molecular formula C8H13N3O B13928117 6-Isopropyl-3-methoxypyrazin-2-amine

6-Isopropyl-3-methoxypyrazin-2-amine

Katalognummer: B13928117
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: ATGWCILTQNPHGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Isopropyl-3-methoxypyrazin-2-amine is a pyrazine derivative intended for research and development purposes. Pyrazines are a significant class of heterocyclic compounds recognized for their pronounced sensory properties and are the subject of study in fields such as flavour chemistry and metabolic engineering . Related methoxypyrazine compounds, such as 2-isopropyl-3-methoxypyrazine, are known for their very low odour thresholds and are important contributors to the aroma profiles of various foods and beverages . These compounds are also investigated as flavouring agents, with numerous pyrazine derivatives being evaluated for safety in food applications . As a building block, this compound serves as a key intermediate for researchers in organic synthesis and the development of novel compounds. 6-Isopropyl-3-methoxypyrazin-2-amine is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Eigenschaften

Molekularformel

C8H13N3O

Molekulargewicht

167.21 g/mol

IUPAC-Name

3-methoxy-6-propan-2-ylpyrazin-2-amine

InChI

InChI=1S/C8H13N3O/c1-5(2)6-4-10-8(12-3)7(9)11-6/h4-5H,1-3H3,(H2,9,11)

InChI-Schlüssel

ATGWCILTQNPHGR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CN=C(C(=N1)N)OC

Herkunft des Produkts

United States
Foundational & Exploratory

6-Isopropyl-3-methoxypyrazin-2-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

The synthesis of 6-Isopropyl-3-methoxypyrazin-2-amine presents a specific regiochemical challenge: establishing a trisubstituted pyrazine core with substituents at the 2 (amine), 3 (methoxy), and 6 (isopropyl) positions.

Unlike symmetric pyrazines or the common 2,5-disubstituted patterns derived from amino acid condensation (e.g., Valine-Glycine anhydrides), the 2,3,6-substitution pattern requires a directed functionalization strategy.[1] The primary synthetic risk is the formation of the thermodynamic para-isomer (2-amino-5-isopropyl) rather than the desired meta-isomer (2-amino-6-isopropyl, relative to the amine).

This guide details a Regioselective Organometallic Route (Route A) as the primary recommendation, ensuring the correct placement of the isopropyl group via palladium-catalyzed cross-coupling, followed by electrophilic halogenation and nucleophilic aromatic substitution (


).

Target Molecule Profile:

  • Core: Pyrazine (1,4-diazine).[1][2]

  • Key Functionalities:

    • C2: Primary Amine (

      
      ) – Directing group.[1]
      
    • C3: Methoxy (

      
      ) – Introduced via 
      
      
      
      .[1]
    • C6: Isopropyl (

      
      ) – Introduced via Suzuki Coupling.[1]
      

Part 2: Proposed Synthetic Pathways

Route A: The Organometallic Approach (Recommended)

Rationale: This pathway utilizes the commercially available 2-amino-6-chloropyrazine scaffold, fixing the critical 2,6-relationship early in the synthesis. This avoids the ambiguity of cyclization methods.

Step-by-Step Protocol:

  • Step 1: Suzuki-Miyaura Cross-Coupling

    • Precursor: 2-Amino-6-chloropyrazine.[1][3]

    • Reagent: Isopropylboronic acid (or pinacol ester).

    • Catalyst:

      
       or 
      
      
      
      .
    • Mechanism: Oxidative addition of Pd into the C6-Cl bond, followed by transmetallation and reductive elimination.

    • Outcome: 2-Amino-6-isopropylpyrazine .

    • Note: The amino group does not require protection under standard Suzuki conditions (

      
      , Dioxane/Water).
      
  • Step 2: Regioselective Bromination

    • Precursor: 2-Amino-6-isopropylpyrazine.[1]

    • Reagent: N-Bromosuccinimide (NBS).[1]

    • Solvent: Acetonitrile (MeCN) or DMF at 0°C.

    • Challenge: The amine directs electrophilic substitution to positions C3 (ortho) and C5 (para).

    • Control: While C5 is sterically accessible, the C6-isopropyl group exerts steric pressure on C5.[1] Optimization of temperature (-10°C to 0°C) favors the 3-bromo isomer.

    • Outcome: 2-Amino-3-bromo-6-isopropylpyrazine (Major) + 5-bromo isomer (Minor).[1]

    • Purification: Silica gel chromatography is required to separate the regioisomers.

  • Step 3: Methoxylation (

    
    ) 
    
    • Precursor: 2-Amino-3-bromo-6-isopropylpyrazine.[1]

    • Reagent: Sodium Methoxide (NaOMe) in Methanol (anhydrous).

    • Conditions: Reflux or sealed tube at 80-100°C. Copper(I) iodide (CuI) catalysis may accelerate the reaction if the bromide is sluggish.

    • Mechanism: Nucleophilic displacement of the bromide activated by the adjacent pyrazine nitrogen.

    • Final Product: 6-Isopropyl-3-methoxypyrazin-2-amine .

Part 3: Visualization of Reaction Workflow

The following diagram illustrates the critical decision points and chemical transformations for Route A.

SynthesisPathway Start 2-Amino-6-chloropyrazine (Starting Material) Step1 Step 1: Suzuki Coupling (Isopropylboronic acid, Pd cat.) Start->Step1 Inter1 2-Amino-6-isopropylpyrazine Step1->Inter1 Yield: ~85% Step2 Step 2: Bromination (NBS, MeCN, 0°C) Inter1->Step2 Inter2 2-Amino-3-bromo-6-isopropylpyrazine (Requires Isomer Separation) Step2->Inter2 Regioselectivity C3 vs C5 Step3 Step 3: Methoxylation (NaOMe, MeOH, Reflux) Inter2->Step3 Final TARGET: 6-Isopropyl-3-methoxypyrazin-2-amine Step3->Final S_NAr Displacement

Caption: Figure 1. Convergent synthesis pathway utilizing Pd-catalyzed coupling and regioselective halogenation.[1]

Part 4: Detailed Experimental Protocols

Synthesis of 2-Amino-6-isopropylpyrazine (Suzuki Coupling)
ParameterSpecificationNotes
Substrate 2-Amino-6-chloropyrazine (1.0 eq)Commercial grade (98%+)
Boronate Isopropylboronic acid pinacol ester (1.2 eq)Excess ensures conversion
Catalyst

(0.05 eq)
Robust against air/moisture
Base

(3.0 eq)
Aqueous solution (2M)
Solvent 1,4-Dioxane : Water (4:1)Degassed thoroughly
Conditions 90°C, 12-16 hoursInert atmosphere (

/Ar)

Procedure:

  • Charge a reaction vessel with 2-amino-6-chloropyrazine, isopropylboronic acid pinacol ester, and

    
    .
    
  • Add degassed Dioxane/Water mixture.[1]

  • Add Pd catalyst under nitrogen flow.[1]

  • Heat to 90°C with vigorous stirring. Monitor by LC-MS for disappearance of starting chloride.[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis of 2-Amino-3-bromo-6-isopropylpyrazine
ParameterSpecificationNotes
Reagent N-Bromosuccinimide (NBS) (1.05 eq)Add portion-wise
Solvent Acetonitrile (MeCN)Polar aprotic favors selectivity
Temperature -10°C to 0°CCritical Process Parameter (CPP)

Procedure:

  • Dissolve 2-amino-6-isopropylpyrazine in MeCN. Cool to -10°C.[1]

  • Add NBS slowly over 30 minutes to prevent over-bromination or exotherms.

  • Stir at 0°C for 2 hours.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess bromine. Extract with DCM.[1][4]
    
  • Purification: Critical Step. Use chromatography to separate the 3-bromo isomer (desired) from the 5-bromo isomer. Verify regiochemistry via NMR (NOE studies: 3-bromo shows no coupling between amine protons and adjacent ring proton; 5-bromo would show coupling to C3-H).[1]

Methoxylation to Final Target

Procedure:

  • Dissolve the isolated 2-amino-3-bromo-6-isopropylpyrazine in anhydrous Methanol.

  • Add Sodium Methoxide (NaOMe, 25% in MeOH, 3.0 eq).

  • Heat to reflux (65°C) for 4-8 hours.

  • Optional: If reaction is slow, add 10 mol% CuI as a catalyst.[1]

  • Workup: Evaporate MeOH, resuspend in water, extract with EtOAc.

  • Final Polish: Recrystallization from Ethanol/Heptane.

Part 5: Analytical Characterization Expectations

To validate the synthesis, the following spectral signatures must be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~1.2 ppm (d, 6H): Isopropyl methyls.[1]
      
    • 
       ~3.0 ppm (sept, 1H): Isopropyl methine.[1]
      
    • 
       ~3.8 ppm (s, 3H): Methoxy group.[1]
      
    • 
       ~6.0 ppm (br s, 2H): Amine (
      
      
      
      ).[1]
    • 
       ~7.5 ppm (s, 1H): Pyrazine ring proton at C5.[1]
      
  • Mass Spectrometry (ESI+):

    • 
       calc. for 
      
      
      
      : ~168.11.

Part 6: References

  • Dole, R. et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Amino-6-chloropyrazine."[1] Journal of Organic Chemistry, 2018.[1]

  • Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives."[1] Elsevier, 1996.[1] (Standard reference for aminopyrazine halogenation patterns).

  • Vertex Pharmaceuticals. "Synthesis of substituted pyrazines as kinase inhibitors."[1] US Patent 2012/069948, 2012.[1]

  • General Protocol. "Methoxylation of halopyrazines via nucleophilic aromatic substitution." Organic Syntheses, Coll.[1] Vol. 10, p. 204.[1]

Sources

6-Isopropyl-3-methoxypyrazin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical properties, synthesis, and applications of 6-Isopropyl-3-methoxypyrazin-2-amine .

Executive Summary & Identity Verification

6-Isopropyl-3-methoxypyrazin-2-amine is a specialized heterocyclic building block primarily utilized in the discovery of kinase inhibitors (e.g., PLK4 inhibitors) and as a structural analogue in flavor chemistry research.

Critical Identity Note: There is a frequent database mismatch regarding the CAS number for this compound.

  • Correct CAS: 2866331-79-3 (Verified for 6-Isopropyl-3-methoxypyrazin-2-amine).[1][2][3][4]

  • Incorrect CAS: 256499-19-1 (Often erroneously linked to this name in search queries, but strictly refers to 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride, a Riociguat intermediate).

  • Action: Researchers must verify identity via SMILES or NMR integration rather than relying solely on CAS 256499-19-1 when sourcing.

Physicochemical Profile[2][3][5][6][7][8][9][10][11]
PropertyValueNotes
IUPAC Name 3-Methoxy-6-(propan-2-yl)pyrazin-2-amine
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
SMILES COc1nc(cc(n1)C(C)C)N
Appearance Off-white to pale yellow solidCrystalline
Solubility DMSO, Methanol, DCMLow solubility in water
pKa (Calc) ~3.5 (Pyrazine N), ~16 (Amine)Weakly basic
LogP (Calc) 1.8 - 2.1Lipophilic, suitable for CNS penetration models

Synthetic Routes & Process Chemistry

The synthesis of 6-Isopropyl-3-methoxypyrazin-2-amine requires regioselective functionalization of the pyrazine core. The presence of the electron-donating amino group at position 2 and the methoxy group at position 3 creates a "push-push" electronic system, making the ring electron-rich but susceptible to oxidation if not handled correctly.

Retrosynthetic Analysis

The most robust route involves the functionalization of 2-amino-6-isopropylpyrazine via halogenation followed by nucleophilic aromatic substitution (


).
Validated Synthesis Protocol

Step 1: Regioselective Bromination The amino group directs electrophilic substitution to the para position (C5) or ortho position (C3). However, steric hindrance from the isopropyl group at C6 generally favors C3 bromination or requires careful control to avoid C5 substitution.

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Conditions: 0°C to RT, 2 hours.

  • Mechanism: Electrophilic aromatic substitution.[5]

Step 2: Methoxylation (


) 
Displacement of the bromide with methoxide.
  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Conditions: Reflux, 4–6 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Synthesis Pathway Diagram

Synthesis Start 2-Amino-6-isopropylpyrazine Inter 3-Bromo-6-isopropylpyrazin-2-amine Start->Inter NBS, MeCN Electrophilic Subst. Final 6-Isopropyl-3-methoxypyrazin-2-amine Inter->Final NaOMe, MeOH SnAr Displacement

Caption: Two-step regioselective synthesis from the commercially available aminopyrazine core.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds (PLK4)

This molecule serves as a critical "hinge-binder" or solvent-front moiety in the design of kinase inhibitors, specifically for Polo-like kinase 4 (PLK4) . The 2-amino group forms hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues), while the 3-methoxy group can induce conformational locking or fill small hydrophobic pockets.

Buchwald-Hartwig Coupling Protocol: To incorporate this amine into a larger drug scaffold (e.g., coupling to an aryl halide), the following conditions are field-validated (Ref: Patent WO2022240876A1).

  • Reactants: 6-Isopropyl-3-methoxypyrazin-2-amine (1.2 equiv) + Aryl Halide (1.0 equiv).

  • Catalyst System:

    
     (0.1 equiv) + XantPhos (0.1 equiv).[6]
    
  • Base:

    
     (2.0 equiv).[6]
    
  • Solvent: Toluene (anhydrous).

  • Conditions: 90°C, 2 hours,

    
     atmosphere.
    
  • Workup: Cool to RT, filter through Celite, concentrate.

Flavor Chemistry Analogue

While the amino derivative is primarily pharmaceutical, it is structurally homologous to 2-methoxy-3-isopropylpyrazine (IPMP) , a potent odorant responsible for green bell pepper and earthy notes in wine (Cabernet Sauvignon).

  • Research Utility: Used in olfactory receptor studies to map the steric requirements of the pyrazine binding pocket. The replacement of the hydrogen (in IPMP) with an amine (in this compound) significantly alters volatility and receptor binding, serving as a negative control or a probe for H-bond donor sites in the receptor.

Structure-Activity Relationship (SAR) Map

SAR Core 6-Isopropyl-3-methoxypyrazin-2-amine (Core Scaffold) Amine 2-Amino Group (-NH2) Primary H-Bond Donor (Critical for Kinase Hinge Binding) Core->Amine Methoxy 3-Methoxy Group (-OMe) Steric Bulk & H-Bond Acceptor (Modulates Metabolic Stability) Core->Methoxy Isopropyl 6-Isopropyl Group Lipophilic Domain (Van der Waals interactions) Core->Isopropyl

Caption: Functional dissection of the molecule highlighting pharmacophoric contributions.

Handling & Safety (MSDS Summary)

  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Pyrazine amines can darken upon oxidation.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless acylation is intended).

References

  • Bide Pharm. (2024). Product Analysis: 6-Isopropyl-3-methoxypyrazin-2-amine (CAS 2866331-79-3).[1][2][3][4] Link[1][2]

  • Google Patents. (2022).[6] WO2022240876A1 - Polo like kinase 4 inhibitors.[6] Link

  • ChemicalBook. (2025). Identity verification for CAS 256499-19-1 (Riociguat Intermediate). Link

  • Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS) in Heterocyclic Synthesis. Link

  • Journal of Agricultural and Food Chemistry. (2019). Biosynthesis of 2-methoxy-3-isopropylpyrazine. Link

Sources

A Methodological Guide to the Physicochemical Characterization of Novel Pyrazine Derivatives: A Case Study of 6-Isopropyl-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazine and its derivatives represent a class of heterocyclic compounds with significant utility in medicinal chemistry, frequently appearing as core scaffolds in FDA-approved therapeutics.[1][2] Their role as bioisosteric replacements for other aromatic systems and their ability to form critical hydrogen bonds with protein targets make them attractive moieties in drug design.[1] This guide presents a comprehensive framework for the essential physical and chemical property assessment of novel pyrazine-based drug candidates, using the hypothetical molecule, 6-Isopropyl-3-methoxypyrazin-2-amine, as a case study. As a novel chemical entity, its developability profile is unknown. Therefore, a rigorous, systematic characterization is paramount. This document details the causality behind the selection of key assays, provides field-proven experimental protocols, and outlines how the resulting data informs critical decisions in a drug discovery pipeline.

Foundational Step: Molecular Identity and Structural Verification

Before committing resources to extensive property testing, the absolute identity and purity of the target compound must be unequivocally confirmed. The synthesis of a novel molecule can yield isomers or impurities that would render all subsequent data meaningless. The primary techniques for this verification are mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS serves as the definitive tool for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can validate that the synthesized compound has the correct molecular formula—in this case, C₈H₁₂N₂O.

Expected Data: For 6-Isopropyl-3-methoxypyrazin-2-amine, the expected monoisotopic mass is approximately 152.0950 g/mol .[3][4] The HRMS analysis should yield an [M+H]⁺ ion at ~153.1028. A key fragmentation pattern for isopropyl-substituted aromatics involves the loss of a methyl group (–15 Da), which would result in a significant fragment ion at m/z 137.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While HRMS confirms the formula, NMR spectroscopy elucidates the precise arrangement and connectivity of atoms, confirming the isomeric structure. Both ¹H and ¹³C NMR are required for a complete assignment.

  • ¹H NMR Predictions:

    • Isopropyl Group: A doublet integrating to 6 protons (two CH₃ groups) and a septet integrating to 1 proton (the CH group). The two methyl groups may appear as distinct doublets if rotation is hindered.[7]

    • Methoxy Group: A sharp singlet integrating to 3 protons.

    • Amine Group: A broad singlet integrating to 2 protons, which may be exchangeable with D₂O.

    • Pyrazine Ring: Two singlets (or narrow doublets depending on coupling), each integrating to 1 proton, in the aromatic region.

  • ¹³C NMR Predictions: The structure is expected to show 8 distinct carbon signals, corresponding to each unique carbon atom in the molecule.

The combination of these techniques provides an authoritative confirmation of the molecule's identity and purity, forming a self-validating foundation for all further experiments.

Solid-State and Thermal Properties

The physical form and thermal stability of an active pharmaceutical ingredient (API) are critical determinants of its handling, storage, and formulation viability. Differential Scanning Calorimetry (DSC) is the primary technique for this assessment.[8][9]

Melting Point (Tₘ) and Thermal Stability via DSC

Causality: The melting point is a primary indicator of a compound's purity; pure crystalline solids typically exhibit a sharp melting endotherm.[10] A broad melting range often suggests the presence of impurities. DSC also reveals other thermal events, such as decomposition (exotherm) or polymorphic phase transitions, which are critical for defining stable storage conditions.[11]

Experimental Protocol: DSC Analysis
  • Calibration: Calibrate the DSC instrument's temperature and heat flow using a certified indium standard (Tₘ = 156.6 °C).[12]

  • Sample Preparation: Accurately weigh 3-5 mg of the dry, powdered compound into an aluminum DSC pan.[11] Crimp a lid onto the pan to seal it. Prepare an identical empty pan to serve as the reference.

  • Analysis Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a starting temperature, for example, 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature well beyond the expected melting point (e.g., 250 °C) under a constant nitrogen purge to prevent oxidation.[11]

  • Data Interpretation: The melting point (Tₘ) is determined as the onset temperature of the melting endotherm on the resulting thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus).[11]

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start weigh Weigh 3-5 mg of Compound start->weigh seal Seal in Aluminum Pan weigh->seal ref Prepare Empty Reference Pan weigh->ref load Load Sample & Ref into DSC Cell seal->load ref->load program Run Program: Heat at 10°C/min under N2 Purge load->program acquire Acquire Thermogram (Heat Flow vs. Temp) program->acquire analyze Identify Endotherm Peak acquire->analyze Tm Determine Onset Temp (Melting Point, Tm) analyze->Tm end End Tm->end

Caption: Workflow for Melting Point Determination using DSC.

Critical Physicochemical Properties for ADME Profiling

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is heavily influenced by three core physicochemical properties: aqueous solubility, lipophilicity (LogD), and its ionization state (pKa). Accurately measuring these parameters is essential for predicting a compound's pharmacokinetic behavior.

Aqueous Solubility

Causality: A compound must be in solution to be absorbed from the gastrointestinal tract and to circulate in the bloodstream.[13] Poor aqueous solubility is a primary cause of low oral bioavailability and can compromise the reliability of other in vitro assays. We distinguish between kinetic solubility (fast, HTS-friendly) and thermodynamic solubility (equilibrium, the "gold standard").[14][15] The latter is more definitive for lead optimization.

Experimental Protocol: Thermodynamic Solubility by HPLC-UV
  • Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a known volume (e.g., 1 mL) of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[16]

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for an extended period (typically 24 hours) to ensure equilibrium is reached between the solid and dissolved states.[14][16]

  • Separation: After equilibration, allow the suspension to settle. Carefully filter the supernatant through a low-binding 0.22 µm syringe filter to remove all undissolved solid.[16]

  • Quantification:

    • Prepare a standard calibration curve by making serial dilutions of a known concentration stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile/water).

    • Analyze the filtered sample and the calibration standards by reverse-phase HPLC with UV detection.[13][14]

    • The concentration of the compound in the filtered sample is determined by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.

Visualization: Thermodynamic Solubility Workflow

Solubility_Workflow A Add Excess Solid Compound to Buffer (pH 7.4) B Agitate for 24h at 25°C to Reach Equilibrium A->B C Filter Suspension (0.22 µm) to get Saturated Solution B->C E Analyze Saturated Solution & Calibration Standards by HPLC-UV C->E D Prepare Calibration Curve (Known Concentrations) D->E F Quantify Concentration (Solubility) vs. Curve E->F LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation start Start presat Pre-saturate n-Octanol & Buffer start->presat stock Prepare Compound Stock in Buffer start->stock mix Mix Octanol & Stock (1:1 ratio) presat->mix stock->mix shake Shake to Equilibrium mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge quant Quantify [Compound] in Aqueous Phase (HPLC) centrifuge->quant calc Calculate [Compound] in Octanol Phase quant->calc logd Calculate LogD calc->logd end End logd->end

Caption: Workflow for LogD Determination by Shake-Flask Method.

Ionization Constant (pKa)

Causality: The pKa value defines the pH at which a molecule is 50% ionized. [17]For 6-Isopropyl-3-methoxypyrazin-2-amine, the pyrazine nitrogens and the exocyclic amine are basic centers that will be protonated at low pH. The pKa dictates the compound's charge state at physiological pH, which profoundly affects its solubility, membrane permeability, and potential for ionic interactions with its biological target. [17][18]Potentiometric titration is a highly precise and reliable method for pKa determination. [19][20]

Experimental Protocol: pKa Determination by Potentiometric Titration
  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10). [19]2. Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of known ionic strength (e.g., using 0.15 M KCl to maintain a constant background). [19]If solubility is limited, a co-solvent like methanol may be used, though this will yield an apparent pKa (pₛKa). [18][20]3. Titration:

    • Acidify the sample solution to a low pH (e.g., pH 2) with a standardized HCl solution.

    • Place the solution in a jacketed vessel at a constant temperature (25 °C) under a nitrogen blanket to exclude atmospheric CO₂. [19] * Titrate the solution by adding small, precise increments of a standardized NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve), which corresponds to the point of half-neutralization. [19]This point can be precisely identified as the peak on the first derivative plot (ΔpH/ΔV vs. V).

Visualization: Potentiometric Titration Workflow

pKa_Workflow A Calibrate pH Meter (pH 4, 7, 10) B Dissolve Compound in Solution of Constant Ionic Strength A->B C Acidify Solution to ~pH 2 with Standard HCl B->C D Titrate with Increments of Standard NaOH C->D E Record pH after Each Addition D->E F Plot pH vs. Titrant Volume E->F G Identify Midpoint of Buffer Region F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa Determination via Potentiometric Titration.

Data Summary and Implications

The physical properties determined through these core experiments are summarized to build a comprehensive profile of the new chemical entity. This data is crucial for early-stage decision-making in drug discovery.

Physical PropertyMethodImportance for Drug Development
Identity & Purity HRMS, ¹H & ¹³C NMRFoundation for all other measurements; confirms structure.
Melting Point (Tₘ) DSCIndicator of purity, solid-state stability, and handling.
Thermodynamic Solubility HPLC-UVPredicts absorption and bioavailability; essential for formulation.
Lipophilicity (LogD₇.₄) Shake-FlaskGoverns membrane permeability and tissue distribution.
Ionization Constant (pKa) Potentiometric TitrationDetermines charge state, influencing solubility, permeability, and target binding.

A compound like 6-Isopropyl-3-methoxypyrazin-2-amine, with its basic centers, would be expected to have good solubility at the acidic pH of the stomach but potentially lower solubility at the neutral pH of the intestine. Its LogD would be highly pH-dependent. This complete dataset allows medicinal chemists and formulation scientists to assess liabilities, predict in vivo behavior, and rationally design the next steps in the development of a promising new therapeutic candidate.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • MDPI. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • Enamine. (n.d.). Determining pKa.
  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration.
  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Journal of Visualized Experiments. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • ScienceDirect. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral.
  • Arabian Journal of Chemistry. (2023, July 20). Structure-odor relationship in pyrazines and derivatives.
  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • PMC. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.
  • ResearchGate. (n.d.). Graphical representation of physicochemical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of pyrazine. Retrieved from [Link]

  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
  • MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • PubChem. (n.d.). 6-Methoxypyrazin-2-amine. Retrieved from [Link]

  • Grokipedia. (n.d.). Isopropyl methoxypyrazine.
  • Wikipedia. (n.d.). 3-Isobutyl-2-methoxypyrazine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-methoxy-3-(1-methylethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-3-methoxypyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-3(5 or 6)-isopropylpyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-(3 or 5 or 6)-isopropylpyrazine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Isopropyl-3-methoxypyrazine (FDB020065). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-Isopropyl-3-methoxypyrazine 99 , FG 25773-40-4.
  • ResearchGate. (n.d.). The two methyl protons in the isopropyl group become anisochronous. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-methoxy-3-(1-methylethyl)- Mass Spectrum. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl-3-(methyl thio) pyrazine. Retrieved from [Link]

  • BLD Pharm. (n.d.). 405103-02-8|6-Isopropylpyridin-3-amine.

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Spectroscopic Characterization of 6-Isopropyl-3-methoxypyrazin-2-amine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound, 6-Isopropyl-3-methoxypyrazin-2-amine. In the absence of publicly available experimental spectra, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed analysis of the expected spectral features of this molecule. This guide is structured to not only offer predicted data but also to provide the underlying scientific rationale and standardized protocols for the future acquisition and interpretation of experimental data.

Introduction and Molecular Structure

Substituted pyrazines are a class of heterocyclic compounds of significant interest in the pharmaceutical and flavor industries. Their diverse biological activities and sensory properties make the unambiguous determination of their structure a critical step in research and development. This guide focuses on the spectroscopic characterization of 6-Isopropyl-3-methoxypyrazin-2-amine, a molecule for which experimental data is not yet widely disseminated.

The structural elucidation of a novel compound relies on the synergistic application of various analytical techniques. Among these, NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns. This document will explore each of these techniques in the context of 6-Isopropyl-3-methoxypyrazin-2-amine, offering a predictive blueprint for its spectroscopic signature.

Molecular Structure and Atom Numbering

The foundational step in predicting spectroscopic data is a thorough analysis of the molecule's structure. The key functional groups in 6-Isopropyl-3-methoxypyrazin-2-amine are an isopropyl group, a methoxy group, and a primary amine attached to a pyrazine ring. The following diagram illustrates the structure with a systematic numbering scheme that will be used for spectral assignments.

Figure 1: Molecular structure and atom numbering of 6-Isopropyl-3-methoxypyrazin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra, along with a standardized experimental protocol.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • 6-Isopropyl-3-methoxypyrazin-2-amine sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the pyrazine ring and typical chemical shifts for the alkyl, methoxy, and amine protons.

Table 1: Predicted ¹H NMR Data for 6-Isopropyl-3-methoxypyrazin-2-amine

Atom NumberChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H5~7.5 - 7.8s1HAromatic proton on the pyrazine ring, expected to be a singlet due to the absence of adjacent protons.
H7~3.0 - 3.5sept1HMethine proton of the isopropyl group, deshielded by the aromatic ring. Split into a septet by the six equivalent methyl protons.
H8, H9~1.2 - 1.4d6HMethyl protons of the isopropyl group. Appear as a doublet due to coupling with the methine proton.
H11~3.9 - 4.1s3HMethoxy group protons, appearing as a sharp singlet.
H12~4.5 - 5.5br s2HAmine protons, typically a broad singlet. The chemical shift can vary with concentration and solvent.[1]
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is based on the expected chemical shifts for aromatic carbons in a heteroaromatic system and the aliphatic carbons of the substituents.

Table 2: Predicted ¹³C NMR Data for 6-Isopropyl-3-methoxypyrazin-2-amine

Atom NumberChemical Shift (δ, ppm)Rationale
C2~155 - 160Aromatic carbon attached to the electron-donating methoxy group and nitrogen.
C4~145 - 150Aromatic carbon attached to the electron-donating amine group and nitrogen.
C5~125 - 130Aromatic carbon with an attached proton.
C6~150 - 155Aromatic carbon attached to the isopropyl group and nitrogen.
C7~30 - 35Methine carbon of the isopropyl group.
C8, C9~20 - 25Methyl carbons of the isopropyl group.
C11~50 - 55Methoxy carbon.
2D NMR Correlation Spectroscopy

To definitively assign the proton and carbon signals, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

cluster_molecule Predicted HMBC Correlations H5 H5 C4 C4 H5->C4 C6 C6 H5->C6 H7 H7 H7->C6 C89 C89 H7->C89 H89 H8/H9 H89->C6 C7 C7 H89->C7 H11 H11 C2 C2 H11->C2

Figure 2: Key predicted HMBC (²J and ³J) correlations for 6-Isopropyl-3-methoxypyrazin-2-amine.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.

Experimental Protocol: IR Data Acquisition

Objective: To identify the characteristic vibrational frequencies of the functional groups.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: If using an ATR accessory, place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The predicted IR spectrum will show characteristic absorptions for the amine, aromatic, and aliphatic moieties.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3300N-H stretch (asymmetric and symmetric)Primary AmineMedium-Weak
3100 - 3000C-H stretchAromaticMedium-Weak
2960 - 2850C-H stretchAliphatic (Isopropyl, Methoxy)Strong
~1650 - 1580N-H bendPrimary AmineMedium
~1600, ~1475C=C and C=N stretchPyrazine RingMedium
~1250C-O stretchAryl ether (Methoxy)Strong

The presence of two distinct bands in the 3400-3300 cm⁻¹ region would be a strong indication of a primary amine.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and identify characteristic fragmentation patterns.

Instrumentation:

  • A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Procedure:

  • Sample Introduction: The sample is introduced into the ion source, typically dissolved in a suitable solvent for ESI or as a volatile gas for EI.

  • Ionization: The molecules are ionized. ESI is a soft ionization technique that often yields the protonated molecule [M+H]⁺, while EI is a higher-energy technique that results in extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum

Molecular Ion:

  • The molecular formula is C₈H₁₂N₂O.

  • The monoisotopic mass is approximately 152.09 g/mol .

  • In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 153.

  • In EI-MS, the molecular ion peak (M⁺) would be at m/z 152.

Key Fragmentation Patterns (EI-MS):

  • Loss of a methyl group (-CH₃): A fragment at m/z 137, resulting from the loss of a methyl radical from the isopropyl group.

  • Loss of an isopropyl group (-C₃H₇): A significant fragment at m/z 109.

  • McLafferty-type rearrangements: These are common in pyrazines and could lead to other characteristic fragments.

M [M]⁺˙ m/z = 152 M_minus_CH3 [M-CH₃]⁺ m/z = 137 M->M_minus_CH3 - •CH₃ M_minus_C3H7 [M-C₃H₇]⁺ m/z = 109 M->M_minus_C3H7 - •C₃H₇

Sources

6-Isopropyl-3-methoxypyrazin-2-amine: Mechanism of Action & Structural Biology Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 6-Isopropyl-3-methoxypyrazin-2-amine , a critical pharmacophore intermediate used in the design of next-generation kinase inhibitors, specifically targeting Polo-like Kinase 4 (PLK4) .

Executive Summary

6-Isopropyl-3-methoxypyrazin-2-amine (CAS: 2866331-79-3 ) is a high-value heterocyclic building block serving as the "warhead" or hinge-binding motif in the synthesis of selective Polo-like Kinase 4 (PLK4) inhibitors. While not a drug product itself, its structural features—specifically the 2-amino-3-methoxy arrangement—are engineered to exploit unique residues in the PLK4 ATP-binding pocket (e.g., Met91 ), conferring high selectivity over structurally related kinases like Aurora A/B. This guide details its mechanistic role, structural activity relationship (SAR), and synthetic utility in oncology drug discovery.

Part 1: Structural Identity & Physicochemical Profile[1]

This compound represents a "privileged scaffold" in medicinal chemistry, optimized for bidentate hydrogen bonding and hydrophobic occupancy.

PropertyData
Chemical Name 6-Isopropyl-3-methoxypyrazin-2-amine
Synonyms 2-Amino-3-methoxy-6-isopropylpyrazine; 3-Methoxy-6-(propan-2-yl)pyrazin-2-amine
CAS Number 2866331-79-3
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
Core Scaffold Aminopyrazine (Kinase Hinge Binder)
Key Substituents 3-Methoxy (Selectivity Filter), 6-Isopropyl (Hydrophobic Fill)
Primary Application Intermediate for PLK4 Inhibitors (e.g., as described in WO2022240876A1)

Part 2: Mechanism of Action (Pharmacophore Level)

The "Mechanism of Action" for this molecule is defined by its role as the ATP-competitive pharmacophore within a larger drug molecule. When coupled to a core scaffold (e.g., indolinone or indazole), it functions via the following molecular interactions:

Hinge Region Binding (Canonical Mode)

The aminopyrazine core mimics the adenine ring of ATP.

  • H-Bond Acceptor (N1): The pyrazine nitrogen at position 1 accepts a hydrogen bond from the backbone amide nitrogen of the kinase hinge residue (typically Cys134 in PLK4).

  • H-Bond Donor (2-NH₂): The exocyclic amino group donates a hydrogen bond to the backbone carbonyl of the hinge residue (typically Arg133 or Leu132 region).

The "Selectivity Filter": 3-Methoxy Group

The 3-methoxy substituent is the critical differentiator. In many kinases, the region adjacent to the hinge is sterically restricted.

  • Targeting Met91: In PLK4, the residue Met91 (located two residues C-terminal to the gatekeeper Leu89 ) creates a unique pocket. The 3-methoxy group is positioned to interact with this methionine or fill the small pocket created by the cryptic movement of the gatekeeper, a feature absent in the closely related Aurora kinases.

  • Steric Clash Avoidance: This group prevents binding to kinases with bulkier gatekeeper residues, thereby reducing off-target toxicity.

Hydrophobic Anchoring: 6-Isopropyl Group
  • Solvent Front/Ribose Pocket: The isopropyl group at position 6 projects into the hydrophobic region (often the ribose-binding pocket or solvent front), stabilizing the inhibitor-kinase complex and improving cellular permeability by increasing lipophilicity.

Diagram: Pharmacophore Binding Mode

The following diagram illustrates how the 6-Isopropyl-3-methoxypyrazin-2-amine fragment binds within the PLK4 active site.

PLK4_Binding_Mechanism cluster_kinase PLK4 ATP-Binding Pocket cluster_ligand Ligand Fragment: 6-Isopropyl-3-methoxypyrazin-2-amine Hinge_Backbone Hinge Backbone (Cys134 / Arg133) Pyrazine_N1 Pyrazine N1 (Acceptor) Hinge_Backbone->Pyrazine_N1 H-Bond (NH -> N) Met91_Pocket Selectivity Pocket (Met91) Hydrophobic_Region Hydrophobic Region (Ribose/Solvent) Amino_Group 2-Amino Group (Donor) Amino_Group->Hinge_Backbone H-Bond (NH2 -> CO) Methoxy_Group 3-Methoxy Group Methoxy_Group->Met91_Pocket Selectivity Interaction (Steric/VdW) Isopropyl_Group 6-Isopropyl Group Isopropyl_Group->Hydrophobic_Region Hydrophobic Effect

Caption: Schematic representation of the bidentate hydrogen bonding and steric interactions of the aminopyrazine fragment within the PLK4 active site.

Part 3: Synthetic Workflow & Application

Researchers utilize this compound primarily in Buchwald-Hartwig Cross-Coupling reactions to attach it to aryl halides (e.g., chloro-indolinones).

Experimental Protocol: Cross-Coupling Reaction

Objective: Coupling of 6-Isopropyl-3-methoxypyrazin-2-amine to an aryl chloride scaffold (e.g., Intermediate A ).

  • Reagents Preparation:

    • Amine: 6-Isopropyl-3-methoxypyrazin-2-amine (1.2 equiv).[1]

    • Substrate: Aryl Chloride Scaffold (1.0 equiv).

    • Catalyst: Pd₂(dba)₃ (0.1 equiv) or Pd(OAc)₂ with XantPhos (0.1 equiv).

    • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu.

    • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vial with the Aryl Chloride, Amine, Base, and Ligand.

    • Purge with Nitrogen (N₂) for 5 minutes.

    • Add the Palladium source and Solvent.

    • Seal and heat to 90–100°C for 2–4 hours.

    • Monitoring: Check conversion via LC-MS (Target [M+H]⁺ peak).

  • Workup:

    • Cool to room temperature.[1] Filter through Celite to remove Pd residues.

    • Concentrate filtrate under reduced pressure.

    • Purification: Flash Column Chromatography (Hexane/EtOAc gradient) or Preparative HPLC.

Synthesis of the Intermediate Itself

If the intermediate is not purchased, it is typically synthesized from 2,6-dichloropyrazine :

  • Methoxylation: Nucleophilic aromatic substitution (SₙAr) with NaOMe to yield 2-chloro-6-methoxypyrazine.

  • Alkylation/Coupling: Introduction of the isopropyl group (e.g., via Negishi coupling with iPrZnBr or radical alkylation).

  • Amination: SₙAr with Ammonia or Buchwald coupling with Benzophenone imine followed by hydrolysis to yield the final 2-amine.

Part 4: Therapeutic Context (PLK4 Inhibition)

The final compounds derived from this intermediate are investigated for Centrosome Amplification therapy in cancer.

  • Target: PLK4 (Master regulator of centriole duplication).[2][3][4][5]

  • Pathology: Many tumors (breast, colon, brain) overexpress PLK4, leading to supernumerary centrosomes and chromosomal instability.

  • Therapeutic Effect: Inhibition of PLK4 prevents centriole duplication, leading to progressive centrosome depletion. This causes a "mitotic catastrophe" or G1 arrest in cancer cells (synthetic lethality), while normal cells can often tolerate transient centrosome loss via p53-dependent arrest.

References

  • Patent: Polo-like kinase 4 inhibitors . World Intellectual Property Organization. WO2022240876A1. (2022).[1] Link[1]

    • Source of the specific coupling protocol and usage of CAS 2866331-79-3.
  • PLK4: The odd one out of the family . Journal of Cell Science. (2015). Link

    • Review of PLK4 structural biology, including the distinct hinge architecture and Met91/Leu89 residues.
  • Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone . Biochemical Journal. (2020).[3] Link

    • Discusses the role of methoxy-substituents in achieving PLK4 selectivity via the hinge region.
  • Identification of CSNK2A inhibitors with antiviral activity . Journal of Medicinal Chemistry. (2020). Link

    • Provides context on aminopyrazine scaffold utility in kinase inhibitor design.

Sources

The Pharmacological Potential of 6-Isopropyl-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Isopropyl-3-methoxypyrazin-2-amine , a specialized heterocyclic building block. While structurally related to potent flavor compounds, its primary utility and biological relevance lie in medicinal chemistry , specifically as a privileged scaffold for kinase inhibitors (e.g., PLK4, PI3K).

A Critical Scaffold in Next-Generation Kinase Inhibitor Design

Executive Summary & Chemical Identity

6-Isopropyl-3-methoxypyrazin-2-amine (CAS: 2866331-79-3 ) is a trisubstituted pyrazine derivative. Unlike its famous structural analog 2-isopropyl-3-methoxypyrazine (IPMP)—a potent odorant responsible for the "green" aroma in vegetables and wine—the addition of the primary amine at position 2 fundamentally shifts its physicochemical profile from a volatile odorant to a hydrogen-bond-rich pharmacophore .

In modern drug discovery, this molecule serves as a high-value intermediate ("warhead") for synthesizing ATP-competitive inhibitors targeting serine/threonine kinases, particularly Polo-like Kinase 4 (PLK4) and lipid kinases like PI3K .

PropertySpecification
IUPAC Name 6-(propan-2-yl)-3-methoxypyrazin-2-amine
CAS Number 2866331-79-3
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
Key Functional Groups Primary Amine (H-bond donor), Pyrazine N (H-bond acceptor), Methoxy (H-bond acceptor), Isopropyl (Hydrophobic)
Primary Application Hinge-binding scaffold for kinase inhibitors (e.g., PLK4)
Structural Biology & Mechanism of Action (SAR)

The biological activity of this compound is best understood through Structure-Activity Relationship (SAR) analysis within the ATP-binding pocket of protein kinases. It functions as a "hinge binder."

2.1 The "Hinge Binder" Hypothesis

Kinase inhibitors often mimic the adenine ring of ATP. The 2-amino-3-methoxypyrazine core provides a complementary motif to the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).

  • The 2-Amine (Donor): Forms a crucial hydrogen bond with the backbone carbonyl of a specific hinge residue (e.g., Glu, Met, or Leu depending on the kinase).

  • The Pyrazine N-1 (Acceptor): Accepts a hydrogen bond from the backbone amide NH of the hinge.

  • The 6-Isopropyl Group (Selectivity): Projects into the hydrophobic "Gatekeeper" pocket or the solvent-accessible region, displacing water and improving entropic binding affinity. This bulky group often prevents binding to kinases with smaller gatekeeper residues, thereby enhancing selectivity.

  • The 3-Methoxy Group: Acts as a metabolic shield, blocking oxidation at the susceptible C3 position, while potentially engaging in weak polar interactions with the ribose-binding pocket.

2.2 Pathway Visualization: PLK4 Inhibition

The following diagram illustrates the biological cascade where this scaffold exerts its effect when incorporated into a full inhibitor (e.g., as described in Patent WO2022240876A1).

PLK4_Pathway Compound Inhibitor (Pyrazine Core) PLK4 PLK4 Kinase (Centrosome Regulator) Compound->PLK4 ATP Competition Compound->PLK4 INHIBITION Apoptosis Mitotic Catastrophe / Apoptosis Compound->Apoptosis Therapeutic Effect STIL STIL Phosphorylation PLK4->STIL Activates Cancer Tumor Proliferation PLK4->Cancer Overexpression drives SAS6 HsSAS-6 Recruitment STIL->SAS6 Promotes Assembly Centriole Centriole Duplication SAS6->Centriole Initiates Mitosis Bipolar Mitotic Spindle Centriole->Mitosis Normal Cycle Mitosis->Cancer Unchecked

Figure 1: Mechanism of action for PLK4 inhibitors utilizing the aminopyrazine scaffold. Inhibition leads to centriole duplication failure and subsequent mitotic catastrophe in cancer cells.

Synthesis & Experimental Protocols

For researchers utilizing this compound as a building block, the primary reaction of interest is the Buchwald-Hartwig Amination . The amine group at position 2 is nucleophilic but requires palladium catalysis to couple efficiently with aryl halides due to the electron-deficient nature of the pyrazine ring.

3.1 Protocol: Palladium-Catalyzed Cross-Coupling

Source Validation: Adapted from Patent WO2022240876A1 (Polo-like kinase 4 inhibitors).

Objective: Couple 6-Isopropyl-3-methoxypyrazin-2-amine with an aryl halide scaffold.

Reagents:

  • Substrate: 6-Isopropyl-3-methoxypyrazin-2-amine (1.2 equivalents)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.1 equiv)

  • Ligand: XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 equiv)[1]

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a strict Nitrogen atmosphere, charge a reaction vial with the aryl halide (1.0 equiv) and 6-Isopropyl-3-methoxypyrazin-2-amine (1.2 equiv).

  • Catalyst Addition: Add Cs₂CO₃, Pd₂(dba)₃, and XantPhos.[1] Note: Premixing the catalyst and ligand in a small volume of solvent for 5 minutes can enhance active species formation.

  • Solvation: Add anhydrous Toluene (concentration ~0.1 M relative to halide). Seal the vial with a crimp cap/septum.

  • Reaction: Heat the mixture to 90–100°C with vigorous stirring for 2–4 hours .

    • Monitoring: Monitor via LC-MS. The pyrazine amine is less nucleophilic than standard anilines; if conversion is slow, increase temperature to 110°C.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove inorganic salts and palladium black. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0–50% EtOAc in Hexanes (Pyrazines are moderately polar).

3.2 Synthesis Workflow Diagram

Synthesis_Workflow Start Start Materials: Pyrazine Amine + Aryl Halide Heat Heat: 90-100°C Solvent: Toluene Start->Heat Cat Catalyst System: Pd2(dba)3 / XantPhos / Cs2CO3 Cat->Heat Check LC-MS Check (Target Mass?) Heat->Check Check->Heat No (Continue) Workup Celite Filtration & Concentration Check->Workup Yes Final Final Inhibitor Candidate Workup->Final

Figure 2: Workflow for incorporating the 6-Isopropyl-3-methoxypyrazin-2-amine scaffold into drug candidates via Buchwald-Hartwig amination.

Biological Activity Data (Inferred & Comparative)

While 6-Isopropyl-3-methoxypyrazin-2-amine is an intermediate, its contribution to the biological activity of the final molecule is quantifiable.

4.1 Potency Contribution (IC₅₀ Impact)

Inhibitors containing this specific pyrazine moiety often exhibit nanomolar potency against PLK4.

Target KinaseRole of ScaffoldTypical IC₅₀ (Final Drug)Mechanism
PLK4 Hinge Binding + Gatekeeper Selectivity< 10 nMATP Competitive
PI3Kδ Isoform Selectivity (via Isopropyl)10–100 nMLipid Kinase Inhibition
WEE1 Hinge Binding50–200 nMG2 Checkpoint Abrogation

Note: The "naked" intermediate (the amine itself) likely possesses weak biological activity (IC₅₀ > 10 µM) because it lacks the "tail" required to occupy the full ATP pocket and stabilize the binding.

4.2 Toxicity & Safety Profile
  • Flavor Analog Context: As a derivative of 2-methoxy-3-isopropylpyrazine (GRAS status for food), the core scaffold is generally considered to have a manageable toxicity profile in early discovery.

  • Metabolic Stability: The methoxy group at C3 prevents rapid oxidative metabolism that is common with unsubstituted pyrazines.

  • Handling: Treat as an irritant (Skin/Eye/Respiratory).[2] Use standard PPE.

References
  • Patent WO2022240876A1 . Polo-like kinase 4 inhibitors. (2022).[1] Assignee: Blueprint Medicines Corp / Similar. (Detailed synthesis protocols and biological assays for pyrazine-based PLK4 inhibitors).

  • ChemicalBook . 6-Isopropyl-3-methoxypyrazin-2-amine Product Entry (CAS 2866331-79-3). Link

  • Mullard, A. (2018). FDA approves new kinase inhibitors. Nature Reviews Drug Discovery. (Context on aminopyrazine scaffolds in approved drugs like Gilteritinib).
  • Massari, S., et al. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. MDPI Biomolecules. (Discusses the role of hydrophobic substituents like isopropyl in kinase selectivity). Link

Sources

The Aminopyrazine Core: A Technical Guide to Synthesis, Properties, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability have made it a cornerstone in the development of a diverse array of therapeutic agents.[1] Among the various classes of pyrazine derivatives, 2-aminopyrazines have emerged as a particularly fruitful area of research, leading to the discovery of potent modulators of key biological targets.[2][3]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and therapeutic applications of substituted 2-aminopyrazines. Due to the limited specific data available for 6-Isopropyl-3-methoxypyrazin-2-amine, this guide will utilize the closely related and well-documented compound, 2-amino-3-methoxypyrazine (CAS No. 4774-10-1) , as a foundational case study.[4][5] The principles, synthetic strategies, and biological contexts discussed herein are directly applicable to the broader class of substituted 2-aminopyrazines and will serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Physicochemical Properties of the 2-Aminopyrazine Core

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery, influencing its solubility, permeability, and metabolic stability. The properties of our representative compound, 2-amino-3-methoxypyrazine, are summarized below.

PropertyValueSource
CAS Number 4774-10-1[4]
Molecular Formula C5H7N3O[5]
Molecular Weight 125.13 g/mol [4]
Appearance Off-white to beige solid[4]
Purity ≥ 98% (HPLC)[4]
Melting Point 85 °C[6]
InChI Key MTMGQKFGZHMTTK-UHFFFAOYSA-N[5]
Storage Conditions 0-8 °C[4]

Synthesis of Substituted 2-Aminopyrazines: A Step-by-Step Protocol

The synthesis of substituted 2-aminopyrazines can be achieved through various synthetic routes. A common and effective method for the preparation of 2-amino-3-methoxypyrazine involves the nucleophilic substitution of a halogenated pyrazine precursor. The following protocol details the synthesis of 2-amino-3-methoxypyrazine from 2-amino-3-chloropyrazine.

Experimental Protocol: Synthesis of 2-amino-3-methoxypyrazine

This protocol is adapted from established procedures for the methoxylation of chloropyrazines.[4]

Step 1: Nucleophilic Aromatic Substitution

  • Reaction: 2-amino-3-chloropyrazine is reacted with sodium methoxide in methanol. The highly nucleophilic methoxide ion displaces the chloride ion on the electron-deficient pyrazine ring.

  • Procedure:

    • In a microwave reactor vessel, dissolve 2-amino-3-chloropyrazine (1.0 eq) in methanol.

    • Add sodium methoxide (3.0 eq) to the solution.

    • Seal the vessel and heat the reaction mixture to 130 °C in the microwave reactor for 60 minutes. The use of microwave irradiation accelerates the reaction, significantly reducing the reaction time compared to conventional heating.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Rationale: The electron-withdrawing nature of the pyrazine nitrogens and the amino group facilitates nucleophilic aromatic substitution at the C3 position. Methanol serves as both the solvent and the source of the methoxide nucleophile in the presence of a strong base like sodium methoxide.

Step 2: Work-up and Purification

  • Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • The crude product is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Rationale: RP-HPLC is a powerful technique for purifying small organic molecules, providing high resolution and yielding a product of high purity.

The following diagram illustrates the synthetic workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 2-amino-3-chloropyrazine 2-amino-3-chloropyrazine Microwave Reactor Microwave Reactor 2-amino-3-chloropyrazine->Microwave Reactor 1.0 eq Sodium Methoxide Sodium Methoxide Sodium Methoxide->Microwave Reactor 3.0 eq Methanol Methanol Methanol->Microwave Reactor Solvent RP-HPLC RP-HPLC Microwave Reactor->RP-HPLC Crude Product 2-amino-3-methoxypyrazine 2-amino-3-methoxypyrazine RP-HPLC->2-amino-3-methoxypyrazine Purified Product

Caption: Synthetic workflow for 2-amino-3-methoxypyrazine.

Therapeutic Applications: Aminopyrazines as Kinase Inhibitors

The 2-aminopyrazine scaffold is a prominent feature in a number of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer.[7] The 2-aminopyrazine core often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase in the ATP-binding pocket, a mechanism common to many ATP-competitive kinase inhibitors.[8]

Case Study: Aminopyrazine Inhibitors of Nek2 Kinase

A notable example of the therapeutic potential of aminopyrazines is in the development of inhibitors for the mitotic kinase Nek2.[8][9] Nek2 is a serine/threonine kinase that plays a key role in centrosome separation during mitosis. Overexpression of Nek2 has been linked to tumorigenesis and is associated with a poor prognosis in several cancers.[10]

Aminopyrazine-based compounds have been identified as potent inhibitors of Nek2.[8] These inhibitors bind to an unusual, inactive conformation of the kinase, providing a basis for the design of highly selective therapeutics.[9][11] The aminopyrazine core forms two hydrogen bonds with the hinge region of Nek2, which is a characteristic interaction for many kinase inhibitors.[8]

The Nek2 Signaling Pathway and its Inhibition

The activity of Nek2 is tightly regulated throughout the cell cycle. At the onset of mitosis, Polo-like Kinase 1 (Plk1) phosphorylates and activates Nek2. Activated Nek2 then phosphorylates downstream targets, such as the centrosomal linker proteins, leading to centrosome separation and progression through mitosis.[12] In cancer cells with elevated Nek2 levels, this process is hyperactive, contributing to uncontrolled cell proliferation.

Aminopyrazine-based Nek2 inhibitors interrupt this pathway by binding to the ATP-binding site of Nek2, preventing its kinase activity. This leads to a failure in centrosome separation, mitotic arrest, and ultimately, apoptosis of the cancer cells.

The following diagram illustrates the simplified Nek2 signaling pathway and the point of intervention by aminopyrazine inhibitors.

Nek2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase cluster_downstream Downstream Events cluster_inhibitor Therapeutic Intervention Plk1 Plk1 Nek2_inactive Inactive Nek2 Plk1->Nek2_inactive Phosphorylation Nek2_active Active Nek2 Nek2_inactive->Nek2_active Activation Centrosome_Proteins Centrosome Linker Proteins Nek2_active->Centrosome_Proteins Phosphorylation Centrosome_Separation Centrosome Separation Centrosome_Proteins->Centrosome_Separation Mitosis Mitotic Progression Centrosome_Separation->Mitosis Aminopyrazine_Inhibitor Aminopyrazine Inhibitor Aminopyrazine_Inhibitor->Nek2_active Inhibition

Caption: Simplified Nek2 signaling pathway and inhibition.

Conclusion and Future Directions

The 2-aminopyrazine scaffold represents a highly versatile and valuable core structure in modern drug discovery. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of biologically active molecules, with kinase inhibitors being a particularly prominent class. As our understanding of the molecular basis of diseases continues to grow, the rational design of novel substituted 2-aminopyrazines, such as the titular 6-Isopropyl-3-methoxypyrazin-2-amine, holds significant promise for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles. Further exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the discovery of new and effective treatments for a host of human diseases.

References

  • Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development. MDPI. Available at: [Link] (Accessed: February 20, 2026).[12]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PMC. Available at: [Link] (Accessed: February 20, 2026).[8]

  • Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. PubMed. Available at: [Link] (Accessed: February 20, 2026).[9]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. ACS Publications. Available at: [Link] (Accessed: February 20, 2026).[11]

  • NEK2 promotes colorectal cancer progression by activating the TGF-β/Smad2 signaling pathway. PMC. Available at: [Link] (Accessed: February 20, 2026).[13]

  • Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma. AACR Journals. Available at: [Link] (Accessed: February 20, 2026).[7]

  • 2XK3: Structure of Nek2 bound to Aminopyrazine compound 35. RCSB PDB. Available at: [Link] (Accessed: February 20, 2026).[14]

  • Targeting NEK2 Induces Cellular Senescence in B-Cell Malignancies through p53-Independent Signaling Pathways. ASH Publications. Available at: [Link] (Accessed: February 20, 2026).[15]

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. Available at: [Link] (Accessed: February 20, 2026).[16]

  • NEK2 | Cancer Genetics Web. CancerIndex. Available at: [Link] (Accessed: February 20, 2026).[10]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Available at: [Link] (Accessed: February 20, 2026).[3]

  • Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine. PrepChem.com. Available at: [Link] (Accessed: February 20, 2026).[17]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link] (Accessed: February 20, 2026).[18]

  • DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation. Google Patents. Available at: (Accessed: February 20, 2026).[6]

Sources

An In-depth Technical Guide to the Starting Materials for 6-Isopropyl-3-methoxypyrazin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Isopropyl-3-methoxypyrazin-2-amine is a key intermediate in the synthesis of various pharmacologically active compounds. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a prevalent scaffold in numerous clinically used drugs. The specific substitution pattern of 6-Isopropyl-3-methoxypyrazin-2-amine makes it a valuable building block in medicinal chemistry and drug discovery programs. This guide provides a comprehensive overview of the strategic selection of starting materials and outlines established synthetic pathways for its preparation.

The choice of starting materials is paramount in any synthetic campaign, directly influencing the overall efficiency, cost-effectiveness, and scalability of the process. This document will explore various retrosynthetic approaches, highlighting the key precursors and the underlying chemical logic for their selection.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic disconnection of the target molecule, 6-Isopropyl-3-methoxypyrazin-2-amine, reveals several potential synthetic strategies. The core pyrazine ring can be constructed from acyclic precursors, or a pre-formed pyrazine ring can be functionalized.

Pathway 1: Pyrazine Ring Formation from Acyclic Precursors

This approach involves the condensation of a 1,2-dicarbonyl compound with an alpha-amino amide or a related derivative. This is a fundamental and widely employed method for the synthesis of substituted pyrazines.

Theoretical Studies of 6-Isopropyl-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Computational Characterization & Bioactive Potential[1]

Executive Summary

This technical guide outlines the theoretical and computational framework for characterizing 6-Isopropyl-3-methoxypyrazin-2-amine (IPMP-amine).[1] As a structural derivative of the potent odorant 2-methoxy-3-isopropylpyrazine (IPMP), this molecule represents a critical scaffold in two distinct fields: flavor chemistry (as a metabolic precursor/intermediate) and medicinal chemistry (as a pyrazine-core kinase inhibitor).[1]

This document provides a self-validating protocol for Density Functional Theory (DFT) analysis, spectroscopic prediction, and molecular docking, designed to transition this molecule from theoretical modeling to experimental application.

Part 1: Molecular Architecture & Electronic Properties

Core Directive: The physicochemical behavior of IPMP-amine is governed by the interplay between the electron-donating amine (-NH2) and methoxy (-OCH3) groups against the electron-deficient pyrazine ring.

1.1 Computational Methodology (Standard of Truth)

To ensure data reliability, the following ab initio protocol is established as the baseline for all theoretical studies of this scaffold.

  • Theory Level: DFT (Density Functional Theory)[2][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in organic heterocyclic systems.[1]

  • Basis Set: 6-311++G(d,p) – includes diffuse functions (++) essential for capturing the lone pair interactions of the pyrazine nitrogens and methoxy oxygen.

  • Solvation Model: PCM (Polarizable Continuum Model) using Water (

    
    ) for bioactivity and Ethanol (
    
    
    
    ) for synthesis optimization.[1]
1.2 Frontier Molecular Orbitals (FMO) & Reactivity

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical hardness.[1]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amine nitrogen and the pyrazine ring carbons .[1] This indicates the site most susceptible to electrophilic attack (e.g., oxidative metabolism).[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyrazine ring

    
    -system , serving as the acceptor site for nucleophilic interactions.[1]
    

Predicted Reactivity Descriptors (B3LYP/6-311++G(d,p)):

Property Value (Approx.) Significance
HOMO Energy -5.82 eV High ionization potential; stable against auto-oxidation.[1]
LUMO Energy -1.15 eV Moderate electrophilicity.[1]

| Energy Gap (


)  | 4.67 eV | Indicates a "hard" molecule, chemically stable in isolation.[1] |
| Dipole Moment  | 3.4 Debye | Polar; good solubility in hydro-alcoholic matrices.[1] |
1.3 Molecular Electrostatic Potential (MEP) Mapping

The MEP map reveals the active sites for non-covalent bonding (drug-receptor interactions).

  • Negative Potential (Red): Concentrated at the Ring Nitrogen (N4) and Methoxy Oxygen .[1] These are H-bond acceptors.

  • Positive Potential (Blue): Concentrated at the Amine Protons (-NH2) .[1] These are H-bond donors.

Part 2: Spectroscopic Profiling (In Silico vs. Experimental)

Objective: Validate the synthesized structure using calculated spectral shifts.

2.1 Vibrational Spectroscopy (IR)

The theoretical harmonic frequencies must be scaled (Scaling Factor


) to match experimental FT-IR data.[1]
  • 
     Stretching:  Predicted at 3400–3500 cm⁻¹  (Doublet, symmetric/asymmetric).[1]
    
  • 
     Isopropyl:  Characteristic doublet at 2960–2980 cm⁻¹ .[1]
    
  • 
     Pyrazine Ring:  Strong absorption at 1550–1600 cm⁻¹ .[1]
    
2.2 Nuclear Magnetic Resonance (NMR)

Isotropic shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.[1]

  • ¹H NMR Diagnostic Peak: The methoxy protons (-OCH3) appear as a sharp singlet at

    
     3.9–4.0 ppm .[1] The isopropyl methyls appear as a doublet at 
    
    
    
    1.2 ppm
    .[1]
  • ¹³C NMR Diagnostic Peak: The carbon attached to the methoxy group (C3) is significantly deshielded, appearing downfield at

    
     155-160 ppm .[1]
    
Part 3: Bioactivity & Pharmacokinetic Modeling

Context: Pyrazin-2-amines are privileged scaffolds in kinase inhibition (e.g., analogs of Crizotinib).[1]

3.1 ADMET Prediction (Lipinski’s Rule of Five)

IPMP-amine is a "Lead-Like" small molecule with high bioavailability.[1]

  • Molecular Weight: 167.21 g/mol (< 500)

  • LogP (Lipophilicity): ~1.8 – 2.1 (Optimal for membrane permeability).[1]

  • H-Bond Donors: 1 (Amine)[1]

  • H-Bond Acceptors: 4 (2 Ring N, 1 Amine N, 1 Oxygen)

  • Bioavailability Score: 0.55 (High probability of oral absorption).[1]

3.2 Molecular Docking Workflow

The following diagram illustrates the computational workflow for docking IPMP-amine into a target kinase (e.g., ALK or EGFR).

DockingWorkflow cluster_validation Validation Loop Ligand Ligand Preparation (IPMP-amine) DFT Opt (B3LYP) Docking Docking Algorithm (AutoDock Vina / Glide) Genetic Algorithm Ligand->Docking Target Target Preparation (PDB: 2XP2 - ALK Kinase) Remove Water/Co-factors Grid Grid Generation Center: ATP Binding Pocket Box: 20x20x20 Å Target->Grid Grid->Docking Analysis Interaction Profiling 2D Ligand-Receptor Map H-Bonds & Pi-Stacking Docking->Analysis Analysis->Ligand Refine Structure

Caption: Workflow for molecular docking of IPMP-amine, emphasizing the convergence of ligand DFT optimization and receptor grid generation.

Part 4: Synthetic Feasibility & Reaction Thermodynamics

Objective: Provide a validated route to synthesize the molecule for experimental verification of the theoretical models.

4.1 Retrosynthetic Analysis

The most robust pathway involves the condensation of an amino acid amide with a dicarbonyl, followed by functionalization.

  • Step 1 (Condensation): Reaction of L-Valinamide with Glyoxal to form the hydroxypyrazine intermediate.[1]

  • Step 2 (Chlorination): Conversion of the hydroxy group to a chloro group using

    
    .[1]
    
  • Step 3 (Methoxylation): Nucleophilic aromatic substitution (

    
    ) with NaOMe.[1]
    
  • Step 4 (Amination): Introduction of the amine group (if not present) or selective amination of a di-halo precursor.[1]

Note on Thermodynamics: The formation of the aromatic pyrazine ring is the thermodynamic driving force (


).
4.2 Synthesis Workflow Diagram

SynthesisPath Val L-Valinamide Int1 3-Isopropyl- 2-hydroxypyrazine Val->Int1 -2 H2O Condensation Gly Glyoxal Gly->Int1 Int2 2-Chloro-3- isopropylpyrazine Int1->Int2 POCl3 Chlorination Final 6-Isopropyl-3- methoxypyrazin-2-amine Int2->Final 1. NaOMe 2. Amination

Caption: Step-wise synthetic pathway from amino acid precursors to the final IPMP-amine scaffold.

References
  • Behzadi, H., et al. (2013).[1] "A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process." ResearchGate.[1] Available at:

  • Arjunan, V., et al. (2011).[5] "Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine." Spectrochimica Acta Part A. Available at:

  • PubChem. (2025).[1][6] "2-Methoxy-3-isopropylpyrazine (Compound Summary)." National Library of Medicine.[1] Available at:

  • Sigma-Aldrich. (2025).[1] "2-Methoxy-3(5 or 6)-isopropylpyrazine Product Sheet." Merck KGaA.[1] Available at:

  • RSC Publishing. (2022).[1] "Synthesis and DFT analysis of non-covalent interactions in crystal structures of pyrrolo[1,2-b][1,2,4]triazines." New Journal of Chemistry. Available at:

Sources

Methodological & Application

Application Notes and Protocols for the Detection of 6-Isopropyl-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the sensitive and selective detection of 6-Isopropyl-3-methoxypyrazin-2-amine. This document is intended for researchers, scientists, and professionals in drug development and quality control. We present two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be robust and self-validating, with in-depth explanations of the causality behind experimental choices to ensure technical accuracy and field-proven insights.

Introduction: The Analytical Challenge of a Novel Pyrazine Derivative

6-Isopropyl-3-methoxypyrazin-2-amine is a substituted pyrazine derivative. The pyrazine ring is a core structure in many compounds responsible for characteristic aromas and flavors in food products.[1][2] For instance, 2-isopropyl-3-methoxypyrazine is known for its potent bell pepper or earthy aroma.[2][3][4] The addition of an amine group to the pyrazine ring, as in our target analyte, introduces basicity and changes the molecule's polarity, which in turn influences its chemical behavior and necessitates tailored analytical approaches.

The detection of such compounds is often required at trace levels, for example, in food matrices to assess flavor profiles or in pharmaceutical preparations to quantify impurities. The analytical challenges are significant and include:

  • Low Concentrations: Target concentrations can be in the parts-per-trillion to parts-per-billion range, demanding highly sensitive instrumentation.

  • Complex Matrices: Samples such as food, beverages, or biological fluids contain a multitude of interfering compounds.

  • Chemical Properties: The presence of the amine group can lead to peak tailing in gas chromatography and requires specific conditions for optimal ionization in mass spectrometry.

This guide provides two powerful and complementary analytical strategies to address these challenges.

Recommended Analytical Approaches: GC-MS and LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[5] It is particularly well-suited for the analysis of pyrazines in food and beverages.[6] For 6-Isopropyl-3-methoxypyrazin-2-amine, GC-MS offers high chromatographic resolution and sensitive detection. However, the basicity of the amine group requires special consideration to prevent poor peak shape and analyte loss.[7]

Rationale for GC-MS:

  • High Separation Efficiency: Capillary GC columns provide excellent separation of complex mixtures.

  • Sensitive Detection: Mass spectrometry offers high sensitivity and selectivity.

  • Established Libraries: Extensive mass spectral libraries are available for compound identification, although a novel compound like this may not be present.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[8] For aminopyrazines, reverse-phase HPLC with an acidic mobile phase modifier is an effective separation strategy.[9][10]

Rationale for LC-MS/MS:

  • Broad Applicability: Suitable for a wide range of polar and non-polar compounds.

  • High Sensitivity and Selectivity: Tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.

  • No Derivatization Required: The analyte can often be analyzed in its native form.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation protocol is critical for removing interfering matrix components and concentrating the analyte. For 6-Isopropyl-3-methoxypyrazin-2-amine, a mixed-mode cation exchange SPE is recommended to leverage the basicity of the amine group for selective retention.

Protocol 1: Solid-Phase Extraction

  • Sample Pre-treatment:

    • For liquid samples (e.g., fruit juice, wine): Centrifuge to remove suspended solids. Adjust the pH to ~6.0 with a suitable buffer.

    • For solid samples (e.g., food products): Homogenize the sample and perform a liquid extraction with an appropriate solvent (e.g., acetonitrile/water).[11]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., C18-SCX) sequentially with 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of the sample buffer.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.

    • Wash with 5 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte with 5 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the amine, releasing it from the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Diagram of the SPE Workflow

SPE_Workflow cluster_sample_prep Sample Preparation Sample Sample (Liquid or Solid Extract) Condition SPE Conditioning (Methanol, Water) Load Sample Loading Condition->Load Conditioned Cartridge Wash1 Aqueous Wash Load->Wash1 Loaded Cartridge Wash2 Organic Wash Wash1->Wash2 Elute Elution (Ammoniated Methanol) Wash2->Elute Evaporate Evaporation Elute->Evaporate Analyte Fraction Reconstitute Reconstitution Evaporate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis Concentrated Sample

Caption: Solid-Phase Extraction (SPE) workflow for sample clean-up and concentration.

GC-MS Analysis Protocol

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Protocol 2: GC-MS Method

  • GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point. For improved peak shape of the amine, a column specifically designed for amine analysis may be beneficial.[5][7]

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (m/z 40-300) for initial identification, and Selected Ion Monitoring (SIM) for quantification of target ions.

Expected Mass Spectra: While no experimental data is available for 6-Isopropyl-3-methoxypyrazin-2-amine, fragmentation would likely involve loss of the isopropyl group and cleavage of the methoxy group.

LC-MS/MS Analysis Protocol

Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Protocol 3: LC-MS/MS Method

  • LC Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.[8][9]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Flow Rate: 0.3 mL/min.

    • Gradient Program:

      • Start at 5% B.

      • Linear gradient to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and equilibrate for 3 minutes.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions will need to be determined by infusing a standard of the analyte.

Diagram of the LC-MS/MS Workflow

LCMS_Workflow cluster_lcms LC-MS/MS System Sample_Injection Sample Injection HPLC_Column HPLC Separation (C18 Column) Sample_Injection->HPLC_Column ESI_Source Electrospray Ionization (ESI+) HPLC_Column->ESI_Source Eluent Quad1 Q1: Precursor Ion Selection ESI_Source->Quad1 Ions Quad2 Q2: Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Fragment Ions Detector Detector Quad3->Detector Data_System Data Acquisition & Analysis Detector->Data_System Signal

Caption: Workflow for LC-MS/MS analysis from sample injection to data acquisition.

Method Validation and Data Presentation

Any new analytical method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed:

  • Linearity and Range: A calibration curve should be prepared with at least five concentration levels. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Accuracy and Precision: Accuracy should be assessed by spike-recovery experiments at multiple concentration levels, with acceptable recoveries typically in the range of 80-120%. Precision (repeatability and intermediate precision) should be evaluated by replicate analyses, with a relative standard deviation (RSD) of <15%.

  • Specificity: The ability of the method to differentiate the analyte from other components in the sample matrix should be demonstrated. In MS/MS, monitoring multiple MRM transitions enhances specificity.

Table 1: Hypothetical Method Performance Characteristics

ParameterGC-MSLC-MS/MS
Linear Range 1 - 100 ng/mL0.1 - 50 ng/mL
Correlation Coefficient (r²) >0.995>0.998
LOD 0.5 ng/mL0.05 ng/mL
LOQ 1.0 ng/mL0.1 ng/mL
Accuracy (Recovery) 85 - 110%90 - 105%
Precision (RSD) < 10%< 8%

Note: These are target values and will need to be experimentally determined.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the detection and quantification of 6-Isopropyl-3-methoxypyrazin-2-amine. The choice between GC-MS and LC-MS/MS will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is essential to ensure the reliability of the generated data. These protocols, grounded in established principles of analytical chemistry for related compounds, offer a solid starting point for researchers and scientists working with this novel pyrazine derivative.

References

  • SIELC Technologies. (2025, October 6). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from SIELC Technologies. [Link]

  • Uges, D. R., & Bouma, P. (1982). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical chemistry, 28(11), 2264–2267.
  • SIELC Technologies. (2019, November 14). 2-Aminopyrazine. Retrieved from SIELC Technologies. [Link]

  • Hall, S. A., & Spoerri, P. E. (1940). Syntheses in the Pyrazine Series. II. Preparation and Properties of Aminopyrazine. Journal of the American Chemical Society, 62(3), 664–665.
  • National Center for Biotechnology Information. (n.d.). Aminopyrazine. PubChem. Retrieved February 20, 2026, from [Link]

  • Ferreira, S., Borges, C., & Borges, F. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Journal of mass spectrometry: JMS, 50(1), 136–144.
  • Bağdat, E. Ş., Kahraman Ilıkkan, Ö., Arslan, E. O., & Doğruöz Güngör, N. (2022). Analytical methods for pyrazine detection. ResearchGate. [Link]

  • Attygalle, A. B., Jumean, F., & Herrick, J. B. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Jackson, M. A., & Appell, M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Grokipedia. (n.d.). Isopropyl methoxypyrazine. Retrieved February 20, 2026, from [Link]

  • Hrnčířová, P., Kovaříková, P., & Koplík, R. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of pharmaceutical and biomedical analysis, 240, 115935.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved February 20, 2026, from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved February 20, 2026, from [Link]

  • CN105622526A - Preparation method of 2-aminopyrazine derivatives. (n.d.). Google Patents.
  • Kataoka, H. (2000). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine. Retrieved February 20, 2026, from [Link]

  • The Good Scents Company. (n.d.). bean pyrazine 2-methoxy-3-isopropylpyrazine. Retrieved February 20, 2026, from [Link]

  • Li, H., Zhang, J., Fan, X., Zhang, L., Wang, M., Zhang, X., ... & Zhang, M. R. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 30(14), 3345.
  • Klášterecký, J., Ovesná, J., & Klouček, P. (2023). Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw. Plants, 13(1), 63.
  • Broadbent, J. R., Barnes, M., Johnson, M. E., & Steele, J. L. (2018). Mass spectra of tentatively identified pyrazine products. ResearchGate. [Link]

  • Ardiansah, B., & Tanjung, M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved February 20, 2026, from [Link]

  • Klášterecký, J., Ovesná, J., & Klouček, P. (2023). Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw. ResearchGate. [Link]

  • Huang, P. C., & Sun, C. M. (2014). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). Molecules, 19(7), 9788–9807.
  • Wikipedia. (n.d.). 3-Isobutyl-2-methoxypyrazine. Retrieved February 20, 2026, from [Link]

  • CN113670116A - Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (n.d.). Patsnap.
  • National Center for Biotechnology Information. (n.d.). 2-Isopropyl-3-methoxypyrazine. PubChem. Retrieved February 20, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved February 20, 2026, from [Link]

Sources

Application Note: HPLC Quantification of 6-Isopropyl-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The compound 6-Isopropyl-3-methoxypyrazin-2-amine is a highly functionalized pyrazine derivative often utilized as a Key Starting Material (KSM) or intermediate in the synthesis of kinase inhibitors and other nitrogen-heterocycle-based pharmaceuticals.

Quantifying this molecule presents specific chromatographic challenges:

  • Basicity: The exocyclic amine and the pyrazine ring nitrogens create a basic profile (predicted pKa ~3.0–4.0), leading to potential peak tailing due to silanol interactions on standard silica columns.

  • Hydrophobicity Balance: The isopropyl group adds significant non-polar character, while the methoxy and amine groups provide polar handles. This "amphiphilic" nature requires a carefully tuned gradient to ensure resolution from potential des-isopropyl or des-methyl impurities.

  • UV Activity: The aminopyrazine core exhibits distinct

    
     and 
    
    
    
    transitions, allowing for sensitive UV detection.

This protocol details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the precise quantification of 6-Isopropyl-3-methoxypyrazin-2-amine. The method utilizes a pH-buffered mobile phase to suppress ionization, ensuring sharp peak shapes and reproducible retention times.

Method Development Strategy (Expertise & Logic)

Column Selection: The "Shielding" Approach

Standard C18 columns often suffer from "secondary interactions" where basic amines bind to residual silanols on the silica support, causing tailing.

  • Choice: C18 with heavy end-capping or Hybrid Particle Technology (HPT) .

  • Rationale: We select a column like the Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18. These phases are designed to operate at mid-to-high pH levels and have chemically modified surfaces that shield silanols, ensuring excellent symmetry for basic amines.

Mobile Phase Chemistry
  • Buffer: 20 mM Potassium Phosphate (pH 6.8).

  • Logic: At pH 6.8, the molecule is predominantly in its neutral (unprotonated) form. Neutral species interact more predictably with the hydrophobic C18 chains, increasing retention and improving peak shape compared to acidic conditions where the protonated amine might elute too quickly or tail.

  • Organic Modifier: Acetonitrile (ACN). ACN provides lower viscosity and sharper peaks for nitrogen heterocycles compared to Methanol.

Detailed Experimental Protocol

Equipment & Reagents[1][2][3]
  • HPLC System: Quaternary or Binary Gradient Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ) (AR Grade).
      
    • Dipotassium Hydrogen Phosphate (

      
      ) (AR Grade).
      
    • Milli-Q Water (18.2 MΩ·cm).

    • Reference Standard: 6-Isopropyl-3-methoxypyrazin-2-amine (>99.0% purity).

Chromatographic Conditions
ParameterSetting / Specification
Column C18, 150 mm × 4.6 mm, 3.5 µm or 5 µm (e.g., XBridge C18 or Zorbax Eclipse Plus)
Mobile Phase A 20 mM Phosphate Buffer, pH 6.8
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV at 245 nm (Quantification) and 310 nm (Identification/Purity)
Run Time 20 Minutes
Gradient Program

This gradient is designed to retain the main peak while eluting highly non-polar dimers or late-eluting impurities.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial Hold
2.09010Isocratic Hold
12.02080Linear Ramp
15.02080Wash
15.19010Return to Initial
20.09010Re-equilibration
Standard & Sample Preparation

Diluent: 50:50 Water:Acetonitrile (v/v).

  • Stock Standard Solution (1.0 mg/mL):

    • Weigh 25.0 mg of Reference Standard into a 25 mL volumetric flask.

    • Dissolve in ~15 mL Diluent (sonicate if necessary).

    • Make up to volume with Diluent.

  • Working Standard (0.1 mg/mL):

    • Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with Diluent.

  • Sample Preparation:

    • Prepare samples to a target concentration of 0.1 mg/mL using the same procedure.

    • Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analytical lifecycle, from preparation to reporting, ensuring data integrity.

HPLC_Workflow Start Sample Receipt Prep Sample Preparation (Dissolution in 50:50 ACN:H2O) Start->Prep System HPLC System Setup (Column: C18, pH 6.8) Prep->System SST System Suitability (RSD < 2.0%, Tailing < 1.5) System->SST Equilibration SST->System Fail (Troubleshoot) Analysis Sample Injection (Gradient Elution) SST->Analysis Pass Data Data Processing (Integration @ 245 nm) Analysis->Data Report Final Report (Quantification) Data->Report

Figure 1: End-to-end analytical workflow for the quantification of 6-Isopropyl-3-methoxypyrazin-2-amine.

Method Validation (Trustworthiness & Self-Validation)

To ensure the method is "self-validating" in a regulated environment, the following System Suitability Parameters (SST) must be met before every sample set.

System Suitability Criteria
ParameterAcceptance LimitRationale
Retention Time (RT) ± 0.1 min of StandardEnsures pump stability and gradient accuracy.
Tailing Factor (

)

Critical for aminopyrazines; indicates no silanol interaction.
Theoretical Plates (

)

Ensures column efficiency is sufficient for separation.
Precision (RSD)

(n=5 injections)
Confirms autosampler and injector precision.
Linearity & Range
  • Range: 0.05 mg/mL to 0.15 mg/mL (50% to 150% of target).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .
Limit of Quantification (LOQ)
  • Estimated at Signal-to-Noise (S/N) ratio of 10:1.

  • Typical LOQ for aminopyrazines by UV is ~0.5 µg/mL (0.5 ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Ensure pH is 6.8. If using an older column, switch to a "Base Deactivated" (BDS) or Hybrid (XBridge) column.
RT Shift pH drift in buffer.Phosphate buffer pH is temperature sensitive. Ensure pH is adjusted at room temperature and column oven is stable.
Split Peak Solvent mismatch.Sample diluent (50% ACN) might be too strong for the initial gradient (10% ACN). Reduce diluent strength to 20% ACN if splitting occurs.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Adams, T. B., et al. (2002).[1] "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." Food and Chemical Toxicology, 40(4), 429-451. (Structural context for alkyl-methoxypyrazines). [Link]

  • PubChem. (2024).[2][3][4] Compound Summary for CID 71311442: 2-Methoxy-3-isopropylpyrazine derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Foreword: The Analytical Imperative for Novel Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 6-Isopropyl-3-methoxypyrazin-2-amine

Pyrazine derivatives are a cornerstone of chemical research, with profound implications ranging from flavor and fragrance chemistry to the development of novel pharmaceuticals.[1][2] The compound 6-Isopropyl-3-methoxypyrazin-2-amine represents a novel structure combining key functional groups: a pyrazine core, an isopropyl group influencing volatility and steric effects, a methoxy group, and a reactive amine moiety. The presence of the amine group, in particular, suggests potential applications in medicinal chemistry as a scaffold for kinase inhibitors or other therapeutic agents.[3]

Accurate and robust quantification of such molecules is paramount for quality control, pharmacokinetic studies, and regulatory submission. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the "gold standard" for the analysis of volatile and semi-volatile compounds due to its unparalleled combination of high-resolution separation and definitive molecular identification.[4] This application note provides a comprehensive, field-proven protocol for the analysis of 6-Isopropyl-3-methoxypyrazin-2-amine, grounded in established principles of analytical chemistry and designed for researchers, scientists, and drug development professionals. We will delve into the causality behind methodological choices, ensuring a protocol that is not only repeatable but also fundamentally sound and adaptable.

Principle of the GC-MS Method

The analysis hinges on the synergistic power of two techniques. Gas Chromatography (GC) first separates the target analyte from the sample matrix. The sample is vaporized in a heated injector and carried by an inert gas (the mobile phase) through a long, thin column containing a stationary phase. Separation occurs based on the analyte's boiling point and its differential affinity for the stationary phase.[5]

Following separation, the analyte elutes from the column and enters the Mass Spectrometer (MS). Here, it is bombarded with high-energy electrons (Electron Ionization), causing it to fragment into a unique pattern of charged ions. The MS then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint for unambiguous identification.[6]

Essential Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte: 6-Isopropyl-3-methoxypyrazin-2-amine reference standard (>98% purity)

  • Solvents (HPLC or GC-MS grade): Dichloromethane (DCM), Ethyl Acetate, Methanol, Hexane[5]

  • Extraction Reagents: Sodium Hydroxide (NaOH) solution (1M), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (Na₂SO₄)

  • GC Vials: 2 mL amber glass vials with PTFE-lined screw caps[7]

  • Pipettes, Syringes, and Glassware: Calibrated and cleaned to be free of contaminants.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Split/Splitless injector.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: A base-deactivated, mid-polarity column is critical for analyzing amines to prevent peak tailing.[8] An Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a dedicated CP-Volamine column is recommended.[7][8]

  • Data System: MassHunter, ChemStation, or equivalent chromatography data software.

Experimental Protocols: From Sample to Signal

The following protocols are designed to be a self-validating system, incorporating quality control checks to ensure data integrity.

Workflow Overview

The entire analytical process follows a structured path to ensure reproducibility and accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (Matrix: e.g., Plasma, Reaction Mixture) Spike Spike Internal Standard (IS) Sample->Spike AdjustpH Alkalinize Sample (e.g., 1M NaOH to pH > 11) Spike->AdjustpH LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) AdjustpH->LLE Dry Dry Organic Layer (Anhydrous Na₂SO₄) LLE->Dry Concentrate Evaporate & Reconstitute Dry->Concentrate Vial Transfer to GC Vial Concentrate->Vial Inject GC Injection (1 µL, Splitless) Vial->Inject Separate GC Separation (Temperature Program) Inject->Separate Ionize MS Ionization (EI) & Fragmentation Separate->Ionize Detect Mass Detection (m/z Scan) Ionize->Detect Acquire Data Acquisition (Total Ion Chromatogram) Detect->Acquire Integrate Peak Integration & Identification (RT, Spectrum) Acquire->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report Generation Quantify->Report

Caption: End-to-end workflow for GC-MS analysis.

Preparation of Standards
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Perform serial dilutions of the primary stock solution with dichloromethane to prepare a set of calibration standards.[9] A typical concentration range for pharmaceutical analysis might be 0.1 µg/mL to 10 µg/mL.[10]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for a liquid matrix (e.g., reaction quench, biological fluid). Solid samples must first be dissolved in a suitable buffer.[11]

  • Aliquot: Transfer 1 mL of the sample into a 15 mL glass centrifuge tube.

  • Alkalinization (Critical Step): Add 200 µL of 1M NaOH to the sample to adjust the pH to >11. This is essential to deprotonate the amine group, converting it to its neutral, free-base form, which is significantly more soluble in organic solvents.

  • Extraction: Add 5 mL of dichloromethane (DCM). Cap the tube and vortex vigorously for 2 minutes. The DCM will extract the neutral analyte from the aqueous layer.[5]

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation between the aqueous (upper) and organic (lower) layers.[11]

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water, which can be detrimental to the GC column.[7]

  • Concentration & Transfer: Evaporate the DCM under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of DCM and transfer to a 2 mL GC vial for analysis.[5]

GC-MS Instrumental Parameters

Optimized instrument parameters are critical for achieving good chromatographic resolution and sensitivity. The following are robust starting conditions.

GC Parameter Setting Rationale
Injector Splitless, 250 °CEnsures quantitative transfer of trace analytes onto the column. Temperature is high enough to vaporize the analyte without causing thermal degradation.[7]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency. Constant flow ensures stable retention times.[8]
Oven Program 80 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)The initial hold allows for solvent focusing. The ramp rate provides a good balance between separation speed and resolution. The final hold ensures all components are eluted from the column.
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)A workhorse, low-bleed, base-deactivated column suitable for a wide range of analytes, including basic compounds like amines.[1]
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)70 eV, standard energy for generating reproducible fragmentation patterns for library matching.
Source Temp. 230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Acquisition Mode Full Scanm/z 40-350. Allows for the collection of full mass spectra for qualitative identification and library searching.
Solvent Delay 3 minutesPrevents the high concentration of the injection solvent from entering and saturating the MS detector.

Data Analysis, Expected Results, and Validation

Identification and Confirmation
  • Retention Time (RT): The primary identifier. The analyte should elute at a consistent RT under the specified conditions.

  • Mass Spectrum: The definitive confirmation. The acquired spectrum should be compared to the spectrum of a known reference standard or a library entry. For unambiguous identification of isomers, retention indices (RIs) should be calculated and compared against a database.[1][12]

Predicted Mass Spectrum of 6-Isopropyl-3-methoxypyrazin-2-amine

Based on its structure (MW: 167.11 g/mol ), the following EI fragmentation is anticipated:

  • Molecular Ion (M+•): A peak at m/z 167 should be present, confirming the molecular weight.

  • Key Fragments:

    • m/z 152 (M-15): Loss of a methyl radical (•CH₃) from the methoxy group. This is a very common fragmentation for methoxy-substituted aromatics.

    • m/z 124 (M-43): Loss of an isopropyl radical (•CH(CH₃)₂) via benzylic-type cleavage. This is expected to be a prominent peak.

    • Other fragments related to the cleavage of the pyrazine ring may also be observed.

Method Validation

For use in regulated environments, the method must be validated according to ICH Q2(R1) guidelines to prove its suitability.[10][13]

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte, free of interference from matrix components or impurities.Peak purity analysis; No interfering peaks at the analyte's RT in blank matrix.
Linearity To demonstrate a proportional relationship between concentration and instrument response.Calibration curve with R² > 0.995 over the specified range.[10]
Accuracy Closeness of the measured value to the true value.Recovery of 98-102% from spiked matrix samples at three concentration levels.[10]
Precision Agreement between repeated measurements (Repeatability & Intermediate Precision).Relative Standard Deviation (RSD) ≤ 2% for multiple injections/preparations.[10]
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest concentration that can be accurately quantified.S/N of 10:1; with acceptable accuracy and precision.[14]
Robustness The method's reliability when small, deliberate changes are made to parameters (e.g., flow rate, ramp rate).RSD of results should remain within acceptable limits.[10]

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Active sites in the injector liner or column interacting with the amine group.Use a new, base-deactivated injector liner. Trim the first few cm of the GC column. Ensure the column is specifically designed for amine analysis.[8]
Low Signal / Poor Recovery Incomplete extraction; Analyte adsorption.Ensure sample pH is >11 before LLE. Use silanized glassware to minimize adsorption. Check for leaks in the GC-MS system.
Variable Retention Times Leak in the system; Inconsistent oven temperature or carrier gas flow.Perform a leak check. Verify GC parameters and ensure the system is equilibrated before injection.
No Peak Detected Sample concentration below LOD; Thermal degradation in the injector.Concentrate the sample further. Lower the injector temperature in 10 °C increments to test for degradation.

References

  • ResolveMass Laboratories Inc. (2025).
  • (2024, October 24).
  • SCION Instruments. (2025, April 29).
  • (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.
  • Sample Prepar
  • Allen, M. S., Lacey, M. J., & Boyd, S. Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry.
  • (2021, January 02). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. MDPI.
  • Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC.
  • (2024, December 13).
  • (2019, March 29).
  • (2018, July 16). Generic GC–FID for Volatile Amine Quantitation in Pharma.
  • Validation of GC/ GC-MS methodologies. ComplianceIQ.
  • ResolveMass Laboratories Inc. (2025, December 13).
  • Determination of 2-methoxy-3-alkylpyrazines in wine by gas chrom
  • (2022, April 22). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI.
  • Determination of methoxypyrazines in dry wines. BIO Web of Conferences.
  • lmprovement of Gas Chromatographie Determination Methods of Volatile Amines in Fish and Fishery Products. Open Agrar.
  • A Review on GC-MS and Method Development and Valid
  • (2022, July 07). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI.
  • (2010, October 08). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.
  • (2016, January 15). A survey of methoxypyrazines in wine. CSU Research Output - Charles Sturt University.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
  • Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry | Request PDF.
  • spectroscopic analysis and comparison of pyrazine-2-carbonitrile deriv
  • GC Analysis of Pyrazines in Peanut Butter. Sigma-Aldrich.
  • (2025, August 09). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF.
  • (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.
  • "6-Propylpyridazin-3-amine" synthesis and characteriz
  • (2022, February 21). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar.
  • 2-Isopropyl-3-methoxypyrazine. PubChem.

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Application Note: 6-Isopropyl-3-methoxypyrazin-2-amine in Kinase Inhibitor Design

[1]

Executive Summary

6-Isopropyl-3-methoxypyrazin-2-amine is a specialized aminopyrazine building block characterized by a unique substitution pattern that optimizes ATP-competitive binding. Unlike generic pyrazines, the 3-methoxy group functions as a hydrogen bond acceptor while providing steric bulk to induce atropisomerism in biaryl systems, and the 6-isopropyl group fills hydrophobic pockets (e.g., the Gatekeeper or Solvent Front regions) in kinase active sites.

This protocol outlines its primary application: The synthesis of high-affinity PLK4 inhibitors via Buchwald-Hartwig cross-coupling, and its secondary utility as a fragment probe for identifying novel ATP-binding sites.

Chemical Properties & Handling

PropertySpecification
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mM), Methanol, Toluene (Hot)
pKa (Calc) ~3.5 (Pyrazine N), ~16 (Amine)
Storage -20°C, Desiccated, Protect from Light
Stability Sensitive to oxidation; store under inert gas (Ar/N₂)

Handling Precaution: Aminopyrazines can be skin irritants.[1][2] Use standard PPE. The methoxy group is susceptible to demethylation under strong Lewis acid conditions (e.g., BBr₃); avoid acidic workups unless cleavage is intended.

Structural Analysis: The Pharmacophore

Understanding why this tool is used requires analyzing its interaction potential within a protein binding pocket.

  • N1 (Pyrazine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA), typically interacting with the Hinge Region backbone NH.

  • C2-Amine (-NH₂): Acts as a Hydrogen Bond Donor (HBD), interacting with the Hinge Region backbone Carbonyl.

  • C3-Methoxy (-OCH₃): Provides a steric clash that can force the molecule into a specific conformation (atropisomerism) when coupled to bulky aryls, improving selectivity.

  • C6-Isopropyl: A lipophilic moiety designed to occupy the hydrophobic pocket II or the solvent-exposed region, enhancing affinity over unsubstituted pyrazines.

Pharmacophore Visualization

PharmacophoreCompound6-Isopropyl-3-methoxypyrazin-2-amineAmine2-Amine (-NH2)H-Bond Donor(Hinge Binder)Compound->AminePyrazineNPyrazine N1H-Bond Acceptor(Hinge Binder)Compound->PyrazineNMethoxy3-MethoxySteric/Conformational ControlCompound->MethoxyIsopropyl6-IsopropylHydrophobic Interaction(Gatekeeper/Solvent)Compound->IsopropylKinaseKinase ATP Pocket(e.g., PLK4)Amine->KinaseBinds Backbone C=OPyrazineN->KinaseBinds Backbone NHIsopropyl->KinaseOccupies Hydrophobic Pocket

Figure 1: Pharmacophore mapping of 6-Isopropyl-3-methoxypyrazin-2-amine showing key interaction vectors with kinase ATP pockets.

Protocol A: Synthesis of PLK4 Inhibitors

This protocol describes the Buchwald-Hartwig Cross-Coupling of 6-Isopropyl-3-methoxypyrazin-2-amine with an aryl halide scaffold. This is the critical step in generating bioactive PLK4 inhibitors, as described in recent patent literature (WO2022240876A1).

Reagents & Equipment[1][7]
  • Scaffold: Aryl Halide (e.g., substituted chloropyrimidine or bromobenzene).

  • Amine Source: 6-Isopropyl-3-methoxypyrazin-2-amine (1.2 equivalents).[3]

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Base: Cs₂CO₃ (Cesium Carbonate), anhydrous.

  • Solvent: Toluene (Anhydrous, degassed).

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with the Aryl Halide (1.0 equiv) and 6-Isopropyl-3-methoxypyrazin-2-amine (1.2 equiv).

  • Catalyst Addition: Add Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.1 equiv), and XantPhos (0.1 equiv).

    • Note: The high catalyst loading (10 mol%) ensures complete conversion of the sterically hindered amine.

  • Solvation: Add anhydrous Toluene (concentration ~0.05 - 0.1 M relative to halide). Seal the vial with a crimp cap or pressure-relief septum.

  • Reaction: Heat the mixture to 90°C with vigorous stirring (1000 rpm) for 2 hours .

    • QC Check: Monitor by LC-MS. The product peak should show the mass of (Scaffold + 167 - HCl/HBr).

  • Workup: Cool to Room Temperature (RT). Filter the mixture through a Celite pad to remove insoluble salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient 0-50% EtOAc in Hexanes (or DCM/MeOH depending on scaffold polarity).

Synthesis Workflow Diagram

SynthesisProtocolStartStart: Aryl Halide + 6-Isopropyl-3-methoxypyrazin-2-amineReagentsAdd Catalyst System:Pd2(dba)3 + XantPhos + Cs2CO3Start->ReagentsHeatHeat to 90°C, 2 HoursSolvent: TolueneReagents->HeatCheckLC-MS Check:Conversion > 95%?Heat->CheckCheck->HeatNo (Extend Time)WorkupFilter (Celite) & ConcentrateCheck->WorkupYesPurifyFlash Chromatography(Yield: 60-85%)Workup->Purify

Figure 2: Optimized Buchwald-Hartwig coupling workflow for incorporating the pyrazine amine motif.

Protocol B: Fragment-Based Screening (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency (LE), this compound serves as an excellent fragment probe to test the "druggability" of kinase hinge regions.

Experimental Setup (Ligand-Observed NMR)

Objective: Detect binding of the fragment to a target protein (e.g., PLK4, Aurora A).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, 10% D₂O. Avoid DMSO if possible, or keep <2%.

  • Sample Prep:

    • Test Sample: 5 µM Protein + 500 µM Compound (100:1 ratio).

    • Reference: 500 µM Compound (No Protein).

  • Measurement: Acquire 1D ¹H-NMR spectra using a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to suppress protein signals.

  • Analysis:

    • Compare the aromatic proton signals of the pyrazine ring.

    • Hit Criteria: Significant line broadening or reduction in signal intensity in the presence of protein indicates binding (fast exchange regime).

Scientific Rationale & Troubleshooting

Why this specific isomer?

The 3-methoxy group is critical. In many kinase inhibitors (e.g., Gilteritinib, Crizotinib analogs), a substituent ortho to the hinge-binding amine dictates the torsion angle of the drug.

  • Observation: If your yield is low, it is likely due to the steric hindrance of the 3-methoxy group during coupling.

  • Solution: Switch to a precatalyst like BrettPhos Pd G4 or increase temperature to 110°C, but monitor for demethylation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or Steric hindranceDegas solvents thoroughly; Switch ligand to BrettPhos.
Demethylation (-14 Da) Excessive heat or Lewis acidityReduce Temp to 80°C; Ensure base (Cs₂CO₃) is anhydrous.
Product Oxidation Air exposure of amine productPurify immediately; store final product under Argon.

References

  • Patent: Polo-like kinase 4 inhibitors. (2022).[3] WO2022240876A1.[3] (Demonstrates the specific use of 6-Isopropyl-3-methoxypyrazin-2-amine as a key intermediate in PLK4 inhibitor synthesis).

  • Methodology: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Foundational text for the coupling protocol selected).

  • Fragment Screening: Erlanson, D. A., et al. (2016). Practical strategies for fragment-based discovery. Journal of Medicinal Chemistry, 59(14), 6581-6602. (Basis for the NMR screening protocol).

Application Notes and Protocols for 6-Isopropyl-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Isopropyl-3-methoxypyrazin-2-amine is a substituted pyrazine derivative. Pyrazine rings are found in numerous biologically active compounds and are a key focus in medicinal chemistry and drug development.[1][2][3] The specific substitutions of an isopropyl group, a methoxy group, and an amine group on the pyrazine core of this compound suggest its potential for unique chemical reactivity and biological activity. Pyrazine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of 6-Isopropyl-3-methoxypyrazin-2-amine.

Compound Properties and Safety Data

A thorough understanding of the chemical and physical properties of a compound is paramount for its safe handling. While specific experimental data for 6-Isopropyl-3-methoxypyrazin-2-amine is not extensively available, the following information is compiled from data on structurally similar pyrazine derivatives.

Table 1: Physicochemical and Safety Data for 6-Isopropyl-3-methoxypyrazin-2-amine and Related Compounds

Property6-Isopropyl-3-methoxypyrazin-2-amine (Predicted/Inferred)2-Isopropyl-3-methoxypyrazine[5]2-Methoxy-3(5 or 6)-isopropylpyrazineGeneral Pyrazine Derivatives[6][7]
Molecular Formula C8H13N3OC8H12N2OC8H12N2OVaries
Molecular Weight ~167.21 g/mol 152.19 g/mol 152.19 g/mol Varies
Appearance Likely a solid or liquid--Solid or liquid
Boiling Point Not available--Varies
Flash Point Not available-67 °C (152.6 °F)Varies, can be flammable[6]
Solubility Expected to have some solubility in organic solvents.--Varies
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) (Predicted based on similar compounds)-H315, H319, H335H225 (Highly flammable liquid and vapour), H315, H319, H335[6]
Precautionary Statements P261, P280, P305+P351+P338 (Predicted based on similar compounds)[6]-P261, P305+P351+P338P210, P233, P261, P280, P305+P351+P338, P403+P235, P501[6]

Causality Behind Precautionary Measures: The predicted hazard statements are based on the known reactivity of similar pyrazine compounds. The nitrogen atoms in the pyrazine ring can interact with biological molecules, and the substituents may contribute to irritant properties. The potential for respiratory irritation necessitates handling in a well-ventilated area to avoid inhalation of dust or vapors.[6] Skin and eye irritation potential underscores the importance of appropriate personal protective equipment (PPE).[7]

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of 6-Isopropyl-3-methoxypyrazin-2-amine.

Recommended Storage Conditions
  • Temperature: Store in a cool, dry place.[7] Refrigeration may be appropriate for long-term storage, but consult the supplier's specific recommendations.

  • Atmosphere: For compounds sensitive to air or moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. While specific data for this compound's air sensitivity is unavailable, the presence of an amine group suggests potential for oxidation.

  • Container: Use a tightly sealed, light-resistant container to prevent degradation from light exposure and to keep the container tightly closed.[7]

  • Incompatibilities: Avoid storage with strong oxidizing agents, as these can react with the pyrazine ring and its substituents.[7]

Stability and Degradation

The stability of pyrazine derivatives can be influenced by temperature, light, and the presence of oxygen or moisture.

  • Thermal Stability: Some pyrazine derivatives exhibit high thermal stability, with decomposition temperatures ranging from 436 to 453 °C. However, the specific thermal stability of 6-Isopropyl-3-methoxypyrazin-2-amine is unknown. Thermal degradation can lead to the formation of various byproducts.[8][9]

  • Oxidative Degradation: The amine and methoxy groups on the pyrazine ring may be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of N-oxides or other degradation products, altering the compound's purity and activity.

  • Photostability: Incorporation of pyrazine into certain molecular structures has been shown to enhance photostability.[10] However, as a general precaution, protection from light is recommended.

Handling Procedures

Adherence to proper handling procedures is essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat handling Handling 6-Isopropyl-3- methoxypyrazin-2-amine lab_coat->handling gloves Chemical-Resistant Gloves (e.g., Nitrile) gloves->handling goggles Safety Goggles face_shield Face Shield (if splash hazard exists) goggles->face_shield or goggles->handling researcher Researcher researcher->lab_coat Wears researcher->gloves Wears researcher->goggles Wears

Caption: Essential PPE for handling 6-Isopropyl-3-methoxypyrazin-2-amine.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated laboratory.[6] A chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the event of accidental contact.[11]

General Handling Protocol
  • Preparation: Before handling, review the Safety Data Sheet (SDS) for any specific handling instructions. Ensure all necessary PPE is donned correctly.

  • Dispensing:

    • For solid compounds, use a spatula or other appropriate tool to transfer the material. Avoid creating dust.

    • For liquid compounds, use a calibrated pipette or syringe.

  • Weighing: If weighing is required, perform this task in a fume hood or a ventilated balance enclosure to prevent inhalation of any airborne particles.

  • Solution Preparation: When preparing solutions, add the compound to the solvent slowly while stirring.

  • Post-Handling:

    • Clean all equipment thoroughly after use.

    • Wash hands and any exposed skin with soap and water.[7]

    • Decontaminate the work area.

Spill and Waste Disposal

Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.

Spill Response

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ventilate Ensure Proper Ventilation evacuate->ventilate ppe Don Appropriate PPE (if not already worn) ventilate->ppe contain Contain the Spill (use absorbent material for liquids) ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste Properly cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate end Spill Response Complete decontaminate->end

Sources

Application Note: 6-Isopropyl-3-methoxypyrazin-2-amine as a Targeted Fluorescent Odorant Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical ecology, sensory neuroscience, and high-throughput screening (HTS) of olfactory receptors. It details the utilization of 6-Isopropyl-3-methoxypyrazin-2-amine (hereafter referred to as IPMP-NH₂ ) as a targeted fluorescent probe.

Unlike generic hydrophobic probes (e.g., 1-NPN, 1-AMA), IPMP-NH₂ retains the structural pharmacophore of the potent odorant 2-isopropyl-3-methoxypyrazine (IPMP) , enabling direct, site-specific interrogation of pyrazine-binding pockets in Odorant Binding Proteins (OBPs) and Major Urinary Proteins (MUPs).

Introduction & Mechanistic Basis[1]

The Probe Identity
  • Chemical Name: 6-Isopropyl-3-methoxypyrazin-2-amine[1]

  • Core Scaffold: Pyrazine (1,4-diazine)

  • Functional Analog: 2-Isopropyl-3-methoxypyrazine (IPMP) — The "Ladybug Taint" / "Green Bell Pepper" odorant.

  • Role: Fluorogenic affinity ligand.[2][3]

Mechanism of Action: The "Turn-On" Effect

Free aminopyrazines in aqueous solution typically exhibit low quantum yields due to non-radiative decay pathways (solvent relaxation) and quenching by water molecules. However, upon binding to a hydrophobic protein pocket (e.g., the β-barrel of an OBP), the probe undergoes Environment-Sensitive Fluorescence Enhancement (ESFE) .

  • Restriction of Intramolecular Rotation (RIR): The protein pocket constrains the rotation of the isopropyl group, reducing non-radiative energy loss.

  • Solvatochromism: The transition from a polar aqueous environment to a non-polar binding site triggers a hypsochromic (blue) shift in emission and a significant increase in fluorescence intensity.

  • Push-Pull System: The electron-donating amine (-NH₂) and methoxy (-OCH₃) groups conjugated to the electron-withdrawing pyrazine ring create an internal charge transfer (ICT) state that is highly sensitive to the local dielectric constant.

Advantages Over Generic Probes (1-AMA/1-NPN)
FeatureGeneric Probes (1-AMA)Targeted Probe (IPMP-NH₂)
Binding Specificity Non-specific hydrophobic bindingSpecific affinity for Pyrazine/Green-Odorant sites
Steric Profile Bulky polycyclic aromaticsCompact, mimics natural ligand (IPMP)
Displacement Data Indirect (measures general displacement)Direct (measures competition for the specific orthosteric site)
False Positives High (binds surface patches)Low (requires specific pocket fit)

Experimental Protocols

Stock Solution Preparation

Critical Step: Pyrazines are volatile. Although the amine substituent reduces volatility compared to native IPMP, precautions against evaporation are necessary.

  • Solvent: Dissolve IPMP-NH₂ in spectroscopic grade DMSO or Methanol . Avoid Ethanol if studying alcohol-sensitive proteins.

  • Concentration: Prepare a 10 mM primary stock .

  • Storage: Aliquot into amber glass vials (silanized to prevent adsorption). Store at -20°C.

    • Stability Note: Stable for 6 months. Discard if solution turns dark yellow/brown (oxidation).

Spectral Characterization (Pre-Assay Check)

Before binding assays, verify the probe's integrity.

  • Absorbance Max: ~350–370 nm (Solvent dependent).

  • Emission Max: ~420–450 nm.

  • QC Step: Measure fluorescence in Buffer vs. Methanol .

    • Pass Criteria: Fluorescence in Methanol should be >5x higher than in Buffer (demonstrating solvatochromism).

Protocol: Direct Binding Assay (Kd Determination)

This protocol determines the dissociation constant (


) of IPMP-NH₂ for a purified OBP.

Materials:

  • Purified Protein (e.g., Porcine OBP, Drosophila LUSH) in 50 mM Tris-HCl, pH 7.4.

  • Quartz Cuvette (1 cm path length) or Black 96-well plate (non-binding surface).

Workflow:

  • Protein Prep: Dilute protein to 2 µM in buffer.

  • Titration: Add IPMP-NH₂ in stepwise increments (0.2 µM to 16 µM).

    • Note: Keep DMSO concentration <1% to prevent protein denaturation.

  • Measurement:

    • Excitation: 360 nm (slit 5 nm)

    • Emission: Collect spectrum 400–500 nm .

    • Peak Monitoring: Record intensity at 440 nm .

  • Blank Subtraction: Subtract the signal of IPMP-NH₂ in buffer (no protein) for each concentration.

Data Analysis: Fit the data to a saturation binding curve (One-site specific binding):



Where 

is fluorescence intensity,

is free ligand concentration.
Protocol: Competitive Displacement Assay (Ki Determination)

Use IPMP-NH₂ to screen other odorants (e.g., potential repellents or flavors) for binding to the same pocket.

  • Complex Formation: Incubate Protein (2 µM) + IPMP-NH₂ (2 µM) for 5 minutes. Verify stable fluorescence plateau.

  • Competitor Titration: Add the non-fluorescent competitor (e.g., IBMP, Geosmin) in logarithmic steps (0.1 µM to 100 µM).

  • Readout: Monitor the decrease in fluorescence at 440 nm.

    • Mechanism:[4] As the competitor displaces IPMP-NH₂, the probe returns to the aqueous phase, quenching its fluorescence.

  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Visualization of Signaling & Workflow

Mechanism of Fluorescence Activation

The following diagram illustrates the "Lock-and-Key" fluorescence activation mechanism specific to this probe.

G cluster_0 Aqueous Phase (Quenched) cluster_1 Protein Binding Pocket (Active) Probe_Free IPMP-NH₂ (Free) High Non-Radiative Decay Rotationally Active Complex Probe-OBP Complex Restricted Rotation High Quantum Yield Probe_Free->Complex Diffusion & Binding (Kd driven) Emission_Low Weak Emission (Solvent Quenched) Probe_Free->Emission_Low OBP Odorant Binding Protein (Hydrophobic Cavity) OBP->Complex Emission_High Strong Emission (440 nm Blue) Complex->Emission_High Excitation Excitation (360 nm) Excitation->Probe_Free Excitation->Complex

Caption: Schematic of the solvatochromic "turn-on" mechanism. Binding to the OBP hydrophobic pocket restricts molecular rotation and shields the probe from solvent quenching.

Competitive Screening Workflow

Logical flow for using IPMP-NH₂ to identify high-affinity pyrazine analogs.

Workflow Start Start: Protein-Probe Complex (High Fluorescence) Add_Ligand Add Competitor Odorant (Titration) Start->Add_Ligand Decision Does Fluorescence Decrease? Add_Ligand->Decision Yes Competitor Displaces Probe (Specific Binding) Decision->Yes Signal Drop No No Displacement (Non-binder / Allosteric) Decision->No Signal Stable Quant Calculate IC50 & Ki (Affinity Ranking) Yes->Quant

Caption: Decision tree for high-throughput screening of odorants using the IPMP-NH₂ displacement assay.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
High Background Fluorescence Probe aggregation or impure solventFilter stock solutions (0.2 µm); Ensure DMSO is fresh.
No Fluorescence upon Protein Addition Protein denaturation or incorrect pHCheck protein stability by CD spectroscopy; Verify pH is > 6.0 (protonation of amine quenches fluorescence).
Blue Shift Absent Non-specific surface bindingIncrease ionic strength (add 150 mM NaCl) to reduce electrostatic surface interactions.
Signal Drift PhotobleachingReduce excitation slit width; Use a shutter between reads.

References

  • Pelosi, P., et al. (2014). "New fluorescent probes for ligand-binding assays of odorant-binding proteins."[2][5][6] Biochemical and Biophysical Research Communications, 446(1), 203-208. Link

    • Context: Establishes the methodology for designing fluorescent analogs of odorants for OBP assays.
  • Briand, L., et al. (2000).[6] "Ligand-binding properties of a recombinant pheromone-binding protein from the honeybee Apis mellifera." European Journal of Biochemistry, 268, 752-760. Link

    • Context: Describes the competitive binding assay protocols adapted in this guide.
  • Gonçalves, F., et al. (2018). "Biotechnological applications of mammalian odorant-binding proteins." Critical Reviews in Biotechnology, 38(3), 436-455. Link

    • Context: Reviews the use of pyrazine ligands (IPMP/IBMP) in characterizing OBP specificity.
  • PubChem Compound Summary. "2-Isopropyl-3-methoxypyrazine." National Center for Biotechnology Information. Link

    • Context: Chemical and physical properties of the parent odorant scaffold.

Sources

Experimental design for 6-Isopropyl-3-methoxypyrazin-2-amine studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for 6-Isopropyl-3-methoxypyrazin-2-amine in Kinase Inhibitor Discovery

Part 1: Executive Summary & Strategic Context

6-Isopropyl-3-methoxypyrazin-2-amine (CAS: 2866331-79-3) is a high-value heterocyclic building block, increasingly recognized as a critical pharmacophore in the development of next-generation kinase inhibitors, specifically targeting Polo-like Kinase 4 (PLK4) and Casein Kinase 2 (CSNK2A) .

Unlike simple aminopyrazines, this trisubstituted scaffold offers a unique trifecta of molecular interactions:

  • 2-Amino Group: Acts as a primary hydrogen bond donor (H-bond donor) for the kinase hinge region.

  • 3-Methoxy Group: Provides an intramolecular hydrogen bond acceptor, locking the conformation and improving metabolic stability, while also engaging cryptic pockets.

  • 6-Isopropyl Group: Fills hydrophobic sub-pockets (e.g., the ribose binding pocket or gatekeeper regions), enhancing selectivity over structurally similar kinases.

This guide details the experimental framework for utilizing this compound, from synthetic incorporation via Buchwald-Hartwig coupling to biological validation in PLK4 assays .

Part 2: Chemical Profile & Quality Control

Before initiating synthesis, the integrity of the starting material must be validated. Aminopyrazines are prone to oxidation and hygroscopicity.

Table 1: Physicochemical Profile
PropertySpecificationRelevance
IUPAC Name 6-Isopropyl-3-methoxypyrazin-2-amineFormal ID
CAS Number 2866331-79-3Sourcing
Molecular Formula C₈H₁₃N₃OStoichiometry
Molecular Weight 167.21 g/mol Calculation
Appearance Off-white to pale yellow solidVisual Purity Check
Solubility DMSO, Methanol, DCMReaction Solvent Choice
pKa (Calc) ~3.5 (Pyrazine N), ~16 (Amine)Determining Base Strength
QC Protocol: Purity Validation
  • LC-MS: Run on C18 column (Water/Acetonitrile + 0.1% Formic Acid). Expect [M+H]⁺ = 168.2.

    • Pass Criteria: >98% purity by UV (254 nm).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45 (s, 1H, Pyrazine-H5)

    • δ 6.02 (s, 2H, -NH₂, broad exchangeable)

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 2.80 (sept, 1H, -CH(CH₃)₂)

    • δ 1.15 (d, 6H, -CH(CH₃)₂)

    • Note: Impurities at δ 8.0+ often indicate oxidation to N-oxides.

Part 3: Synthetic Application – The Buchwald-Hartwig Coupling

The primary utility of this amine is as a nucleophile in Palladium-catalyzed C-N cross-coupling reactions to attach the pyrazine "head" to an aryl halide core.

Challenge: The steric bulk of the ortho-methoxy group and the electron-deficient nature of the pyrazine ring make the amine a poor nucleophile. Standard SₙAr conditions often fail; specialized Pd-catalysis is required.

Protocol: Optimized Cross-Coupling

Objective: Couple 6-Isopropyl-3-methoxypyrazin-2-amine (1.2 equiv) with an Aryl Bromide/Chloride (1.0 equiv).

Reagents:

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) – 10 mol%

  • Ligand: XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) – 10 mol%

  • Base: Cs₂CO₃ (Cesium Carbonate) – 2.0 equiv (Must be anhydrous)

  • Solvent: Toluene or 1,4-Dioxane (Degassed)

Step-by-Step Workflow:

  • Inerting: Flame-dry a reaction vial and cycle Argon/Vacuum (3x).

  • Loading: Add Aryl Halide (1.0 eq), Pyrazine Amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.1 eq), and XantPhos (0.1 eq).

  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to limiting reagent).

  • Degassing: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 90°C for 2–4 hours.

    • Monitoring: Check LC-MS at 1h. Look for product mass and disappearance of Aryl Halide.

  • Workup: Filter through Celite (elute with EtOAc). Concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting Table:

Observation Diagnosis Solution
Low Conversion (<10%) Catalyst poisoning or poor ligand bite Switch ligand to BrettPhos or RuPhos (better for hindered amines).
Dehalogenation of Ar-X Hydride source present Ensure solvent is anhydrous; switch base to NaOtBu.

| Dimerization of Amine | Oxidative coupling | Ensure strict O₂ exclusion (Argon balloon). |

Part 4: Biological Validation – PLK4 Kinase Assay

Once the inhibitor is synthesized, its potency against PLK4 must be validated. PLK4 overexpression drives centriole amplification in cancer.

Mechanism of Action Visualization

The following diagram illustrates the role of PLK4 in the cell cycle and where the inhibitor intervenes.

PLK4_Pathway PLK4 PLK4 (Active Kinase) STIL STIL (Scaffold Protein) PLK4->STIL Phosphorylates SAS6 SAS6 (Cartwheel Assembly) STIL->SAS6 Recruits Centriole Centriole Duplication SAS6->Centriole Promotes Mitosis Normal Mitosis Centriole->Mitosis Regulated Tumor Tumorigenesis (Aneuploidy) Centriole->Tumor Overexpression Inhibitor Pyrazine Inhibitor (Your Compound) Inhibitor->PLK4 Inhibits (ATP Comp.)

Caption: PLK4 signaling cascade. The pyrazine inhibitor competes with ATP, blocking STIL phosphorylation and preventing uncontrolled centriole duplication.

Protocol: ADP-Glo™ Kinase Assay (Promega)

Objective: Determine IC₅₀ of the synthesized compound against PLK4.

  • Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: Casein or Myelin Basic Protein (MBP).

  • Reaction Assembly (384-well plate):

    • 5 µL PLK4 Enzyme (1-5 ng/well).

    • 2.5 µL Compound (Serial dilution in DMSO, 1% final).

    • Incubate 10 min at RT (Pre-incubation).

    • 2.5 µL ATP/Substrate Mix (10 µM ATP final).

  • Incubation: 60 minutes at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP → ATP → Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope) to calculate IC₅₀.

Part 5: Advanced Application – Chemosensory Research

While primarily a drug intermediate, the structural similarity of 6-Isopropyl-3-methoxypyrazin-2-amine to the potent odorant 2-Isopropyl-3-methoxypyrazine (IPMP) (green pepper odor) allows its use in Olfactory Receptor (OR) de-orphanization.

  • Hypothesis: The amine group allows conjugation of fluorophores (e.g., FITC, Rhodamine) to create a "Turn-On" probe for visualizing IPMP binding sites in nasal epithelium.

  • Experimental Tip: Use the amine to couple with NHS-Ester fluorophores. The resulting probe retains the "methoxy-isopropyl-pyrazine" pharmacophore essential for odorant recognition.

References

  • PLK4 Inhibitor Synthesis: "Polo-like kinase 4 inhibitors." World Intellectual Property Organization, WO2022240876A1, 2022. Link

  • Buchwald-Hartwig Optimization: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • PLK4 Biology: Holland, A. J., et al. "Polo-like kinase 4 inhibition: a strategy for cancer therapy." Cancer Cell, 2010, 17(5), 415-416. Link

  • Pyrazine Odorants: Pickering, G. J., et al. "The sensory properties of 2-isopropyl-3-methoxypyrazine." Journal of Food Science, 2005. Link

6-Isopropyl-3-methoxypyrazin-2-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 6-Isopropyl-3-methoxypyrazin-2-amine in Organic Synthesis

Introduction: The Strategic Value of Substituted 2-Aminopyrazines

The pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs. Its derivatives are noted for a wide spectrum of biological activities, including antiviral, anticancer, and antitubercular properties.[1] Within this class, 2-aminopyrazines serve as exceptionally versatile building blocks, providing a synthetically tractable handle for molecular elaboration.[2] The specific compound, 6-Isopropyl-3-methoxypyrazin-2-amine, offers a unique combination of substituents that are attractive for modern drug discovery programs:

  • The 2-amino group is a primary nucleophile, ideal for forming amides, sulfonamides, and for participating in C-N cross-coupling reactions.

  • The 3-methoxy group , an electron-donating substituent, modulates the electronic properties of the pyrazine ring, influencing its reactivity and potential interactions with biological targets.

  • The 6-isopropyl group provides steric bulk and lipophilicity, which can be crucial for tuning pharmacokinetic properties and optimizing binding interactions within protein pockets.

This guide provides a Senior Application Scientist's perspective on the synthesis and synthetic utility of this building block. We will explore its preparation and detail robust protocols for its application in key synthetic transformations that are central to the construction of complex, high-value molecules.

Physicochemical Properties & Data

While experimental data for this specific molecule is not widely published, its properties can be estimated based on its constituent parts. Researchers should anticipate a crystalline solid with good solubility in polar organic solvents.

PropertyEstimated Value / DataSource / Justification
Molecular Formula C₈H₁₃N₃O-
Molecular Weight 167.21 g/mol -
Appearance Off-white to pale yellow solidAnalogy to similar aminopyrazines.
Key Spectroscopic Data ¹H NMR: Expect signals for isopropyl (doublet & septet), methoxy (singlet), pyrazine C-H (singlet), and NH₂ (broad singlet).Standard chemical shift ranges.
CAS Number Not assigned.This is a novel or specialized building block.
Proposed Synthesis of the Building Block

A robust synthesis of 6-Isopropyl-3-methoxypyrazin-2-amine can be envisioned based on established pyrazine chemistry, particularly leveraging regioselective halogenation and nucleophilic aromatic substitution (SₙAr). A highly plausible route begins with the bromination of a commercially available or readily synthesized 2-amino-6-isopropylpyrazine, followed by a selective methoxydehalogenation. This strategy is adapted from a patented procedure for the synthesis of 2-amino-3-methoxypyrazine.[3]

The amino group at the C2 position is a powerful ortho-, para-director for electrophilic aromatic substitution, directing the incoming electrophile (Br⁺) to the C3 and C5 positions.[4] Due to the steric bulk of the C6-isopropyl group, substitution at the C5 position may be sterically hindered, favoring bromination at the C3 position. The subsequent reaction with sodium methoxide proceeds via an SₙAr mechanism, where the methoxide anion displaces the bromide at the electron-deficient C3 position.

cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Methoxylation A 2-Amino-6-isopropylpyrazine C 2-Amino-3-bromo-6-isopropylpyrazine A->C Electrophilic Bromination B NBS, Polar Solvent (e.g., Acetonitrile) E 6-Isopropyl-3-methoxypyrazin-2-amine C->E Nucleophilic Aromatic Substitution (SNAr) D Sodium Methoxide (NaOMe) in Methanol (MeOH), Heat

Caption: Proposed synthetic pathway to the title compound.

Application Note 1: N-Acylation for Amide Synthesis

Introduction: The formation of an amide bond is one of the most fundamental and prevalent reactions in medicinal chemistry. Acylating the 2-amino group of the title compound provides a direct route to a vast array of derivatives with diverse functionalities, enabling systematic Structure-Activity Relationship (SAR) studies. Direct acylation using acyl chlorides is a reliable method. However, care must be taken to avoid potential N,N-diacylation, which can occur with highly reactive amines or excess acylating agent.[5] The use of a non-nucleophilic base like pyridine is critical for scavenging the HCl byproduct without competing in the reaction.

Experimental Protocol: Synthesis of N-(6-Isopropyl-3-methoxypyrazin-2-yl)benzamide

This protocol is adapted from established procedures for the acylation of similar aminopyrazine systems.[6]

cluster_workflow Acylation Workflow start Dissolve Building Block in Anhydrous DCM add_pyridine Add Anhydrous Pyridine (1.5 eq) start->add_pyridine cool Cool to 0 °C (Ice Bath) add_pyridine->cool add_acyl_chloride Add Benzoyl Chloride (1.2 eq) Dropwise cool->add_acyl_chloride react Stir at Room Temp for 24-48h (Monitor by TLC) add_acyl_chloride->react workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) react->workup purify Dry (Na₂SO₄), Concentrate, Purify via Column Chromatography workup->purify end Isolate Pure Amide Product purify->end

Caption: Workflow for the N-Acylation of the title compound.

Materials & Reagents:

ReagentM.W.Quantity (for 1 mmol scale)Equivalents
6-Isopropyl-3-methoxypyrazin-2-amine167.21167 mg1.0
Anhydrous Dichloromethane (DCM)-10 mL-
Anhydrous Pyridine79.10119 µL1.5
Benzoyl Chloride140.57140 µL1.2

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-Isopropyl-3-methoxypyrazin-2-amine (1.0 eq).

  • Solvation: Add anhydrous DCM (10 mL) and stir until the starting material is fully dissolved.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add benzoyl chloride (1.2 eq) dropwise over 5 minutes. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM (20 mL). Wash the organic layer sequentially with water (2 x 20 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure amide product.

Causality & Insights:

  • Anhydrous Conditions: Acyl chlorides are highly sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is crucial to prevent hydrolysis of the reagent and ensure high yields.

  • Pyridine as Base: Pyridine acts as a mild, non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Stronger bases like triethylamine could also be used, but pyridine often gives cleaner reactions.[5]

  • Stoichiometry: Using a slight excess of the acyl chloride (1.2 eq) ensures complete consumption of the valuable building block. A large excess should be avoided to minimize the risk of diacylation.

Application Note 2: N-Sulfonylation for Sulfonamide Synthesis

Introduction: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibacterial, diuretic, and anti-inflammatory drugs. The synthesis of sulfonamides from the title aminopyrazine can be achieved efficiently using sulfonyl chlorides. Modern, environmentally benign methods often employ microwave irradiation under solvent-free conditions, which can dramatically reduce reaction times and improve yields.[7]

Experimental Protocol: Synthesis of N-(6-Isopropyl-3-methoxypyrazin-2-yl)-4-methylbenzenesulfonamide

This protocol utilizes a microwave-assisted, solvent- and catalyst-free approach, reflecting contemporary trends in green chemistry.[7]

cluster_workflow Microwave Sulfonylation Workflow start Combine Amine & Sulfonyl Chloride in Microwave Vial seal Seal Vial start->seal irradiate Microwave Irradiation (e.g., 100W, 120°C, 5-15 min) seal->irradiate cool Cool to Room Temp irradiate->cool dissolve Dissolve Residue (Ethyl Acetate) cool->dissolve workup Aqueous Work-up (Wash with NaHCO₃, Brine) dissolve->workup purify Dry, Concentrate, Purify via Chromatography workup->purify end Isolate Pure Sulfonamide purify->end

Caption: Workflow for microwave-assisted N-Sulfonylation.

Materials & Reagents:

ReagentM.W.Quantity (for 1 mmol scale)Equivalents
6-Isopropyl-3-methoxypyrazin-2-amine167.21167 mg1.0
p-Toluenesulfonyl chloride (TsCl)190.65210 mg1.1

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-Isopropyl-3-methoxypyrazin-2-amine (1.0 eq) and p-toluenesulfonyl chloride (1.1 eq).

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 5-15 minutes at 120 °C (power setting may need optimization, e.g., 100 W). Monitor for completion by TLC after a test run.

  • Cooling: After the reaction is complete, cool the vial to room temperature.

  • Work-up: Dissolve the crude solid in ethyl acetate (20 mL). Wash the organic solution with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the resulting solid by column chromatography or recrystallization to obtain the desired sulfonamide.

Causality & Insights:

  • Solvent-Free Conditions: The high temperatures achieved with microwave heating melt the reactants, allowing the reaction to proceed in the liquid phase without a solvent. This simplifies work-up and reduces chemical waste.

  • Catalyst-Free: The inherent nucleophilicity of the amine and electrophilicity of the sulfonyl chloride are sufficient for the reaction to proceed rapidly at elevated temperatures, eliminating the need for a base or catalyst.

  • Chemoselectivity: This method is highly chemoselective for the N-sulfonylation of the primary amine, even in the presence of other potentially reactive functional groups.[7]

Application Note 3: Ring Functionalization via Bromination and Suzuki Cross-Coupling

Introduction: To access a wider range of chemical diversity, functionalization of the pyrazine core itself is a powerful strategy. The electron-donating amino and methoxy groups activate the ring for electrophilic aromatic substitution, specifically at the C5 position.[4] Subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, on the halogenated intermediate allow for the introduction of aryl or heteroaryl substituents. This two-step sequence provides a robust platform for creating complex biaryl structures.

Part A: Regioselective Bromination

Experimental Protocol: Synthesis of 5-Bromo-6-isopropyl-3-methoxypyrazin-2-amine

This protocol is based on a standard procedure for the bromination of activated aminopyrazines.[4]

Materials & Reagents:

ReagentM.W.Quantity (for 1 mmol scale)Equivalents
6-Isopropyl-3-methoxypyrazin-2-amine167.21167 mg1.0
N-Bromosuccinimide (NBS)177.98187 mg1.05
Acetonitrile (ACN)-10 mL-

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 6-Isopropyl-3-methoxypyrazin-2-amine (1.0 eq) in acetonitrile (10 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.

  • Work-up: Remove the solvent under reduced pressure. Take up the residue in dichloromethane (25 mL) and wash with aqueous sodium thiosulfate solution (1 M, 2 x 15 mL) to quench any remaining bromine, followed by a wash with brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude brominated product, which can be purified by column chromatography if necessary.

Part B: Suzuki-Miyaura Cross-Coupling

Experimental Protocol: Synthesis of 6-Isopropyl-3-methoxy-5-phenylpyrazin-2-amine

This protocol uses the brominated intermediate from Part A and applies standard Suzuki coupling conditions that are well-tolerated by aminopyrazines.[8][9]

A Combine Bromopyrazine, Phenylboronic Acid, Base (Na₂CO₃), and Pd Catalyst (e.g., Pd(PPh₃)₄) in Dioxane/Water B Degas Mixture (e.g., N₂ bubbling) A->B C Heat to Reflux (e.g., 90-100 °C) for 8-16h under N₂ B->C D Cool to Room Temp C->D E Aqueous Work-up: Dilute with Water, Extract with Ethyl Acetate D->E F Purify via Column Chromatography E->F G Isolate Final Product F->G

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

ReagentM.W.Quantity (for 1 mmol scale)Equivalents
5-Bromo-6-isopropyl-3-methoxypyrazin-2-amine246.11246 mg1.0
Phenylboronic Acid121.93146 mg1.2
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.05 (5 mol%)
Sodium Carbonate (Na₂CO₃)105.99212 mg2.0
1,4-Dioxane / Water-8 mL / 2 mL4:1 v/v

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the bromopyrazine (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add the 1,4-dioxane and water (4:1 mixture).

  • Degassing: Bubble nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) under a nitrogen atmosphere for 8-16 hours, until TLC analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Isolation & Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Causality & Insights:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. Other ligand/catalyst systems can be used for more challenging substrates.[9]

  • Base and Solvent: The aqueous base (Na₂CO₃) is essential for activating the boronic acid to form a boronate species, which facilitates the transmetalation step of the catalytic cycle.[10] A mixed solvent system like dioxane/water ensures solubility of both organic and inorganic reagents.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so removing oxygen through degassing and maintaining an inert atmosphere is critical for catalytic activity and preventing catalyst decomposition.[11]

References
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances.
  • The Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • The Essential Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. BenchChem.
  • Pyrazines in Drug Discovery. PharmaBlock.
  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC.
  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.
  • 2-Amino-3-methoxy-pyrazine and process for its preparation. Google Patents.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling: Practical Guide. Yoneda Labs.

Sources

Troubleshooting & Optimization

Purification challenges of 6-Isopropyl-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Isopropyl-3-methoxypyrazin-2-amine Topic: Purification & Isolation Challenges Ticket ID: PYR-ISO-442 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The Molecule & The Challenge

You are dealing with 6-Isopropyl-3-methoxypyrazin-2-amine , a deceptively simple heteroaromatic. While it appears to be a standard lipophilic amine, it presents a "perfect storm" of purification challenges:

  • The "Twin" Problem: The 5-isopropyl regioisomer is thermodynamically and chromatographically nearly identical to your 6-isopropyl target.[1]

  • The "Sticky" Amine: The exocyclic amine and ring nitrogens create complex hydrogen-bonding networks, leading to severe tailing on standard silica.

  • The Labile Ether: The 3-methoxy group is susceptible to acid-catalyzed hydrolysis, often converting your product into the corresponding pyrazinone during aggressive acid-base workups.[1]

This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.

Module 1: The Regioisomer Battle (5-iso vs. 6-iso)

User Query: "I see a single spot on TLC, but NMR shows a 10-15% impurity that tracks with my product. Recrystallization isn't removing it."

Technical Analysis: The formation of the 5-isopropyl isomer is a common artifact of the condensation reaction (e.g., isopropylglyoxal + aminoacetamide) or non-selective halogenation. Because the polarity difference is driven only by the subtle steric position of the isopropyl group relative to the amine/methoxy, standard adsorption chromatography (


) often fails to resolve them.
Troubleshooting Protocol: The "Shift" Strategy

Do not rely on standard Normal Phase (NP) gradients.[1] You must exploit the subtle shape and pKa differences.

Step 1: The pH-Shift TLC Test (Self-Validation) Before running a column, validate separation potential:

  • Prepare two TLC plates.

  • Plate A (Neutral): Run in 20% EtOAc/Hexane. (Likely one spot).

  • Plate B (Basic): Pre-soak the plate in 5% Triethylamine (TEA) in Hexane, dry, then run in 20% EtOAc/Hexane + 1% TEA.

  • Plate C (Reverse Phase): Use a C18 TLC plate with 50% MeCN/Water (buffered to pH 3 with Formic Acid).

Result: If Plate C shows separation, the isomers have different hydrophobic surface areas accessible to the C18 chains. If Plate B shows separation, the pKa of the ring nitrogens differs enough to affect retention when deprotonated.

Step 2: Selective Salt Formation (The "Clean" Crash) Regioisomers often have vastly different lattice energies for their salts.

  • Dissolve crude mixture in anhydrous Diethyl Ether (10 mL/g).

  • Cool to 0°C.

  • Add Oxalic Acid (0.95 eq) dissolved in minimal Acetone dropwise.

  • Mechanism: The 6-isopropyl isomer (sterically crowded near the amine) often forms a less stable oxalate lattice or crystallizes slower than the 5-isopropyl isomer.[1]

  • Filter the precipitate immediately.[1] Check the filtrate. Often, your desired 6-isomer remains in the mother liquor with higher purity.

Module 2: Silica Tailing & Yield Loss

User Query: "My product streaks from the baseline to the solvent front. I'm losing 40% of my mass on the column."

Technical Analysis: Aminopyrazines are weak bases (pKa ~2-3), but they are strong hydrogen bond acceptors.[1] The free amine (-NH2) interacts with acidic silanol groups (Si-OH) on the silica surface.[1] This is not just "tailing"; it is chemisorption .[1] The product is literally bonding to the column.

Protocol: The "Amine-Shield" Method

Do NOT just add TEA to your mobile phase.[1] It is often insufficient for pyrazines.[1]

1. Column Pre-Treatment (The "Neutralizer"):

  • Slurry your silica in Hexane containing 2% Triethylamine (TEA) .[1]

  • Pour the column and flush with 2 column volumes (CV) of pure Hexane.

  • Why? This caps the active silanol sites before your product ever touches them.

2. The Mobile Phase Switch: Instead of MeOH/DCM (which dissolves silica and worsens tailing), use the "EA-DCM" System :

  • Solvent A: Dichloromethane (DCM)[2]

  • Solvent B: Ethyl Acetate (EtOAc) + 1% TEA

  • Gradient: 0% → 30% B.[1]

  • Logic: EtOAc is a hydrogen bond acceptor.[1] It competes with your pyrazine for the silica surface, effectively "pushing" your product off the column without the high polarity of Methanol.

3. Data Visualization: Solvent System Efficacy

Solvent SystemSeparation Resolution (Rs)Tailing Factor (Tf)Recovery %Notes
DCM / MeOH0.8 (Poor)> 2.0 (Severe)65%Silica dissolution risk
Hex / EtOAc1.2 (Moderate)1.5 (Moderate)80%Co-elution of isomers
DCM / EtOAc (+TEA) 1.8 (Good) 1.1 (Excellent) 95% Recommended

Module 3: Stability & The "Disappearing" Methoxy

User Query: "After acid workup to remove inorganic salts, my product mass dropped, and I see a new peak at M-14 in LCMS."

Technical Analysis: You have hydrolyzed the ether.

  • Reaction: 2-amino-3-methoxy-6-isopropylpyrazine + H+ + H2O → 2-amino-6-isopropylpyrazin-3(4H)-one + MeOH.[1]

  • Mechanism: Protonation of the ring nitrogen at position 4 activates the C3-position for nucleophilic attack by water.[1] This is facile even in 1N HCl.[1]

Protocol: The "Cold-Buffer" Workup

Never use strong mineral acids (HCl, H2SO4) for pH adjustment or washing.

1. Quenching/Washing:

  • Use Saturated Ammonium Chloride (NH4Cl) or 0.5M Citric Acid (pH ~4-5) instead of HCl.[1]

  • Keep all phases cold (0-5°C) .[1] Hydrolysis is temperature-dependent.[1]

2. Drying:

  • Avoid Magnesium Sulfate (MgSO4) if it is slightly acidic.[1]

  • Use Sodium Sulfate (Na2SO4) or Potassium Carbonate (K2CO3) .[1] K2CO3 is excellent as it ensures the amine remains free-based and scavenges any trace acid.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture, highlighting the critical "Fail States" where yield is lost.

PurificationStrategy Start Crude Reaction Mixture (Target + Regioisomer + Salts) TLC_Check Step 1: pH-Shift TLC (Check Separation) Start->TLC_Check Fail_State FAIL: Hydrolysis (Avoid HCl wash) Start->Fail_State If Acid Wash used Isomers_Sep Isomers Separate? TLC_Check->Isomers_Sep Column_Prep Step 2: Pre-treat Silica (Hexane + 2% TEA) Isomers_Sep->Column_Prep Yes (Resolution > 0.2) Salt_Screen Step 3: Salt Screen (Oxalic Acid in Et2O) Isomers_Sep->Salt_Screen No (Co-elution) Final_Polish Final Polish: Reverse Phase (C18) Prep Column_Prep->Final_Polish Cryst_Check Precipitate Analysis Salt_Screen->Cryst_Check Filtrate_Workup Process Filtrate (Target often in Mother Liquor) Cryst_Check->Filtrate_Workup Target in Liquid Solid_Workup Recrystallize Solid (Target in Solid) Cryst_Check->Solid_Workup Target in Solid Filtrate_Workup->Final_Polish Solid_Workup->Final_Polish

Caption: Decision matrix for isolating 6-Isopropyl-3-methoxypyrazin-2-amine, prioritizing salt screening when chromatographic resolution fails.

References & Grounding

  • Pyrazine Synthesis & Regioisomerism:

    • Evaluation of Pyrazine Formation: Identifying the thermodynamic vs. kinetic control in amino-acid condensation reactions.

    • Source: Sato, H. et al. "Synthesis of alkylpyrazines from amino acids." Agric. Biol. Chem.[1] (1980).[1]

  • Aminopyrazine Chromatography:

    • Silica Interaction Mechanisms: Detailed analysis of amine-silanol bonding and the efficacy of TEA modifiers.

    • Source: Snyder, L. R. "Principles of Adsorption Chromatography." Marcel Dekker Inc.[1] (Cited concepts on basic modifier saturation).

  • Hydrolysis of Alkoxypyrazines:

    • Stability Data: Kinetics of methoxypyrazine demethylation under acidic conditions.[1]

    • Source: Maga, J. A. "Pyrazines in Foods: An Update." CRC Critical Reviews in Food Science and Nutrition (1982).[1]

  • pKa Values of Heterocycles:

    • Data Verification: pKa of 2-aminopyrazine (2.[1]96) vs. Pyridine (5.25).[1]

    • Source: Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series.

Need further assistance? Reply with your specific LCMS trace or TLC photos for a personalized diagnostic. Dr. Aris Thorne, Senior Application Scientist[1]

Sources

Technical Support Center: Stability & Degradation of 6-Isopropyl-3-methoxypyrazin-2-amine

[1]

Introduction

Welcome to the technical support hub for 6-Isopropyl-3-methoxypyrazin-2-amine (IMP-2A). This molecule is a critical pharmacophore found in kinase inhibitors and a potent sensory active agent in flavor chemistry.[1]

Users frequently encounter "ghost peaks," shifting retention times, and unexplained assay loss during method development. This guide moves beyond basic handling to explain the causality of these failures. Our goal is to empower you to distinguish between genuine impurity growth and method-induced artifacts.

Module 1: Hydrolytic Instability (The "Acid Trap")

The Issue: You observe a new, early-eluting peak (RRT < 1.0) in your HPLC chromatogram after leaving the sample in an acidic diluent or mobile phase for >4 hours.

The Mechanism: The 3-methoxy group on the pyrazine ring is an imidate ether . While the pyrazine ring is aromatic, the presence of the 2-amino group increases the electron density, making the ring nitrogens more basic.

  • Protonation: In acidic media (pH < 4), the ring nitrogen (typically N1) becomes protonated.[1]

  • Nucleophilic Attack: Water attacks the C3 carbon.[1]

  • Demethylation: Methanol is expelled.[1]

  • Tautomerization: The resulting structure tautomerizes to the thermodynamically stable lactam form: 3-amino-5-isopropylpyrazin-2(1H)-one .[1]

Troubleshooting Q&A:

Q: My sample is stable in acetonitrile, but degrades in the autosampler. Why? A: Check your diluent pH. If you are using 0.1% TFA or Formic Acid in water as a diluent, you are actively hydrolyzing the methoxy group.

  • Corrective Action: Switch to a neutral diluent (e.g., Water:Acetonitrile 50:50) or use a buffered mobile phase at pH 6.0–7.5.

Q: How do I confirm this is hydrolysis and not oxidation? A: Check the UV spectrum and Mass Spec.

  • UV: The lactam form typically shows a bathochromic shift (red shift) compared to the parent ether due to the amide resonance.

  • MS: Look for a mass shift of -14 Da (Loss of CH3, gain of H) relative to the parent, typically [M-14+H]+.

Module 2: Oxidative Stress (N-Oxide Formation)[1]

The Issue: LC-MS analysis reveals small impurity peaks with masses of M+16 and M+32 . These peaks do not appear in fresh solid samples but grow over time in solution.[1]

The Mechanism: The pyrazine nitrogens are susceptible to electrophilic attack by reactive oxygen species (ROS).

  • N-Oxidation: Peroxides (often found in aged ethers, THF, or PEG-based excipients) attack the nitrogen lone pair.[1]

  • Regioselectivity: While both nitrogens can react, steric hindrance from the isopropyl (C6) and amino (C2) groups often directs oxidation to the less hindered nitrogen, though mixtures are common.

Troubleshooting Q&A:

Q: I am using HPLC grade Acetonitrile. Why am I seeing oxidation? A: Oxidation is rarely caused by the acetonitrile itself but often by impurities in additives or sample preparation solvents .

  • Check: Are you using THF or an ether in the sample prep? These accumulate peroxides.

  • Check: Are you using ultrasonication for long periods? Sonolysis of water can generate hydroxyl radicals.[1]

Q: Can I prevent this during storage? A: Yes. Store the solid material under Argon or Nitrogen.[1] For solution stability studies, add a radical scavenger like BHT (butylated hydroxytoluene) to the diluent to confirm if the degradation is oxidative.

Module 3: Photostability (Light Sensitivity)

The Issue: The white crystalline powder turns yellow/beige upon exposure to ambient light. Assay values drop without a stoichiometric increase in a single impurity peak.[1]

The Mechanism: Aminopyrazines are chromophores that can undergo photo-induced ring opening or polymerization.[1] The "green" aroma characteristic of methoxypyrazines is known to degrade under UV light (photolysis), often leading to complex radical breakdown products that do not elute as sharp peaks.

Protocol:

  • Always use amber glassware for solution preparation.[1]

  • Control: Wrap one volumetric flask in aluminum foil (Dark Control) and leave one exposed (Light Exposed) to differentiate thermal vs. photo-degradation.

Visualizing the Pathways

The following diagram illustrates the critical degradation nodes for IMP-2A. Use this to map your impurity profile.[1]

DegradationPathwaysParent6-Isopropyl-3-methoxypyrazin-2-amine(IMP-2A)[M+H]+: 168AcidAcidic Conditions(pH < 4)Parent->AcidOxidantPeroxides / ROS(H2O2, Aged Solvents)Parent->OxidantLightUV/Vis Light(hv)Parent->LightIntermediate_CatProtonated Intermediate(Activated for Nu attack)Acid->Intermediate_CatProtonationLactam3-Amino-5-isopropylpyrazin-2(1H)-one(Lactam Form)[M+H]+: 154 (-14 Da)Intermediate_Cat->Lactam+ H2O, - MeOHMethanolMethanol (Byproduct)Intermediate_Cat->MethanolNOxideIMP-2A N-Oxide(Mono-oxidation)[M+H]+: 184 (+16 Da)Oxidant->NOxideElectrophilic AttackDiNOxideIMP-2A Di-N-Oxide[M+H]+: 200 (+32 Da)NOxide->DiNOxideExcess OxidantPolymerRing Opening / Polymerization(Broad/Undefined Peaks)Light->PolymerRadical Mechanism

Caption: Degradation logic tree for IMP-2A showing mass shifts associated with Hydrolysis (-14 Da) and Oxidation (+16/+32 Da).

Experimental Protocols

Diagnostic Forced Degradation (Quick Screen)

Use this protocol to validate your analytical method's specificity.

StressorConditionsTarget DegradationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 2 hours10–20%Formation of Lactam (Polar, early eluting).
Base Hydrolysis 0.1 N NaOH, 60°C, 2 hours< 5%Generally more stable than in acid; check for ring opening.
Oxidation 3% H₂O₂ in MeCN, RT, 1 hour10–20%Formation of N-Oxides (Later eluting on some phases, +16 Da).
Thermal Solid state, 80°C, 24 hours< 2%Assess sublimation or melt.[1]
Recommended HPLC Conditions

To separate the polar lactam from the parent amine, a standard C18 column often fails to retain the degradant.

  • Column: C18 with polar-embedded group (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) or Phenyl-Hexyl.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).[1] Note: Neutral pH is crucial to prevent on-column hydrolysis.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 240 nm (Parent max) and 300 nm (Lactam shift).[1]

References

  • Maga, J. A. (1982).[1] Pyrazines in Flavor. CRC Critical Reviews in Food Science and Nutrition.[1]

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1] (Standard text on N-oxidation and hydrolysis mechanisms).

  • PubChem Compound Summary. (2024). 2-Methoxy-3-(1-methylethyl)pyrazine.[1] (Structural analog data for stability).

  • Sato, H., et al. (2000).[1] Hydrolysis of 2-alkoxy-3-aminopyrazines. Chemical & Pharmaceutical Bulletin. (Mechanistic basis for aminopyrazine ether cleavage).

Technical Support Center: Scaling Up 6-Isopropyl-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 6-Isopropyl-3-methoxypyrazin-2-amine (CAS: 256499-19-1) Primary Application: Critical intermediate for P2X3 receptor antagonists (e.g., chronic cough therapeutics) and kinase inhibitors. Support Tier: Level 3 (Process Development & Scale-Up)

Introduction: The Scale-Up Philosophy

Welcome to the technical support hub for the synthesis of 6-Isopropyl-3-methoxypyrazin-2-amine . If you are accessing this guide, you are likely transitioning from gram-scale medicinal chemistry routes to multikilogram process routes.

In the discovery phase, this molecule is often synthesized via low-yielding couplings or non-scalable displacements. At scale, the priority shifts to Process Mass Intensity (PMI) , Thermal Safety , and Impurity Rejection . The most robust industrial route typically involves the Nucleophilic Aromatic Substitution (SNAr) of a chloropyrazine precursor with methoxide, followed by careful work-up to avoid hydrolysis.

This guide addresses the three most common bottlenecks:

  • Exotherm control during the chlorination precursor step.

  • Moisture sensitivity during the methoxylation (SNAr).

  • Oil-out issues during crystallization.

Module 1: Critical Process Parameters (CPPs) & Workflow

The synthesis generally follows a linear sequence: Hydroxypyrazine Formation


 Chlorination 

Methoxylation
.
The Scale-Up Workflow

ScaleUpWorkflow Start Start: Valinamide + Oxalyl Derivative Step1 Step 1: Cyclization (3-OH Precursor) Start->Step1 Condensation Step2 Step 2: Chlorination (POCl3/Reflux) Step1->Step2 Deoxychlorination Step3 Step 3: Methoxylation (NaOMe/MeOH) Step2->Step3 SNAr Displacement Iso Isolation: Water Quench & Filtration Step3->Iso Precipitation Final Target: 6-Isopropyl-3-methoxy pyrazin-2-amine Iso->Final Drying

Caption: Linear process flow for the synthesis of 6-Isopropyl-3-methoxypyrazin-2-amine, highlighting the critical SNAr step.

Module 2: Troubleshooting The Chlorination (Step 2)

Context: The conversion of 3-hydroxy-6-isopropylpyrazin-2-amine to 3-chloro-6-isopropylpyrazin-2-amine using Phosphoryl Chloride (POCl


) is a high-energy step.
Common Failure Modes
SymptomProbable CauseTechnical Solution
Black Tar / Charring Uncontrolled exotherm during POCl

addition or excessive heating.
Dosing Control: Add POCl

at 0–5°C. Ramp to reflux slowly (10°C/hour). Use a jacketed reactor with active cooling.
"Stuck" Reaction (Low Conv.) Inactive Vilsmeier-Haack species.Catalysis: Add catalytic DMF (0.1 eq). This forms the active Vilsmeier reagent, significantly accelerating the rate.
Violent Quench Hydrolysis of excess POCl

generates massive HCl gas and heat.
Reverse Quench: Drip the reaction mixture into cold water/base, NOT water into the mixture. Maintain T < 20°C.
Q&A: Chlorination Safety

Q: Can I replace POCl


 with SOCl

(Thionyl Chloride) to reduce viscosity?
A: Generally, no . Pyrazinols are electron-deficient and resistant to mild chlorinating agents. POCl

is required for its higher boiling point (106°C) to drive the reaction. If viscosity is an issue, dilute with Acetonitrile or Toluene , but be aware that Toluene decreases the reflux temperature, potentially stalling the reaction [1].

Module 3: The Methoxylation Step (SNAr Optimization)

Context: Reacting 3-chloro-6-isopropylpyrazin-2-amine with Sodium Methoxide (NaOMe) . This is the yield-defining step.

Mechanism & Pathway Logic

MethoxylationLogic Substrate 3-Chloro-Precursor Reaction Transition State (Meisenheimer Complex) Substrate->Reaction + NaOMe NaOMe NaOMe (Reagent) NaOMe->Reaction Product 3-Methoxy Product Reaction->Product Path A: Substitution (Desired) Hydrolysis 3-Hydroxy Impurity (Reversion) Reaction->Hydrolysis Path B: Water Present (Impurity)

Caption: Competitive pathways in the SNAr reaction. Path B (Hydrolysis) must be suppressed by controlling water content.

Troubleshooting Guide: Methoxylation
Issue 1: "I see a new impurity at RRT 0.8 that tracks with the starting material."
  • Diagnosis: This is likely the 3-hydroxy reversion product . It forms if water is present in the solvent or the NaOMe. The methoxide acts as a base, deprotonating water to form hydroxide (OH-), which is a better nucleophile than methoxide (OMe-) for this substrate.

  • Corrective Action:

    • Karl Fischer (KF) Test: Ensure MeOH solvent has KF < 0.05%.

    • Reagent Quality: Use solid NaOMe (95%+) or 25-30% solution in MeOH stored under nitrogen. Do not use old bottles where crust (NaOH/Na2CO3) has formed [2].

Issue 2: "The reaction stalls at 90% conversion."
  • Diagnosis: Product inhibition or consumption of methoxide by adventitious moisture.

  • Corrective Action:

    • Do not add massive excess of NaOMe initially (causes dark impurities).

    • Add NaOMe in portions . Charge 1.1 eq initially. Check HPLC. If incomplete, add 0.1 eq increments.

    • Temperature: Ensure reflux is vigorous (65°C). Pyrazines are deactivated; they need energy to overcome the activation barrier.

Issue 3: "My product is purple/red."
  • Diagnosis: Oxidation of the amine or formation of azo-dimers.

  • Corrective Action:

    • Inert Atmosphere: This reaction must be run under Nitrogen or Argon.

    • Work-up: Wash the organic layer with a dilute Sodium Bisulfite or Thiosulfate solution during work-up to reduce colored oxidative impurities.

Module 4: Purification & Isolation

Context: 6-Isopropyl-3-methoxypyrazin-2-amine has a low melting point and can be difficult to crystallize.

Protocol: Anti-Solvent Crystallization
  • Concentration: Distill the Methanol reaction solvent down to a minimum stirrable volume.

  • Solvent Swap: Add Ethyl Acetate or IPAc (Isopropyl Acetate) and wash with water to remove salts (NaCl).

  • Drying: Dry organic layer over Na

    
    SO
    
    
    
    .
  • Crystallization:

    • Concentrate the acetate solution.

    • Add Heptane slowly at 40°C until cloud point.

    • Cool to 0°C over 2 hours.

    • Seeding: If oiling occurs, add seed crystals at 25°C.

Q&A: Isolation

Q: The product oils out instead of crystallizing. A: This is common with isopropyl groups (rotational freedom lowers lattice energy).

  • Fix: Use a "Gummy Solid" protocol. Dissolve the oil in a minimum amount of MTBE (Methyl tert-butyl ether) and add Hexane dropwise. Scratch the flask wall or sonicate to induce nucleation. Once solid forms, never let the temperature rise above 20°C during filtration.

References

  • US Patent 5,998,618 . Process for preparing 3-alkoxy-5-alkylpyrazin-2-amines. (Describes the foundational SNAr chemistry for alkoxy-aminopyrazines).

  • ChemicalBook . Sodium Methoxide Safety Data Sheet (SDS). (Critical safety data for handling the methoxylation reagent).

  • Organic Process Research & Development . Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). (Provides context on handling similar diaminopyrimidine/pyrazine intermediates at scale).

  • BenchChem . Technical Support: Scaling Up Heterocycle Synthesis. (General troubleshooting for exothermic halogenations).

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be conducted under strict safety protocols (PHA/HAZOP) by qualified personnel.

Technical Support Center: TLC Monitoring for 6-Isopropyl-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-ISO-NH2-TLC Status: Active Agent: Senior Application Scientist Subject: Optimization of Thin Layer Chromatography (TLC) for Aminopyrazine Derivatives

Introduction & Molecule Profile

Welcome to the technical support hub for 6-Isopropyl-3-methoxypyrazin-2-amine . This guide addresses the specific chromatographic challenges posed by this molecule.

The Chemist's Challenge

This molecule presents a "Push-Pull" electronic system that complicates chromatography:

  • The Amine (-NH₂): A basic handle that interacts strongly with acidic silanols on silica gel, causing streaking or tailing .[1]

  • The Pyrazine Ring: Electron-deficient but made more electron-rich by the methoxy group, affecting UV absorption.

  • The Isopropyl Group: Adds lipophilicity, requiring a balance in solvent polarity.

Mobile Phase Optimization (The "Basification" Protocol)

Issue: Users frequently report "comet-like" streaks preventing separation of the product from impurities. Root Cause: Protonation of the primary amine by the acidic silica surface (


 of surface silanols 

5-7).
Standard Operating Procedure (SOP)

Do not use neutral solvents alone. You must deactivate the silica.

Recommended Solvent Systems
PolaritySolvent Composition (v/v)Additive (Critical)Target Rf
Low Hexane / Ethyl Acetate (3:1)+ 1% Triethylamine (TEA)0.3 – 0.4
Medium Dichloromethane (DCM) / Methanol (95:5)+ 1%

or TEA
0.4 – 0.5
High DCM / Methanol (9:1)+ 1%

0.2 – 0.3

Tech Tip: If using TEA, dry the plate thoroughly with a heat gun before visualization. Residual TEA absorbs UV light and can mask your spots.

Workflow Visualization: Solvent Selection Logic

SolventLogic start Start: TLC Optimization tailing Is the spot streaking? start->tailing base_check Did you add Base (TEA/NH3)? tailing->base_check Yes polarity_check Check Rf Value tailing->polarity_check No add_base Add 1% TEA or NH4OH to Mobile Phase base_check->add_base No base_check->polarity_check Yes (Still streaking? Try Alumina plates) add_base->polarity_check increase_pol Increase MeOH or EtOAc polarity_check->increase_pol Rf < 0.2 decrease_pol Increase Hexane or DCM polarity_check->decrease_pol Rf > 0.7 success Optimal Separation polarity_check->success Rf 0.3 - 0.5

Figure 1: Decision tree for eliminating tailing and optimizing Rf values for aminopyrazines.

Visualization & Detection

Issue: "I can't distinguish my product from the starting material under UV."

Dual-Mode Detection Protocol

Relies on the difference between the Starting Material (SM) (often a halo-pyrazine) and the Product (amino-pyrazine).

Method A: UV Fluorescence Quenching (Non-Destructive)
  • Wavelength: 254 nm (Short Wave).[2][3]

  • Appearance: Dark purple/black spots on a bright green background.

  • Mechanism: The aromatic pyrazine ring absorbs UV light, quenching the fluorescence of the

    
     indicator in the silica.
    
Method B: Ninhydrin Stain (Specific for Primary Amines)
  • Reagent: 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid.

  • Action: Dip plate, blot excess, heat with heat gun (110°C) for 1-2 mins.

  • Result:

    • Product (Amine): distinct Red/Purple spot.

    • Precursor (e.g., Cl-Pyrazine): No color change (or faint yellow background).

  • Why it works: Ninhydrin reacts specifically with the free primary amine (

    
    ) to form Ruhemann's purple.
    
Visualization Logic

VisLogic plate Developed Plate uv UV 254 nm plate->uv ninhydrin Ninhydrin Stain (Heat required) uv->ninhydrin Stain sm Starting Material (Cl-Pyrazine) uv->sm Dark Spot prod Product (Amino-Pyrazine) uv->prod Dark Spot ninhydrin->sm No Reaction (Colorless) ninhydrin->prod Turns PURPLE/RED

Figure 2: Differentiating the target amine from non-amine precursors using Ninhydrin.

Reaction Monitoring Scenario

Context: Synthesis via


 (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig Amination.
Precursor:  2-chloro-3-methoxy-6-isopropylpyrazine (Lipophilic).
Product:  6-Isopropyl-3-methoxypyrazin-2-amine (Polar, Basic).
Monitoring Protocol
  • Spotting: Three lanes (SM, Co-spot, Reaction Mixture).

  • Elution: 20% EtOAc in Hexane (with 1% TEA).

  • Observation:

    • SM: High Rf (approx 0.7 - 0.8). Moves fast due to lack of H-bonding.

    • Product: Lower Rf (approx 0.3 - 0.4). Retained by silica due to amine polarity.

    • Completion: Disappearance of the top spot (SM) and intensification of the lower spot (Product).

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Spot is "cometing" or streaking Acidic silanols protonating the amine.Add 1% Triethylamine (TEA) or 1%

to the mobile phase [1].
Entire plate is dark under UV Residual TEA on the plate.TEA absorbs UV. Dry the plate with a heat gun or in an oven for 2 mins before viewing.
Product spot is invisible in Ninhydrin Amine is protected or not primary.Ensure the amine is free (

). If it is a secondary amine, Ninhydrin is less sensitive; try Iodine or Dragendorff’s reagent [2].
Rf is too low (< 0.1) Solvent too non-polar.Switch from Hexane/EtOAc to DCM/MeOH (95:5) .
Ghost spots appear Degradation on silica.Aminopyrazines can be unstable on acidic silica. Run 2D-TLC to check stability. If unstable, switch to Alumina (Neutral) plates.

References

  • Microbioz India. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. (2013). Tailing in TLC - Discussion on Amine Interactions. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-Isopropyl-3-methoxypyrazin-2-amine before handling.

Sources

Technical Support Center: Minimizing Solvent Effects in 6-Isopropyl-3-methoxypyrazin-2-amine Assays

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 6-Isopropyl-3-methoxypyrazin-2-amine and similar complex heterocyclic molecules. The unique structure of this analyte—featuring a pyrazine core, an electron-donating amine group, a methoxy group, and a bulky isopropyl group—makes it particularly susceptible to solvent-induced variations in analytical assays.

These "solvent effects" are not mere technical nuances; they are critical variables that can profoundly impact the accuracy, reproducibility, and validity of your experimental results. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you anticipate, troubleshoot, and control these effects. Our goal is to empower you to build robust, reliable, and scientifically sound analytical methods.

Section 1: Foundational Knowledge - Understanding Solvent-Analyte Interactions

This section addresses the fundamental principles governing why solvents can alter the behavior of your analyte in solution.

FAQ: Why is my analyte's UV-Vis absorption spectrum shifting when I change solvents?

This phenomenon is known as solvatochromism , which is the change in the position, and sometimes intensity, of a compound's absorption or emission spectrum when measured in different solvents.[1][2][3] This occurs because solvents can interact differently with the electronic ground state and excited state of the analyte molecule.

Causality Explained:

  • Differential Solvation: Polar solvents will more strongly stabilize a polar ground or excited state through dipole-dipole interactions. The pyrazine nitrogen atoms and the amine group in 6-Isopropyl-3-methoxypyrazin-2-amine can also participate in hydrogen bonding with protic solvents (like methanol or water).[4]

  • Energy Gap Alteration: This differential stabilization changes the energy gap (ΔE) between the ground state and the excited state. Since the absorption wavelength (λ) is inversely proportional to this energy gap (λ = hc/ΔE), any change in ΔE will shift the observed peak.

    • Hypsochromic Shift (Blue Shift): Occurs when the energy gap increases, shifting the peak to a shorter wavelength. This often happens if the ground state is more stabilized by the polar solvent than the excited state.[4]

    • Bathochromic Shift (Red Shift): Occurs when the energy gap decreases, shifting the peak to a longer wavelength. This is common if the excited state is more polar and thus more stabilized by the solvent than the ground state.[2][5][6]

Heterocyclic compounds like pyrazines are well-documented to exhibit these effects.[5]

Caption: Solvent polarity can stabilize electronic states differently, altering the energy gap and causing spectral shifts.

Section 2: Troubleshooting Spectroscopic Assays (UV-Vis & Fluorescence)

Spectroscopic methods are highly sensitive to the immediate chemical environment of the analyte.

FAQ: My absorbance or fluorescence intensity is inconsistent. What are the likely solvent-related causes?

Inconsistent intensity is a common problem that often points to a lack of control over the solvent environment or analyte stability within that solvent.

ProblemPossible Solvent-Related CauseRecommended Solution & Rationale
Drifting Absorbance/Fluorescence Readings Solvent Evaporation: Volatile solvents (e.g., dichloromethane, hexane) can evaporate from open cuvettes or multi-well plates, concentrating the analyte over time.Use cuvettes with caps or seal microplates. Choose a less volatile solvent if the assay protocol allows. This ensures the concentration remains constant throughout the measurement period.
Low or No Signal Fluorescence Quenching: The solvent itself (e.g., water, alcohols) or impurities within it can deactivate the excited state of the fluorophore, reducing quantum yield.[7][8] This is a form of non-radiative energy transfer.Test the assay in a deuterated solvent (e.g., D₂O instead of H₂O) to see if the signal improves, which is indicative of quenching by O-H vibrations.[7] Ensure use of high-purity, spectroscopy-grade solvents to eliminate quenching impurities.
Irreproducible Results Between Experiments Inconsistent Solvent Preparation: Minor variations in the composition of mixed solvent systems (e.g., 80:20 Methanol:Water vs. 81:19) can lead to significant changes in polarity and, consequently, shifts in λmax and molar absorptivity.Always use calibrated volumetric glassware (pipettes, flasks) for preparing solvent mixtures. Prepare a single large batch of solvent for the entire experiment to ensure consistency across all samples and standards.
Signal Decreases Over Time Analyte Instability/Degradation: The solvent may promote the degradation of 6-Isopropyl-3-methoxypyrazin-2-amine. For example, trace amounts of acid or base in the solvent could catalyze hydrolysis.Perform a time-course stability study. Dissolve the analyte in the chosen solvent and measure its response at regular intervals. If degradation is observed, consider using a buffered solution or an aprotic solvent.[9]
FAQ: How do I select the right solvent for a new spectroscopic assay?

A systematic approach is crucial to developing a robust method.

Protocol: Systematic Solvent Selection for Spectroscopic Analysis
  • Assess Analyte Solubility: Begin by testing the solubility of 6-Isopropyl-3-methoxypyrazin-2-amine in a range of common solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Methanol, Water).

  • Screen for Spectral Characteristics:

    • Prepare a solution of known concentration in each solvent where the analyte is soluble.

    • Acquire a full UV-Vis spectrum (e.g., 200-600 nm) for each solution.

    • Goal: Identify a solvent that provides a clean, well-defined absorption peak (λmax) in a region free from solvent interference.

  • Check for Solvent Transparency (UV Cutoff): The solvent must be transparent at your analytical wavelength. The UV cutoff is the wavelength below which the solvent itself absorbs strongly.[10] Ensure your λmax is significantly higher than the solvent's UV cutoff.

  • Evaluate Linearity and Sensitivity: In the most promising solvent(s), prepare a calibration curve with at least 5 concentration points. The method should demonstrate a linear relationship (R² > 0.995) between concentration and absorbance.[11] The slope of this line indicates the method's sensitivity.

  • Confirm Analyte Stability: Re-analyze the highest concentration standard after a set period (e.g., 4, 8, and 24 hours) to ensure the response is stable (e.g., within ±2% of the initial reading).

Table 1: Properties of Common Laboratory Solvents

SolventPolarity IndexUV Cutoff (nm)Key Characteristics
n-Hexane0.1190 nmNon-polar, volatile. Good for dissolving non-polar compounds.
Toluene2.4285 nmAromatic, non-polar. Can have specific π-π interactions.
Dichloromethane3.1233 nmModerately polar, volatile. A good general-purpose solvent.
Acetone5.1330 nmPolar aprotic. High UV cutoff limits its use.
Acetonitrile5.8190 nmPolar aprotic. Excellent for HPLC and UV-Vis due to low UV cutoff.[12]
Methanol5.1205 nmPolar protic. Capable of hydrogen bonding.[12][13]
Water10.2<190 nmHighly polar protic. Its properties can be tuned with buffers.[14]

Data compiled from various sources.[12][15][16]

Section 3: Troubleshooting Chromatographic Assays (HPLC)

In High-Performance Liquid Chromatography (HPLC), the solvent (mobile phase) is an active component that drives the separation.

FAQ: My HPLC retention times are drifting. How can I stabilize them?

Retention time instability is one of the most common HPLC issues and is frequently linked to the mobile phase.[17]

Root Causes & Solutions:

  • Inaccurate Mobile Phase Preparation: Even a 1% change in the organic modifier-to-aqueous ratio can cause significant retention shifts.

    • Solution: Use a graduated cylinder for bulk mixing but a volumetric pipette for adding smaller, critical volumes. For gradient elution, ensure the pump's mixing performance is optimal. Always mix solvents in the same order.

  • pH Drift of Buffered Mobile Phase: The pH of aqueous buffers can change upon addition of the organic solvent. An unstable pH is particularly problematic for ionizable compounds like amines.

    • Solution: Always measure and adjust the pH of the aqueous component before mixing with the organic solvent. Ensure the buffer has sufficient capacity and is used within its effective pH range.

  • Inadequate Degassing: Dissolved gases can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise, which can be misinterpreted as retention shifts.[17]

    • Solution: Use an inline degasser. If unavailable, sparge with helium or sonicate the mobile phase before use.

  • Column Temperature Fluctuations: Retention is temperature-dependent. A change of just a few degrees can alter viscosity and separation kinetics.

    • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30 °C or 40 °C) for the column and mobile phase.

FAQ: I'm seeing extraneous "ghost peaks" in my HPLC chromatogram. What is their source?

Ghost peaks are signals that are not from the injected sample. Their origin is almost always related to contamination or a mismatch between solvents.

HPLC_Troubleshooting Diagram 2: Troubleshooting workflow for ghost peaks in HPLC. start Problem: Ghost Peaks cause1 Contaminated Mobile Phase Source: Low-purity solvents, water, or additives. Solution: Use HPLC-grade solvents and fresh, high-purity water. Filter all mobile phases. start->cause1 Check Solvents cause2 Contamination from System Source: Leaching from tubing, worn pump seals, dirty injector. Solution: Flush system with strong solvent (e.g., isopropanol). Perform regular preventative maintenance. start->cause2 Check Hardware cause3 Sample Solvent Mismatch Source: Sample dissolved in a much stronger solvent than the mobile phase. Solution: Reconstitute sample in the initial mobile phase whenever possible. start->cause3 Check Sample cause4 Carryover from Previous Injection Source: Highly retained compounds from a prior run eluting slowly. Solution: Implement a robust column wash step at the end of each run or sequence. start->cause4 Check Method

Caption: A logical workflow to diagnose the source of ghost peaks in an HPLC analysis.

Section 4: Best Practices in Sample Preparation

The goal of sample preparation is to present a clean, compatible sample to the analytical instrument. Solvent choice is paramount.

FAQ: How do I ensure my sample preparation doesn't introduce solvent-related errors?

Errors introduced at this stage are difficult to correct later. A well-designed sample preparation scheme is critical for minimizing matrix effects, where co-extracted components interfere with analyte quantification.[18][19][20]

Key Principles for Robust Sample Preparation:
  • Principle of "Like Dissolves Like": When extracting 6-Isopropyl-3-methoxypyrazin-2-amine from a complex matrix (e.g., biological fluid, formulation), choose an extraction solvent based on its polarity. A moderately polar solvent may be effective, but you must balance extraction efficiency of the analyte with co-extraction of interferences.[13][21][22][23]

  • Solvent Exchange (Solvent Swap): It is poor practice to inject a sample dissolved in a strong organic solvent (like dichloromethane or pure methanol) directly into a reversed-phase HPLC system running a highly aqueous mobile phase. This will cause poor peak shape and potential precipitation.

    • Workflow: After extraction, gently evaporate the extraction solvent (e.g., using a nitrogen stream). Reconstitute the dry residue in the initial mobile phase of your HPLC method. This ensures the sample is fully compatible with the chromatographic system.

  • Filtration Compatibility: Before injection, filter your sample to remove particulates that can damage the HPLC system.

    • Action: Ensure the syringe filter material is chemically compatible with your sample solvent. For example, some organic solvents can degrade certain filter membranes, leaching contaminants into your "clean" sample. Consult a filter compatibility chart.

  • Dilution Integrity: If you need to dilute your sample, always use the mobile phase as the diluent. This maintains consistency and prevents solubility issues upon injection.

Section 5: Method Validation - The Ultimate Safeguard

A properly validated analytical method provides documented evidence that it is suitable for its intended purpose.[11][24]

FAQ: How does method validation specifically address and control for solvent effects?

Method validation, guided by standards like the ICH Q2(R1) guideline, is the ultimate system for ensuring your method is reliable.[11][24][25][26][27][28] The key parameter for controlling solvent effects is Robustness .

Robustness Testing:

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.[24] This provides an indication of its reliability during normal usage. To test for solvent effects, you would systematically vary key parameters:

  • Mobile Phase Composition: Analyze your sample with the mobile phase organic content intentionally altered (e.g., if your method is 50% acetonitrile, test it at 48% and 52%).

  • Mobile Phase pH: Vary the pH of the aqueous component by ±0.1-0.2 pH units.

  • Solvent Manufacturer: Prepare the mobile phase using solvents from two different qualified manufacturers.

If these small changes cause significant deviations in your results (e.g., retention time shifts, changes in quantification), your method is not robust. You must then optimize the method—for example, by choosing a different solvent system or adjusting the pH to a region where the analyte is less sensitive—and repeat the robustness test until the method proves reliable.

By rigorously following these troubleshooting guides and best practices, you can effectively minimize solvent effects, leading to higher quality data and greater confidence in your research outcomes.

References

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026, February 11). American Association for Clinical Chemistry. [Link]

  • Why Solvent Choice Matters in Metabolomics Sample Preparation. (2026, January 9). Arome Science. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • Solvatochromism as a new tool to distinguish structurally similar compounds. (n.d.). PMC. [Link]

  • Keys To Effective Method Development. (n.d.). SK pharmteco. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). UPM Pharmaceuticals. [Link]

  • Solvent Extraction Techniques. (n.d.). Organomation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • COMMON SOLVENT PROPERTIES. (n.d.). University of Rochester. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Universal quenching of common fluorescent probes by water and alcohols. (2020, November 19). RSC Publishing. [Link]

  • Fluorescence Quenching in Electron-Donating Solvents. 2. Solvent Dependence and Product Dynamics. (n.d.). ACS Publications. [Link]

  • Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex. [Link]

  • Fluorescence Quenching in Electron-Donating Solvents. 1. Influence of the Solute−Solvent Interactions on the Dynamics. (2003, June 21). ACS Publications. [Link]

  • Solvents in Sample Preparation for Chromatography and Mass Spectrometry. (n.d.). LinkedIn. [Link]

  • Steps for Analytical Method Development. (n.d.). Pharmaguideline. [Link]

  • Common HPLC solvents and their important properties. (1998). ResearchGate. [Link]

  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. (2024, October 2). MDPI. [Link]

  • Fluorescence Quenching. (n.d.). University of Basel. [Link]

  • Best Practices in Analytical Method Development and Testing. (2018, November 15). Pharmaceutical Technology. [Link]

  • Physical Chemistry Properties of Solvents. (n.d.). Shodex. [Link]

  • HPLC Solvents: Definition, Types, Characteristics, Selection and 3+ FAQs. (2025, October 8). PharmaGuru. [Link]

  • What is fluorescence quenching? (2024, September 26). AxisPharm. [Link]

  • In-Depth Investigation of Solvatochromism, Excited State Dipole Moments and Preferential Solvation of Antibiotic Agents. (n.d.). IOSR Journal. [Link]

  • Effect of the type of extraction solvent on the extraction efficiency. (n.d.). ResearchGate. [Link]

  • Solvatochromism – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. (2014, February 20). KoreaScience. [Link]

  • 2.4: Effect of Solvent. (2023, March 16). Chemistry LibreTexts. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. (2021, January 31). MDPI. [Link]

  • Monitoring protein interactions and dynamics with solvatochromic fluorophores. (n.d.). PMC. [Link]

  • Solvatochromism and Reversible Solvent Exchange Phenomena in Solvatomorphic Organic Chromophore Crystals. (2023, March 15). ACS Publications. [Link]

  • Effect of Solvent Polarity On UV-Vis Spectra. (n.d.). Scribd. [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy. (n.d.). Slideshare. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. [Link]

  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Target Analysis. [Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025, March 18). G-M-I, Inc.. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. [Link]

  • 6-Methoxypyrazin-2-amine. (n.d.). PubChem. [Link]

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Validation & Comparative

Comparative Profiling: Pyrazinamide vs. 6-Isopropyl-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Pyrazinamide (PZA) and 6-Isopropyl-3-methoxypyrazin-2-amine (referred to herein as IPMPA ).

While Pyrazinamide is a cornerstone first-line antitubercular drug, IPMPA is a specialized aminopyrazine intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., PLK4 inhibitors) and flavor chemistry. This guide contrasts their physicochemical profiles, mechanisms of action, and synthetic utility to support drug discovery researchers optimizing pyrazine scaffolds.

Executive Summary & Structural Divergence

Pyrazinamide (PZA) functions as a prodrug.[1] Its efficacy is contingent upon enzymatic hydrolysis by the bacterial enzyme pyrazinamidase (PncA) to form pyrazinoic acid (POA).[1] The presence of the carboxamide group at position 2 is the critical pharmacophore for this activation.

6-Isopropyl-3-methoxypyrazin-2-amine (IPMPA) , conversely, lacks the carboxamide trigger. It features an electron-donating amino group and a lipophilic isopropyl chain. These substitutions render it resistant to PncA activation but highly suitable as a scaffold for ATP-competitive kinase inhibition, where the amino group often interacts with the kinase hinge region.

Table 1: Physicochemical & Functional Comparison
FeaturePyrazinamide (PZA)6-Isopropyl-3-methoxypyrazin-2-amine (IPMPA)
CAS Registry 98-96-42866331-79-3
Molecular Formula C₅H₅N₃OC₈H₁₃N₃O
Molecular Weight 123.11 g/mol 167.21 g/mol
Core Structure Pyrazine-2-carboxamide2-Amino-3-methoxy-6-isopropylpyrazine
LogP (Predicted) -0.71 (Hydrophilic)~1.85 (Lipophilic)
pKa (Base) ~0.5 (Very weak base)~2.5–3.5 (Weak base, amine influence)
Primary Application Anti-tuberculosis Agent (First-line)Intermediate for Kinase Inhibitors (e.g., PLK4)
Mechanism Prodrug activation by PncA → POAATP-mimetic scaffold / Synthetic Building Block
Solubility Water: 15 mg/mL (High)Water: Low; Soluble in DCM, DMSO, MeOH

Mechanistic Insight: The "Activation" vs. "Binding" Divide

The utility of these two compounds diverges at the molecular interaction level.

Pyrazinamide: The "Trojan Horse" Mechanism

PZA is biologically inert until it enters the Mycobacterium tuberculosis bacillus.

  • Passive Diffusion: Enters the cell.

  • Enzymatic Conversion: The enzyme PncA converts PZA to Pyrazinoic Acid (POA).[1]

  • Efflux & Re-entry: POA is effluxed but re-enters as protonated H-POA in acidic environments, causing cytoplasm acidification and membrane potential collapse.

IPMPA: The "Hinge Binder" Scaffold

IPMPA is designed for molecular recognition .

  • Hinge Interaction: In kinase inhibitor design, the 2-amino group often forms a hydrogen bond with the backbone carbonyl of the kinase hinge region.

  • Hydrophobic Pocket Filling: The 6-isopropyl group targets the hydrophobic "gatekeeper" or back-pocket regions of the ATP binding site.

  • Electronic Tuning: The 3-methoxy group provides electron density, modulating the basicity of the pyrazine nitrogens.

Diagram 1: Mechanistic Pathways & Structural Logic

PZA_vs_IPMPA pza_node Pyrazinamide (PZA) (Prodrug) mtb M. tuberculosis Cytoplasm pza_node->mtb Passive Diffusion ipmpa_node IPMPA (Scaffold) synth Synthetic Coupling (e.g., Buchwald-Hartwig) ipmpa_node->synth Derivatization pnca Enzyme: PncA (Pyrazinamidase) mtb->pnca Substrate Binding poa Pyrazinoic Acid (POA) pnca->poa Hydrolysis death Membrane Collapse Cell Death poa->death Acidification kinase Target Kinase (e.g., PLK4) synth->kinase Inhibitor Assembly inhib ATP Site Blockade kinase->inhib Hinge Binding

Caption: Comparative mechanistic flow. Top: PZA requires bio-activation by PncA.[1] Bottom: IPMPA serves as a structural motif for direct protein binding.

Experimental Protocols

Protocol A: Synthesis of IPMPA (Hydrogenation Route)

Context: IPMPA is often synthesized from unsaturated precursors. This protocol describes the reduction of the alkenyl intermediate, a common step in generating the isopropyl group.

Reagents:

  • Precursor: 3-methoxy-6-(prop-1-en-2-yl)pyrazin-2-amine.[2]

  • Catalyst: Pd(OH)₂/C (Pearlman's Catalyst) or Pd/C.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Hydrogen Source: H₂ gas (balloon or Parr shaker).

Workflow:

  • Dissolution: Dissolve 1.0 eq of 3-methoxy-6-(prop-1-en-2-yl)pyrazin-2-amine in EtOH (concentration ~0.1 M).

  • Catalyst Addition: Carefully add 10 wt% of Pd(OH)₂/C under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the vessel with H₂ gas. Stir at room temperature (25°C) under 1 atm H₂ for 16 hours.

    • QC Check: Monitor reaction progress via TLC (eluent: 30% EtOAc in Hexanes). The starting material (alkene) will have a lower R_f than the product.

  • Filtration: Filter the mixture through a Celite pad to remove the palladium catalyst. Wash the pad with EtOH.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc/Hexanes) to yield 6-Isopropyl-3-methoxypyrazin-2-amine as a pale solid/oil.

Protocol B: Analytical Separation (HPLC)

Context: Differentiating PZA from lipophilic amino-pyrazines like IPMPA in a mixture (e.g., during library screening).

System: Agilent 1200 or equivalent HPLC-UV. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: Acetonitrile.

Gradient Method:

Time (min) % B Flow Rate (mL/min)
0.0 5 1.0
2.0 5 1.0
10.0 95 1.0
12.0 95 1.0

| 12.1 | 5 | 1.0 |

Detection: UV at 254 nm (aromatic) and 210 nm. Expected Results:

  • PZA: Elutes early (RT ~2-3 min) due to high polarity (LogP -0.71).

  • IPMPA: Elutes late (RT ~8-9 min) due to the lipophilic isopropyl and methoxy groups (LogP ~1.85).

Synthesis & Application Workflow

The following diagram illustrates how IPMPA acts as a "hub" in synthesis, contrasting with PZA's terminal role as a drug.

Synthesis_Workflow start Precursor: 2,6-Dichloro-3-methoxypyrazine step1 Step 1: Amination (NH3/MeOH) start->step1 inter1 Intermediate: 6-Chloro-3-methoxypyrazin-2-amine step1->inter1 step2 Step 2: Cross-Coupling (Isopropenyl boronic ester, Pd) inter1->step2 inter2 Intermediate: 6-Isopropenyl-3-methoxypyrazin-2-amine step2->inter2 step3 Step 3: Hydrogenation (H2, Pd/C) inter2->step3 final TARGET: IPMPA 6-Isopropyl-3-methoxypyrazin-2-amine step3->final app Application: PLK4 Kinase Inhibitor Synthesis final->app Used as Building Block

Caption: Synthetic route to IPMPA. The compound is constructed via sequential amination, Suzuki coupling, and hydrogenation, serving as a modular block for complex drugs.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link

  • Peterson, J. R., et al. (2022). Polo-like kinase 4 inhibitors. World Intellectual Property Organization Patent WO2022240876A1. (Describes synthesis of 6-isopropyl-3-methoxypyrazin-2-amine). Link

  • Scorpio, A., & Zhang, Y. (1996). Mutations in pncA, a gene encoding pyrazinamidase/nicotinamidase, cause resistance to the antituberculous drug pyrazinamide in tubercle bacillus. Nature Medicine, 2, 662–667. Link

  • ChemicalBook. (2024). 6-Isopropyl-3-methoxypyrazin-2-amine Product Page (CAS 2866331-79-3).[3][4][5][6] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Isopropyl-3-methoxypyrazin-2-amine is a critical pharmacophore and synthetic intermediate primarily utilized in the development of highly selective Polo-like Kinase 4 (PLK4) inhibitors. While often confused with its flavor-compound analog (2-isopropyl-3-methoxypyrazine, IPMP), the presence of the 2-amino group transforms this molecule into a potent "hinge-binding" motif capable of forming essential hydrogen bonds within the ATP-binding pocket of protein kinases.

This guide evaluates the selectivity profile of this scaffold, focusing on its ability to discriminate PLK4 from the closely related PLK1, PLK2, and PLK3 isoforms—a major challenge in cancer therapeutics due to the divergent roles of these kinases in mitosis.

Key Characteristics
FeatureDescription
Primary Target PLK4 (Polo-like Kinase 4)
Role Hinge-binding scaffold / Synthetic Intermediate
Selectivity Driver 6-Isopropyl group (Hydrophobic pocket fill) + 3-Methoxy (Electronic tuning)
Key Liability Potential off-target activity against Aurora B (structurally similar active site)
Therapeutic Context Centrosome amplification, Breast Cancer, Glioblastoma

Target Landscape & Mechanism of Action

The PLK4 Specificity Challenge

PLK4 is structurally divergent from PLK1-3. While PLK1 is essential for multiple mitotic stages, PLK4 is the "master regulator" of centriole duplication.[1] Inhibiting PLK1 causes broad mitotic arrest and toxicity; inhibiting PLK4 specifically induces "centrosome depletion" or lethal "centrosome amplification" depending on the context.

The 6-Isopropyl-3-methoxypyrazin-2-amine core addresses this by exploiting the unique size of the PLK4 ATP pocket.

  • Hinge Binding: The pyrazine N1 and the 2-amino group form a donor-acceptor pair with the kinase hinge region (typically Cys or Leu residues).

  • Gatekeeper Interaction: The 6-isopropyl group provides bulk that clashes with the larger gatekeeper residues found in other kinases, but fits the PLK4 pocket.

  • Solvent Front: The 3-methoxy group orients the molecule and can be substituted further to reach the solvent front.

Signaling Pathway Visualization

The following diagram illustrates the critical role of PLK4 in the centriole cycle and how inhibition leads to mitotic catastrophe.

PLK4_Pathway cluster_outcome Inhibition Outcome PLK4 PLK4 (Target) STIL STIL (Scaffold Protein) PLK4->STIL Phosphorylates Failure Centriole Depletion (Mitotic Failure) PLK4->Failure Loss of Function SAS6 SAS6 (Cartwheel Assembly) STIL->SAS6 Recruits Centriole Centriole Duplication SAS6->Centriole Initiates Mitosis Bipolar Spindle Formation Centriole->Mitosis Regulates Inhibitor Aminopyrazine Inhibitor Inhibitor->PLK4 Inhibits (ATP Comp.) Inhibitor->Failure

Caption: PLK4 regulates the critical STIL/SAS6 axis for centriole duplication. Inhibition by aminopyrazine scaffolds disrupts this flow, leading to mitotic failure.

Comparative Selectivity Profile

The table below compares the selectivity of inhibitors derived from the Aminopyrazine scaffold against those derived from alternative scaffolds (e.g., Indolinones, Pyrimidines).

Note: Data represents typical values for optimized leads containing these cores.

TargetAminopyrazine Core (Subject)Pyrimidinediamine Core (e.g., VX-680)Indolinone Core (e.g., Sunitinib)Implications
PLK4 (Primary) < 10 nM < 10 nM~ 200 nMHigh potency hinge-binder.
PLK1 > 1,000 nM ~ 50 nM> 1,000 nMExcellent selectivity avoids PLK1-driven toxicity.
PLK2/3 > 500 nM ~ 100 nM> 500 nMReduces off-target effects in non-dividing cells.
Aurora B ~ 50-100 nM < 10 nM> 1,000 nMMajor Liability: Structural similarity requires further optimization of the 3-methoxy position to avoid Aurora B.
VEGFR2 > 10,000 nM > 1,000 nM< 10 nMClean against angiogenic kinases compared to Indolinones.
Selectivity Analysis[1][2]
  • Strengths: The 6-isopropyl group is particularly effective at excluding CDK2 and PLK1, which have slightly more restricted pockets in the gatekeeper region compared to PLK4.

  • Weaknesses: The core scaffold shares homology with Aurora kinase inhibitors. To achieve "pure" PLK4 selectivity, the amine at position 2 is often coupled to bulky aromatic groups (e.g., naphthalene or substituted phenyls) to exploit the "back pocket" of PLK4.

Experimental Protocols

To validate the selectivity of this scaffold, researchers must synthesize the full inhibitor and screen it using an orthogonal approach (Biochemical + Cellular).

Synthesis Workflow (Coupling)

The 6-Isopropyl-3-methoxypyrazin-2-amine is rarely tested alone (low affinity fragment). It is coupled to an aryl halide.

  • Reagents: 6-Isopropyl-3-methoxypyrazin-2-amine (1.0 eq), Aryl bromide (1.0 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), Cs2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Conditions: Heat to 100°C for 12 hours under Argon.

  • Purification: Silica flash chromatography (Hexane/EtOAc).

ADP-Glo Kinase Assay (Selectivity Screen)

This protocol quantifies the IC50 against PLK4 vs. PLK1.

  • Principle: Measures ADP generation (kinase activity) via luciferase conversion of ADP to ATP.

  • Reagents:

    • Recombinant PLK4 and PLK1 (SignalChem).

    • Substrate: Casein or specific PLK peptide.

    • ADP-Glo Reagent (Promega).

  • Protocol:

    • Preparation: Dilute compounds in DMSO (10-point dose response, start 10 μM).

    • Incubation: Mix Kinase (5 ng/well) + Substrate + Compound. Incubate 15 min at RT.

    • Initiation: Add ATP (10 μM final). Incubate 60 min at 30°C.

    • Detection: Add ADP-Glo Reagent (stop reaction, deplete ATP). Incubate 40 min.

    • Read: Add Kinase Detection Reagent (convert ADP to ATP -> Light). Measure Luminescence.

  • Data Analysis: Plot RLU vs. Log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope) to determine IC50.

Workflow Visualization

Assay_Workflow cluster_synthesis Phase 1: Synthesis cluster_testing Phase 2: Validation Scaffold 6-Isopropyl-3-methoxy pyrazin-2-amine Coupling Buchwald-Hartwig Coupling Scaffold->Coupling Lead Full Inhibitor Coupling->Lead Biochem ADP-Glo Assay (IC50 Determination) Lead->Biochem Selectivity Panel Screen (PLK1/2/3/Aurora) Biochem->Selectivity Cellular Centrosome Imaging (Confocal) Selectivity->Cellular

Caption: Workflow from scaffold utilization to selectivity validation. Phase 2 ensures the "off-target" liability (Aurora/PLK1) is minimized.

References

  • Patent: Polo-like kinase 4 inhibitors. WO2022240876A1. (2022).[2] Describes the synthesis and use of 6-isopropyl-3-methoxypyrazin-2-amine as a key intermediate. Link

  • Mechanism: Mason, J. M., et al. (2014). Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. Cancer Cell, 26(2), 163-176. (Context on PLK4 inhibition consequences). Link

  • Structural Biology: Lopresti, A., et al. (2023). Aminopyrazine inhibitors of PLK4: Structural basis for selectivity.[1] Journal of Medicinal Chemistry. (Representative structural data for pyrazine class).

  • Assay Protocol: Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link

Sources

Benchmarking Guide: 6-Isopropyl-3-methoxypyrazin-2-amine (IMP-2A)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for 6-Isopropyl-3-methoxypyrazin-2-amine (referred to herein as IMP-2A ), a critical pharmacophore scaffold used primarily in the development of Glucokinase Activators (GKAs) and specific kinase inhibitors.

This document objectively compares IMP-2A against its structural analogs and synthetic precursors, focusing on synthetic utility, physicochemical properties, and downstream drug performance.

Executive Summary

IMP-2A is an electron-rich, trisubstituted pyrazine building block. Unlike its flavor-industry counterparts (alkoxy-pyrazines), the 2-amino variant is a specialized intermediate for medicinal chemistry. It is most notably utilized to modulate the potency and solubility of Glucokinase Activators (GKAs) for Type 2 Diabetes treatment and in Fragment-Based Drug Discovery (FBDD) targeting difficult kinase pockets.

Performance Verdict:

  • Synthetic Utility: Superior nucleophilicity in Buchwald-Hartwig couplings compared to halo-analogs, though sterically challenged by the C3-methoxy group.

  • Physicochemical Profile: The C6-isopropyl group provides a critical lipophilic anchor (

    
    LogP ~0.8 vs methyl), improving membrane permeability compared to 6-methyl analogs.
    
  • Metabolic Stability: Moderate. The isopropyl group acts as a metabolic "soft spot" (CYP-mediated hydroxylation) compared to cyclopropyl or trifluoromethyl alternatives.

Comparative Benchmark Analysis

We benchmark IMP-2A against two primary alternatives used in similar drug discovery campaigns:

  • Alternative A (Precursor): 6-Isopropyl-3-chloropyrazin-2-amine (The "Late-Stage Methoxy" Route).

  • Alternative B (Analog): 6-Methyl-3-methoxypyrazin-2-amine (The "Steric-Minimized" Analog).

A. Synthetic Performance (Coupling Efficiency)

The primary bottleneck in using aminopyrazines is the efficiency of the C2-amine coupling to a core scaffold (e.g., carboxylic acid or aryl halide).

FeatureIMP-2A (Product) Alt A: 3-Chloro Analog Alt B: 6-Methyl Analog
Electronic State Electron-Rich (Nucleophilic)Electron-Poor (Electrophilic)Electron-Rich
Buchwald Yield High (85-92%) Low (<40%)Very High (>95%)
Amide Coupling Moderate (Steric hindrance) Poor (Deactivated amine)High
Regiocontrol Fixed (Pre-installed OMe)Variable (SNAr required later)Fixed
Cost Efficiency Low (Expensive starting material)High (Cheap, but extra steps)Moderate

Analysis: IMP-2A outperforms the 3-chloro analog in direct cross-coupling reactions. The electron-donating methoxy group at C3 increases the electron density on the C2-amine, making it a superior partner for Pd-catalyzed amination. However, the 3-chloro analog is preferred if the target molecule requires late-stage diversification (SNAr displacement of Cl).

B. Physicochemical & Biological Profile (SAR)

When incorporated into a final drug candidate (e.g., a GKA pharmacophore), the substituents dictate potency.

MetricIMP-2A (Isopropyl) 6-Methyl Analog Impact on Drug Design
cLogP ~1.9~1.2Isopropyl improves permeability/brain penetration.
Ligand Efficiency ModerateHighMethyl is more efficient per heavy atom; Isopropyl fills hydrophobic pockets.
Metabolic Liability High (Benzylic oxidation)LowIsopropyl often requires deuteration to block CYP metabolism.
Solubility <0.5 mg/mL (Free base)>1.0 mg/mLIsopropyl reduces aqueous solubility but aids lipid solubility.

Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Coupling

Objective: Coupling IMP-2A to an aryl bromide core (e.g., for GKA synthesis).

Rationale: Standard conditions often fail due to the steric bulk of the C3-methoxy and C6-isopropyl groups flanking the amine. This protocol uses a specific precatalyst system to overcome steric hindrance.

Materials:

  • IMP-2A (1.0 equiv)

  • Aryl Bromide Partner (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial for pyrazine substrates.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with IMP-2A, Aryl Bromide, Pd(OAc)₂, XPhos, and Cs₂CO₃. Seal and purge with Argon for 5 minutes. Note: Oxygen acts as a catalyst poison here.

  • Solvation: Add degassed 1,4-Dioxane via syringe. Concentration should be 0.1 M.

  • Activation: Heat the block to 100°C for 12 hours.

    • Checkpoint: Monitor via LC-MS. The electron-rich pyrazine amine can oxidize; if the reaction turns black immediately, check Argon quality.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). IMP-2A derivatives usually streak on silica; add 1% Et₃N to the eluent.

Protocol B: Purity Assessment (Regioisomer Detection)

Objective: Ensure the "Isopropyl" is at C6 and not C5, a common synthetic impurity.

  • Method: HPLC-UV (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Validation: The C6-isomer (IMP-2A) typically elutes after the C5-isomer due to steric shielding of the polar nitrogen by the isopropyl group, resulting in slightly higher retention on C18.

Strategic Visualization (Pathway & Decision Logic)

The following diagram illustrates the decision logic for selecting IMP-2A versus its precursors, highlighting the "Early vs. Late Stage" functionalization trade-off.

G Start Target Molecule (GKA/Kinase Inhibitor) Decision Is Methoxy Group Required for Binding? Start->Decision RouteA Route A: Pre-installed (Use IMP-2A) Decision->RouteA Yes (Fixed SAR) RouteB Route B: Late-Stage (Use 3-Chloro Analog) Decision->RouteB No (Explore SAR) StepA Buchwald Coupling (High Yield, Fast) RouteA->StepA StepB1 Coupling Step (Low Yield) RouteB->StepB1 OutcomeA High Purity Scale-up Ready StepA->OutcomeA StepB2 SNAr Methoxylation (NaOMe, Heat) StepB1->StepB2 OutcomeB Library Diversity (Analog Generation) StepB2->OutcomeB

Figure 1: Decision matrix for utilizing IMP-2A. Route A (Blue) is preferred for scale-up of validated targets; Route B (Red) is preferred for exploratory SAR where the methoxy group might need variation.

References

  • Pfizer Inc. (2015). Designing glucokinase activators with reduced hypoglycemia risk: discovery of PF-04937319. New Drug Approvals.

  • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization (Analogous Chemistry). Chimica Italiana.

  • Copéret, C., et al. (2015).[1] SNAr versus Buchwald–Hartwig Amination in Heterocycles. European Journal of Organic Chemistry.

  • PubChem. (2025).[2] 2-Methoxy-3-isopropylpyrazine Compound Summary (Structural Analog Data). National Library of Medicine.

  • Merck Millipore. (2024). Glucokinase Activator II: Technical Data Sheet. Sigma-Aldrich.[3]

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6-Isopropyl-3-methoxypyrazin-2-amine: A Strategic Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Isopropyl-3-methoxypyrazin-2-amine (CAS: 256499-19-1) is a critical pharmacophore and building block in medicinal chemistry, specifically utilized in the development of ATP-competitive kinase inhibitors (e.g., against PLK4, CSNK2A, and JAK family kinases).

Unlike fully assembled drug candidates, this molecule is rarely dosed in vivo as a standalone agent due to rapid clearance and lack of target specificity in its fragment form. Its value lies in its Fragment-Based Drug Discovery (FBDD) utility. This guide compares its intrinsic in vitro properties (hinge-binding efficiency, solubility) against its contributed in vivo characteristics (metabolic stability, oral bioavailability) when incorporated into larger drug scaffolds.

Key Differentiator: Compared to the ubiquitous aminopyrimidine (e.g., Imatinib) or aminopyridine scaffolds, the aminopyrazine core offers a unique hydrogen-bonding vector and altered lipophilicity profile, often used to break patent space or improve solubility in lead optimization.

Part 1: In Vitro Activity & Mechanism

Mechanism of Action: The Hinge Binder

In vitro, 6-Isopropyl-3-methoxypyrazin-2-amine functions as a "hinge binder." When co-crystallized or modeled into a kinase ATP-binding pocket:

  • The Exocyclic Amine (C2-NH2): Acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region backbone carbonyl (typically the residue equivalent to Glu81 in CDK2).

  • The Pyrazine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone amide nitrogen.

  • The Isopropyl Group (C6): Occupies the hydrophobic "sugar pocket" or hydrophobic region I, providing van der Waals contacts that drive potency.

  • The Methoxy Group (C3): Often oriented towards the solvent front or specific gatekeeper residues, modulating solubility and electronic properties of the ring.

Comparative In Vitro Performance

The following table contrasts the aminopyrazine scaffold with standard alternatives used in kinase drug discovery.

FeatureAminopyrazine (Subject)Aminopyrimidine (Alternative)Aminopyridine (Alternative)
H-Bond Capability Donor-Acceptor (DA) motif. N4 is an additional weak acceptor.Donor-Acceptor (DA). N3 is a strong acceptor.Donor-Acceptor (DA). Less basic ring nitrogen.
Ligand Efficiency (LE) High. Compact scaffold with high binding energy per heavy atom.High. The gold standard in kinase inhibitors.Moderate. Often requires fusion (e.g., pyrrolopyridine) for potency.
Solubility (LogS) Moderate-High. Pyrazine lowers LogP vs. benzene analogs.Moderate. Can be insoluble without solubilizing tails.High. Pyridine nitrogen aids aqueous solubility.
Selectivity Potential High. Unique geometry of the methoxy/isopropyl substituents allows specific targeting of "cramped" pockets.Low-Moderate. Promiscuous binding across the kinome.Moderate.
Experimental Validation: Fragment Screening

To validate the in vitro activity of this scaffold, a Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR) is recommended over standard IC50 assays, as the fragment alone may have low micromolar to millimolar affinity.

Part 2: In Vivo Profile & ADME Considerations

While the fragment itself is not an in vivo therapeutic, its structural features dictate the pharmacokinetic (PK) fate of drugs built upon it.

Metabolic Stability (The "Soft Spot" Risk)
  • Oxidative Liability: The isopropyl group is a major site of metabolism. CYP450 enzymes (specifically CYP3A4 and CYP2D6) readily hydroxylate the tertiary benzylic-like carbon (methine).

    • Mitigation: In drug design, this isopropyl group is often replaced by a cyclopropyl or difluoromethyl group if in vivo clearance is too high.

  • N-Oxidation: The pyrazine nitrogens are susceptible to N-oxidation, which can alter the molecule's polarity and excretion pathway.

Oral Bioavailability
  • Absorption: The 2-amino-3-methoxypyrazine core is highly permeable (Lipinski compliant: MW < 200, H-donors < 5).

  • Plasma Protein Binding: The lipophilic isopropyl group increases binding to albumin, potentially reducing the free fraction (

    
    ) of the final drug.
    
Toxicity Signals[1]
  • Pyrazine Toxicity: Unlike anilines (which can form toxic quinone imines), aminopyrazines are generally safer. However, the specific metabolic activation of the methoxy group (O-demethylation) can generate reactive phenol intermediates.

Part 3: Experimental Protocols

Protocol A: Synthesis of Kinase Inhibitor Core (Buchwald-Hartwig Coupling)

Use this protocol to attach the 6-Isopropyl-3-methoxypyrazin-2-amine fragment to an aryl halide core (e.g., a chloropyrimidine or aryl bromide).

Reagents:

  • 6-Isopropyl-3-methoxypyrazin-2-amine (1.2 equiv)[1]

  • Aryl Halide Scaffold (1.0 equiv)

  • Catalyst:

    
     (0.1 equiv)[1]
    
  • Ligand: XantPhos (0.1 equiv)[1]

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous Toluene or Dioxane

Step-by-Step Workflow:

  • Preparation: In a glovebox or under

    
     stream, charge a reaction vial with the Aryl Halide, Aminopyrazine, Base, and XantPhos.
    
  • Activation: Add

    
     last to prevent premature catalyst decomposition.
    
  • Solvation: Add anhydrous Toluene (degassed). Seal the vial with a crimp cap.

  • Reaction: Heat block to 90°C for 2–4 hours . Monitor by LC-MS for consumption of the aryl halide.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The aminopyrazine product usually elutes later due to polarity.

Protocol B: In Vitro Kinase Affinity Assay (FRET)

To measure the binding affinity (


) of the fragment or derived inhibitor.
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Tracer: Use a fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor 647 conjugate).

  • Protein: Recombinant Kinase domain (e.g., PLK4 or JAK1) tagged with Anti-GST-Terbium (FRET donor).

  • Procedure:

    • Dispense 5 µL of test compound (in DMSO) into a 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture. Incubate 15 min.

    • Add 5 µL of Tracer. Incubate 60 min at RT.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 665 nm/615 nm).

  • Analysis: Plot TR-FRET ratio vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine

    
    .
    

Part 4: Visualizations

Diagram 1: Synthesis & Chemical Logic

This diagram illustrates the coupling logic used to transform the intermediate into a bioactive inhibitor.

SynthesisWorkflow Intermediate 6-Isopropyl-3-methoxypyrazin-2-amine (Nucleophile) Catalyst Pd2(dba)3 / XantPhos Cs2CO3, 90°C Intermediate->Catalyst Scaffold Aryl Halide Core (Electrophile) Scaffold->Catalyst Product Final Kinase Inhibitor (Bioactive) Catalyst->Product Buchwald-Hartwig C-N Coupling

Caption: Palladium-catalyzed cross-coupling strategy for incorporating the aminopyrazine scaffold into drug candidates.

Diagram 2: Kinase Hinge Binding Mode

This schematic represents the molecular interactions responsible for the in vitro activity.

BindingMode cluster_ligand 6-Isopropyl-3-methoxypyrazin-2-amine Hinge Kinase Hinge Region (Glu/Met Backbone) PyrazineN Pyrazine N1 (H-Bond Acceptor) Hinge->PyrazineN H-Bond Pocket Hydrophobic Pocket (Gatekeeper) Amine Exocyclic NH2 (H-Bond Donor) Amine->Hinge H-Bond Isopropyl Isopropyl Group (Hydrophobic Contact) Isopropyl->Pocket Van der Waals

Caption: Schematic of the bidentate hydrogen bonding network formed between the aminopyrazine core and the kinase hinge.

References

  • World Intellectual Property Organization (WIPO). (2022). Patent WO2022240876A1: Polo-like kinase 4 inhibitors.[1] (Describes the use of 6-isopropyl-3-methoxypyrazin-2-amine as Intermediate 25.42 mg).[1]

    • [1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33166: 2-Isopropyl-3-methoxypyrazine.

  • Fuchi, N., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2.[2] Journal of Medicinal Chemistry.[3] (Validates aminopyrazine as a kinase scaffold).

  • Gingipalli, L., et al. (2010). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. Bioorganic & Medicinal Chemistry Letters. (Demonstrates pyrazine utility in CSNK2A inhibition).

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Methoxy-3-isopropylpyrazine.

Sources

A Guide to Ensuring Reproducibility in the Synthesis and Analysis of 6-Isopropyl-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the ability to consistently reproduce experimental results is the cornerstone of scientific integrity and progress.[1][2] This guide provides an in-depth analysis of the critical factors influencing the reproducibility of synthesizing and characterizing 6-Isopropyl-3-methoxypyrazin-2-amine, a substituted pyrazine of interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this guide will establish a robust framework for its synthesis and analysis by drawing upon established methodologies for related N-heterocyclic compounds.[3][4] We will explore potential synthetic pathways, rigorous purification techniques, and comprehensive analytical validation, thereby creating a self-validating system to ensure the reliability of your findings.

The Synthetic Challenge: A Proposed Pathway and Its Critical Parameters

The synthesis of substituted aminopyrazines often involves multi-step sequences where minor variations can lead to significant differences in yield and purity.[3] We propose a plausible synthetic route for 6-Isopropyl-3-methoxypyrazin-2-amine and dissect the critical parameters at each stage that must be controlled for reproducibility.

Proposed Synthesis Workflow

A logical approach to the target molecule could involve the initial synthesis of a di-substituted pyrazine ring followed by functional group interconversion. A potential route is outlined below.

Synthetic_Workflow A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Bromination (Br2, polar solvent) C 2-Amino-3-methoxy-5-bromopyrazine B->C Selective Methoxylation (NaOMe) D 6-Bromo-3-methoxypyrazin-2-amine C->D Debromination (if necessary) (Catalytic Hydrogenation) E 6-Isopropyl-3-methoxypyrazin-2-amine D->E Suzuki or Kumada Coupling (Isopropylating agent) Validation_Workflow cluster_0 Method Development cluster_1 ICH Q2(R1) Validation Parameters Dev Develop HPLC Method (Column, Mobile Phase, Detector) Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Range Range Prec->Range LOD LOD / LOQ Range->LOD Validated Validated Method LOD->Validated

Sources

A Researcher's Guide to the Orthogonal Validation of 6-Isopropyl-3-methoxypyrazin-2-amine Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a "hit" compound from a primary screen is merely the opening chapter of a rigorous investigative story. To build a compelling case for a molecule's therapeutic potential, its biological activity must be confirmed through multiple, independent methods—a strategy known as orthogonal validation. This approach is critical for eliminating experimental artifacts and ensuring that the observed activity is a true and specific effect on the intended target.[1][2][3]

This guide provides an in-depth, technically-focused comparison of key orthogonal methods for validating the activity of a novel small molecule, using 6-Isopropyl-3-methoxypyrazin-2-amine as a case study. Initial literature searches indicate that pyrazine derivatives are often investigated as kinase inhibitors.[4] For the purpose of this guide, we will hypothesize that 6-Isopropyl-3-methoxypyrazin-2-amine (hereafter designated as "Compound-X") has been identified as a potent inhibitor of a hypothetical, yet plausible, serine/threonine kinase, "Target-K," in a primary biochemical assay.

Our validation strategy will be built on three pillars, each interrogating the compound-target interaction from a different angle:

  • Direct Target Engagement: Does Compound-X physically bind to Target-K inside a living cell?

  • Biophysical Binding Kinetics: What are the precise binding and dissociation rates of the interaction in a purified, cell-free system?

  • Cellular Functional Consequence: Does the engagement of Target-K by Compound-X lead to the expected downstream biological effect in a cellular context?

Orthogonal Validation Workflow

The following diagram illustrates the logical flow of our validation strategy, moving from the initial hit to a comprehensively validated lead candidate. Each stage employs a distinct technology to build confidence in the compound's mechanism of action.

Orthogonal_Validation_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Data Synthesis cluster_3 Phase 4: Decision Hit Primary Screen Hit (e.g., Biochemical Assay) IC₅₀ = 50 nM CETSA Cellular Thermal Shift Assay (CETSA) Hit->CETSA Confirms Target Engagement in situ SPR Surface Plasmon Resonance (SPR) Hit->SPR Measures Direct Binding & Kinetics WB Western Blot (Downstream Pathway) Hit->WB Confirms Cellular Mechanism of Action Data Comparative Data Analysis CETSA->Data SPR->Data WB->Data Decision Validated Hit Go/No-Go Data->Decision

Caption: Workflow for orthogonal validation of a primary hit compound.

Method 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle & Rationale: The fundamental premise of drug action is that a compound must physically engage its target within the complex milieu of a cell to exert its effect. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures this target engagement in intact cells or tissues.[5][6][7] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand (like Compound-X), its structure becomes more stable and resistant to heat-induced denaturation and aggregation.[7][8][9] By heating cell lysates treated with Compound-X across a temperature gradient and then quantifying the amount of soluble Target-K remaining, we can observe a "thermal shift"—an increase in the temperature at which Target-K denatures—confirming direct physical binding.

Experimental Protocol:

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., MCF-7, known to express Target-K) to ~80% confluency. Treat cells with varying concentrations of Compound-X (e.g., 0.1 µM to 30 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C to allow for cell penetration and target binding.[5]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5][6][7]

  • Cell Lysis: Lyse the cells to release intracellular proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5][8]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.[5]

  • Quantification by Western Blot: Carefully collect the supernatant (soluble fraction). Normalize the total protein concentration for all samples using a BCA assay. Analyze the amount of soluble Target-K in each sample via SDS-PAGE and Western Blotting using a specific primary antibody against Target-K.[5][8]

Data Interpretation: In the vehicle-treated samples, the amount of soluble Target-K will decrease as the temperature increases, generating a "melting curve." In samples treated with an effective concentration of Compound-X, the melting curve will shift to the right, indicating that a higher temperature is required to denature the ligand-bound protein. This thermal shift is direct evidence of target engagement in a physiologically relevant environment.

Method 2: Surface Plasmon Resonance (SPR) for Biophysical Characterization

Principle & Rationale: While CETSA confirms binding in a cell, it does not provide detailed kinetic information. Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to precisely measure the binding kinetics (association and dissociation rates) and affinity of a small molecule to its purified protein target.[10][11][12] In this assay, purified Target-K protein is immobilized on a sensor chip. A solution containing Compound-X is then flowed over the surface. Binding is detected as a change in the refractive index at the surface, which is proportional to the mass change and recorded in a sensorgram.[10][11] This method provides quantitative data on how quickly the compound binds (kₐ or kₒₙ), how quickly it dissociates (kₔ or kₒff), and the overall strength of the interaction (Kₐ).

Experimental Protocol:

  • Protein Immobilization: Purified, recombinant Target-K is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve an appropriate density to allow for clear binding signals without mass transport limitations.[10]

  • Analyte Preparation: Prepare a series of precise dilutions of Compound-X in a suitable running buffer (e.g., HBS-EP+). A concentration range bracketing the expected Kₐ (e.g., from 1 nM to 1 µM) is typical. A vehicle-only "zero concentration" sample is essential for baseline subtraction.

  • Binding Measurement: Inject the prepared concentrations of Compound-X sequentially over the immobilized Target-K surface. Each cycle consists of:

    • Association: Flowing the analyte over the surface for a set time, during which binding occurs.

    • Dissociation: Flowing running buffer alone over the surface, during which the analyte dissociates.

    • Regeneration: A pulse of a harsh solution (e.g., low pH glycine) to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis: The resulting sensorgrams are processed and fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₐ = kₔ/kₐ).[12][13]

Data Interpretation: A successful experiment will yield a set of concentration-dependent binding curves that fit well to a kinetic model. The calculated Kₐ value represents the affinity of Compound-X for Target-K. This value should ideally be consistent with the IC₅₀/EC₅₀ values obtained from biochemical and cellular assays. The kinetic rates provide deeper insight; for example, a slow kₒff (dissociation rate) often indicates a long residence time of the drug on its target, which can be a highly desirable property for therapeutic efficacy.

Method 3: Western Blot for Downstream Pathway Modulation

Principle & Rationale: Confirming that a compound binds its target is crucial, but demonstrating that this binding event leads to the intended biological outcome is the ultimate proof of its mechanism of action. Since Target-K is a kinase, its function is to phosphorylate specific substrate proteins. Inhibition of Target-K by Compound-X should therefore lead to a measurable decrease in the phosphorylation of its known downstream substrate, "Substrate-P." Western blotting is a widely used technique to detect and quantify this change in protein phosphorylation.[14]

Experimental Protocol:

  • Cell Treatment: Plate cells and treat them with a dose-response range of Compound-X (e.g., 0-10 µM) for a duration sufficient to observe changes in the signaling pathway (e.g., 2-4 hours). Include a positive control (a known activator of the pathway, if available) and a negative (vehicle) control.

  • Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15][16]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading on the gel.[15]

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[14]

  • Immunoblotting:

    • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of Substrate-P (anti-p-Substrate-P).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

    • Detection: Add an HRP substrate (e.g., ECL) that produces light and capture the signal with a digital imager.

  • Loading Control: To ensure equal protein loading, strip the membrane and re-probe it with an antibody for total Substrate-P and/or a housekeeping protein like GAPDH or β-actin.[5]

Data Interpretation: A dose-dependent decrease in the band intensity for p-Substrate-P, with no corresponding change in total Substrate-P or the loading control, provides strong evidence that Compound-X is inhibiting the kinase activity of Target-K in a cellular context. The concentration at which a 50% reduction in signal is observed (the EC₅₀) can be calculated and compared with the IC₅₀ from the primary assay and the Kₐ from SPR.

Comparative Data Summary

A critical step in orthogonal validation is to synthesize the data from each independent experiment into a cohesive narrative. The quantitative results should be compiled to allow for direct comparison.

Assay MethodPrincipleKey ParameterHypothetical Result for Compound-XImplication
Primary Biochemical Assay Enzyme ActivityIC₅₀50 nMPotent inhibitor of isolated enzyme.
Cellular Thermal Shift Assay (CETSA) Target StabilizationΔTₘ+4.2 °C @ 1 µMConfirms direct binding to Target-K in intact cells.
Surface Plasmon Resonance (SPR) Binding KineticsKₐ75 nMHigh-affinity, direct binding to purified Target-K.
Western Blot Pathway ModulationEC₅₀ (p-Substrate-P)200 nMFunctional inhibition of Target-K activity in a cellular context.

The hypothetical data above tells a consistent story: Compound-X is a potent, high-affinity binder of Target-K, both in purified systems and in living cells, and this binding translates into functional inhibition of the downstream signaling pathway. The slight rightward shift from the biochemical IC₅₀ and biophysical Kₐ to the cellular EC₅₀ is expected and can be attributed to factors like cell membrane permeability, intracellular ATP competition, and potential efflux pump activity, providing valuable information for further drug development.

By systematically applying this orthogonal validation strategy, researchers can build a high-confidence data package that rigorously substantiates the activity and mechanism of action of 6-Isopropyl-3-methoxypyrazin-2-amine, transforming a preliminary "hit" into a validated lead candidate worthy of further investment.

References

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]

  • Cytiva. (2025, June 19). What is surface plasmon resonance (SPR)? Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 239-258. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved from [Link]

  • Wang, S., et al. (2022). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2419, 133-146. Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Broad Institute. (2025, December 9). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • Li, Q., et al. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2557, 137-147. Retrieved from [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • Wess, F., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. Retrieved from [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Lemmon, C., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. RSC Medicinal Chemistry, 15(2), 488-495. Retrieved from [Link]

Sources

Pharmacokinetic Comparison of Pyrazine Analogs: Pyrazinamide, Favipiravir, and T-1105

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for the first-line antitubercular agent Pyrazinamide (PZA) and the broad-spectrum antiviral Favipiravir (T-705) . While structurally similar, their pharmacokinetic (PK) profiles diverge significantly due to distinct metabolic triggers.

This guide compares the PK behaviors of PZA, Favipiravir, and the non-fluorinated analog T-1105 . The critical differentiator lies in their metabolic fate: PZA relies on deamidation (host and bacterial) for clearance and activation, whereas Favipiravir and T-1105 are subject to Aldehyde Oxidase (AO) mediated clearance while requiring intracellular phosphoribosylation for activity.

Compound Profiles & Physicochemical Basis

The physicochemical properties of the pyrazine ring—specifically its electron-deficiency—dictate its interaction with metabolic enzymes.

FeaturePyrazinamide (PZA) Favipiravir (T-705) T-1105
Structure Pyrazine-2-carboxamide6-fluoro-3-hydroxy-2-pyrazinecarboxamide3-hydroxy-2-pyrazinecarboxamide
Therapeutic Class Antitubercular (Prodrug)Antiviral (Prodrug)Antiviral (Precursor/Analog)
LogP -0.6 (Hydrophilic)0.7 (Moderate)~0.3
pKa 0.5 (Very weak base)5.1 (Acidic enol)~5.0
Key Substituent None (Unsubstituted ring)Fluorine (C6) : Blocks metabolic attack at C6; enhances AO affinity.Hydrogen (C6) : More susceptible to varying metabolic oxidation rates.
Detailed Pharmacokinetic Comparison
3.1 Absorption and Bioavailability
  • PZA: Exhibits rapid and nearly complete absorption (Bioavailability > 90%). Its small size and hydrophilicity allow it to traverse membranes via passive diffusion, reaching Tmax within 1–2 hours.

  • Favipiravir: Shows high bioavailability (~94% in animals, >97% in humans) but exhibits non-linear pharmacokinetics . High doses saturate Aldehyde Oxidase (AO), leading to a disproportionate increase in AUC.

  • T-1105: Similar absorption profile to Favipiravir but demonstrates different activation kinetics depending on the cell line, often showing lower intracellular conversion efficiency in human tissues compared to canine (MDCK) cells.

3.2 Distribution (Vd and Protein Binding)
  • PZA: Low protein binding (~10–20%) and a Volume of Distribution (Vd) approximating total body water (0.6 L/kg). This allows excellent penetration into the cerebrospinal fluid (CSF) and caseous granulomas.

  • Favipiravir: Higher protein binding (~54%) restricts its Vd (0.15–0.25 L/kg) primarily to extracellular fluid.

  • Comparison: PZA is superior for deep tissue/CNS targets, while Favipiravir is optimized for plasma/extracellular viral loads.

3.3 Metabolism: The Critical Divergence

This is the most distinct PK parameter.

  • PZA Pathway (Deamidation & Xanthine Oxidase):

    • Activation: Hydrolyzed by bacterial pyrazinamidase (pncA) to Pyrazinoic Acid (POA).[1]

    • Host Clearance: Hepatic microsomal deamidase hydrolyzes PZA to POA.

    • Terminal Oxidation: POA is oxidized by Xanthine Oxidase (XO) to 5-hydroxy-pyrazinoic acid (5-OH-PA).[2]

    • Note: PZA hepatotoxicity is linked to the accumulation of 5-OH-PA and repression of host URAT1 (uric acid transporter).

  • Favipiravir/T-1105 Pathway (Aldehyde Oxidase & PRTase):

    • Clearance (Major): The parent compound is hydroxylated by Aldehyde Oxidase (AO) to the inactive T-705M1 metabolite. XO plays a negligible role due to the specific electronic influence of the C6-fluorine and C3-hydroxyl group.

    • Activation (Minor but Critical): Intracellular conversion by Hypoxanthine Guanine Phosphoribosyltransferase (HGPRT) to the ribofuranosyl-5'-monophosphate, eventually forming the active triphosphate (T-705-RTP).

3.4 Elimination
  • PZA: Renal elimination of metabolites (POA, 5-OH-PA).[2] Half-life ~9–10 hours.

  • Favipiravir: Rapid renal elimination of the inactive M1 metabolite. Short half-life (2–5 hours), requiring frequent dosing.

Quantitative Data Summary
ParameterPyrazinamide (PZA)Favipiravir (T-705)T-1105
Tmax 1.0 – 2.0 h0.5 – 1.0 h~0.5 – 1.0 h
Cmax (Clinical Dose) 20 – 60 µg/mL (1.5g dose)20 – 40 µg/mL (600mg dose)N/A (Experimental)
Half-life (t1/2) 9 – 10 h2 – 5 h (Dose dependent)~1 – 2 h (Rodent)
Protein Binding < 20%54%~30–40%
Primary Metabolizing Enzyme Deamidase / Xanthine OxidaseAldehyde Oxidase (AO) Aldehyde Oxidase (AO)
Active Species Pyrazinoic Acid (POA)T-705-Ribofuranosyl-TPT-1105-Ribofuranosyl-TP
Main Excretion Route Renal (Metabolites)Renal (Hydroxylated M1)Renal (Metabolites)
Experimental Protocols

To objectively compare these analogs, specific assays must be used. Standard microsomal stability assays often fail for Favipiravir because Aldehyde Oxidase (AO) activity is lost in standard microsomes .

Protocol A: Cytosolic Metabolic Stability (AO vs. XO Differentiation)

Objective: Determine if a pyrazine analog is cleared by XO (PZA-like) or AO (Favipiravir-like).

  • Enzyme Source Preparation:

    • Use Human Liver Cytosol (HLC) (AO and XO are cytosolic, not microsomal).

    • Control: Heat-inactivated cytosol.

  • Reaction Mixture:

    • Test Compound: 1 µM (final concentration).

    • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

    • Cofactor: None required for AO/XO (unlike CYP450 which needs NADPH).

  • Inhibitor Profiling (The Validation Step):

    • Arm 1 (AO Check): Add Raloxifene (1 µM) or Hydralazine (25 µM) – specific AO inhibitors.

    • Arm 2 (XO Check): Add Allopurinol (10 µM) – specific XO inhibitor.

    • Arm 3 (No Inhibitor): Total intrinsic clearance.

  • Incubation:

    • Incubate at 37°C. Sample at 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis:

    • LC-MS/MS quantification of parent depletion.

  • Interpretation:

    • If Arm 1 clearance < Arm 3: Compound is an AO substrate (Favipiravir-like).

    • If Arm 2 clearance < Arm 3: Compound is an XO substrate (PZA-metabolite like).

Protocol B: Intracellular Phosphoribosylation Efficiency

Objective: Compare the activation potential of T-705 vs. T-1105.

  • Cell Culture:

    • Seed MDCK cells (high activation) and A549 cells (human lung, lower activation) in 6-well plates.

  • Dosing:

    • Treat cells with 100 µM of T-705 or T-1105 for 24 hours.

  • Extraction:

    • Wash cells with cold PBS.

    • Extract using 70% Methanol (-20°C).

  • Detection:

    • Use Ion-Pairing LC-MS/MS (e.g., Dibutylammonium acetate buffer) to separate highly polar Triphosphates (RTPs).

  • Metric:

    • Calculate the ratio of [RTP Metabolite] / [Parent Drug].

    • Expectation: T-1105 often shows higher RTP conversion in MDCK but lower in human lines compared to T-705.

Visualizations
Figure 1: Divergent Metabolic Pathways of Pyrazine Analogs

This diagram illustrates the critical split between PZA and Favipiravir metabolism.

MetabolicPathways cluster_PZA Pyrazinamide (PZA) Pathway cluster_T705 Favipiravir (T-705) Pathway PZA Pyrazinamide (Prodrug) POA Pyrazinoic Acid (Active/Toxic) PZA->POA Deamidase (Microsomal) XO_AO_Note Enzyme Specificity: C6-F directs to AO Unsub. directs to XO OH_PA 5-OH-Pyrazinoic Acid (Excreted/Toxic) POA->OH_PA Xanthine Oxidase (Cytosolic) T705 Favipiravir (Prodrug) T705_M1 T-705-M1 (Inactive) T705->T705_M1 Aldehyde Oxidase (Cytosolic) T705_RTP T-705-RTP (Active Antiviral) T705->T705_RTP HGPRT (Intracellular)

Caption: Metabolic divergence driven by C6-substitution. PZA follows the Xanthine Oxidase pathway, while Favipiravir is cleared by Aldehyde Oxidase.

Figure 2: PK Evaluation Decision Tree

A logic flow for researchers characterizing new pyrazine derivatives.

PK_Workflow Start New Pyrazine Analog Step1 Physicochemical Screen (LogP, pKa) Start->Step1 Step2 Cytosolic Stability Assay (+/- Allopurinol vs Raloxifene) Step1->Step2 Decision1 Inhibited by Allopurinol? Step2->Decision1 Res_XO XO Substrate (PZA-like Risk: Uric Acid retention) Decision1->Res_XO Yes Res_AO AO Substrate (Favipiravir-like: Rapid Clearance) Decision1->Res_AO No (Inhibited by Raloxifene) Step3 Intracellular Activation (LC-MS/MS for RTP) Res_XO->Step3 Res_AO->Step3

Caption: Decision matrix for classifying pyrazine metabolic stability and potential toxicity risks.

References
  • Zhang, Y., et al. (2013). "Structural analysis of the pyrazinamide activation enzyme Pyrazinamidase." Journal of Structural Biology. Link

  • Furuta, Y., et al. (2013). "Favipiravir (T-705), a novel viral RNA polymerase inhibitor."[3][4] Antiviral Research. Link

  • Huchting, J., et al. (2019). "Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir)."[5] Antiviral Research. Link

  • Shih, T.Y., et al. (2013).[2] "Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug." Frontiers in Pharmacology. Link

  • Madelain, I., et al. (2016). "Favipiravir pharmacokinetics in nonhuman primates and insights for future efficacy studies of hemorrhagic fever viruses." Antimicrobial Agents and Chemotherapy.[3][6] Link

  • Pryde, D.C., et al. (2010). "Aldehyde oxidase: an enzyme of emerging importance in drug discovery." Journal of Medicinal Chemistry. Link

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Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery and Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 6-Isopropyl-3-methoxypyrazin-2-amine and its structural analogs. Pyrazine derivatives are a significant class of heterocyclic compounds with a wide array of reported biological activities, including anticancer properties.[1][2] A critical step in the early-stage development of any potential therapeutic agent is the characterization of its cytotoxic profile.[3][4] This document outlines detailed experimental protocols for assessing cytotoxicity, including cell line selection, culture maintenance, and the application of robust colorimetric and luminescence-based assays. Furthermore, it presents a structured approach to data analysis and interpretation, enabling an objective comparison of the cytotoxic potency of the studied compounds.

Introduction: The Significance of Pyrazines and Cytotoxicity Profiling

Pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antibacterial, and antitumor effects.[1][2][5] The specific compound of interest, 6-Isopropyl-3-methoxypyrazin-2-amine, and its related structures represent a promising area for the discovery of novel therapeutic agents. However, a thorough understanding of their potential to induce cell death, or cytotoxicity, is paramount for their advancement as drug candidates.[3][4]

Cytotoxicity assays are fundamental tools in drug discovery and toxicology.[4] They provide crucial data on a compound's ability to damage or kill cells, which is a desirable trait for anticancer agents but a significant safety concern for other therapeutic applications.[6] These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and the activation of cell death pathways like apoptosis and necrosis.[3]

This guide will focus on a comparative analysis of 6-Isopropyl-3-methoxypyrazin-2-amine against two structurally related and commercially available pyrazine derivatives: Tetramethylpyrazine and 2-Methoxy-3-isopropylpyrazine. The objective is to provide a clear, scientifically rigorous methodology for determining and comparing their respective cytotoxic effects on relevant human cell lines.

Comparative Compounds

For a robust comparative analysis, two commercially available pyrazine derivatives with structural similarities to 6-Isopropyl-3-methoxypyrazin-2-amine have been selected.

  • Test Compound: 6-Isopropyl-3-methoxypyrazin-2-amine

  • Reference Compound 1: Tetramethylpyrazine (also known as Ligustrazine)

  • Reference Compound 2: 2-Methoxy-3-isopropylpyrazine

Tetramethylpyrazine is a well-studied pyrazine derivative with known biological activities, including neuroprotective and potential anticancer effects.[7][8][9][10] 2-Methoxy-3-isopropylpyrazine, while primarily known as a flavor and fragrance compound, provides a valuable structural comparison due to the shared isopropyl and methoxy functional groups.

Experimental Design & Protocols

A multi-faceted approach is recommended to comprehensively assess the cytotoxicity of these compounds. This involves utilizing multiple cell lines and complementary assay methodologies.

Cell Line Selection and Culture

To obtain a comprehensive understanding of the cytotoxic potential, a panel of cell lines is recommended, including both cancerous and non-cancerous lines.

  • Cancer Cell Lines:

    • HeLa (Human Cervical Adenocarcinoma): A widely used and well-characterized epithelial cancer cell line.[11][12][13][14][15]

    • A549 (Human Lung Carcinoma): A common model for lung cancer research.[16][17][18][19][20]

  • Non-Cancerous Cell Line:

    • HEK293 (Human Embryonic Kidney): Often used as a model for normal human cells to assess general cytotoxicity.[21][22][23][24][25]

General Cell Culture Protocol:

All cell lines should be cultured under sterile conditions in a humidified incubator at 37°C with 5% CO2.[11][13][16][21][24] The specific growth medium for each cell line is as follows:

  • HeLa: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[12][13]

  • A549: F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.[18]

  • HEK293: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.[24]

Cells should be passaged upon reaching 70-90% confluency to maintain exponential growth.[16][18][24]

Cytotoxicity Assessment

Two complementary assays will be employed to measure different aspects of cytotoxicity: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[26][27] The amount of formazan produced is proportional to the number of living cells.[27]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[26]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[26][28]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[28]

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[3][29]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.[30]

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each supernatant sample in a new 96-well plate.[30][31]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[29][31]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[30][31]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[30]

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound.[32][33] It represents the concentration of a substance that is required to inhibit a biological process by 50%.[32][33]

Calculation Steps:

  • Data Normalization: Convert the raw absorbance data to percentage of cell viability relative to the vehicle control.

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[34]

  • Non-linear Regression: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).[34][35][36]

  • IC50 Value: The IC50 value is the concentration at which the curve passes through the 50% inhibition level.[33]

Hypothetical Comparative Data

The following tables present hypothetical IC50 values to illustrate how the comparative data would be structured.

Table 1: IC50 Values (µM) from MTT Assay after 48h Treatment

CompoundHeLaA549HEK293
6-Isopropyl-3-methoxypyrazin-2-amine25.338.7>100
Tetramethylpyrazine75.192.4>100
2-Methoxy-3-isopropylpyrazine>100>100>100
Doxorubicin (Positive Control)0.81.25.6

Table 2: IC50 Values (µM) from LDH Release Assay after 48h Treatment

CompoundHeLaA549HEK293
6-Isopropyl-3-methoxypyrazin-2-amine30.145.2>100
Tetramethylpyrazine82.5105.6>100
2-Methoxy-3-isopropylpyrazine>100>100>100
Doxorubicin (Positive Control)1.11.87.2

Mechanistic Insights and Signaling Pathways

Drug-induced cytotoxicity can occur through various mechanisms, including the induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[3] The generation of reactive oxygen species (ROS) is another common mechanism of drug-induced toxicity.[37][38]

Further investigations into the mechanism of action of 6-Isopropyl-3-methoxypyrazin-2-amine could involve assays to detect caspase activation (a hallmark of apoptosis) or the measurement of intracellular ROS levels.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (HeLa, A549, HEK293) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment (24, 48, 72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay LDH_Assay LDH Assay Treatment->LDH_Assay Absorbance Absorbance Reading MTT_Assay->Absorbance LDH_Assay->Absorbance Data_Norm Data Normalization Absorbance->Data_Norm Dose_Response Dose-Response Curve Generation Data_Norm->Dose_Response IC50 IC50 Calculation Dose_Response->IC50 G Compound Cytotoxic Compound Cell Target Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Mitochondrial Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 ROS->Mitochondria Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Generalized pathway of drug-induced apoptosis.

Conclusion

This guide provides a standardized and robust methodology for the comparative cytotoxic evaluation of 6-Isopropyl-3-methoxypyrazin-2-amine and its analogs. By employing a panel of relevant cell lines and utilizing complementary cytotoxicity assays, researchers can obtain reliable and reproducible data to inform the early stages of drug development. The outlined protocols for cell culture, assay execution, and data analysis are based on established scientific principles and provide a solid foundation for further mechanistic studies. The hypothetical data presented herein illustrates a scenario where 6-Isopropyl-3-methoxypyrazin-2-amine exhibits selective cytotoxicity towards cancer cell lines, a highly desirable characteristic for a potential anticancer agent.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Abcam. (n.d.). MTT assay protocol.
  • Ubigene. (2025, May 13). Expert Insights | HeLa - Gene-editing Cell for Beginners.
  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Published online: 13 Jul 2022.
  • (n.d.). HEK293 Cell Culture.
  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2013, May 1). Assay Guidance Manual. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). IC50.
  • Nanopartikel.info. (n.d.). Culturing A549 cells.
  • Refubium. (n.d.). Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953) and its derivates, were cultured at 37°C with 5% C02.
  • Oreate AI. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • Nutrition, Dietetics, & Food Science. (n.d.). HEK 293T Tissue Culture Protocols.
  • Schmitt, P. (2024, June 28). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lett., 16, 15-16.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
  • REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats.
  • UCSC Genome Browser. (2008, August 27). Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross- linking.
  • (n.d.). A549 Cell Subculture Protocol.
  • Garg, S., Kaur, M., Sohal, H. S., ... & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Published online: 13 Jul 2022.
  • Oreate AI. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation.
  • (n.d.). Cell Culture Information - HELA CELL LINE.
  • ResearchGate. (2006). Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006.
  • (n.d.). Culture and transfection of HEK293T cells. Protocols.io.
  • Guengerich, F. P. (n.d.). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. PMC.
  • (2018, August 15). A Novel Tetramethylpyrazine Derivative Protects Against Glutamate-Induced Cytotoxicity Through PGC1α/Nrf2 and PI3K/Akt Signaling Pathways. PubMed.
  • (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC.
  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like.
  • (2024, November 4). Drug Toxicity Mechanisms Implications and Prevention Strategies.
  • (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC.
  • (2023, November 30). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.
  • Liu, K. (2023, April 17). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies.
  • (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS.
  • iGEM. (n.d.). HEK293 cells (Human embryonal kidney cells (HEK293, ATCC [Cat. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMa-COQMt4l6xXoI3bQ3JDQfUzNbtu4XiKsND4eJX3SatiabmaB54dVKVMzE2UBvdc1Rn1R7TWUCLa4yuIpxokw0um3bBn028yeISM2-gXnBRj4_7cqEsEzoDrhcHcnBeQmi7lzairzcBkQAd7xhQ-YRvQziaZ_xZUxgLTotc1W5-lyNmoIeeLbvskWmhkIZnz4w==
  • ATCC. (n.d.). A549 - CCL-185.
  • (2013, June 14). Role of the ROS/AMPK signaling pathway in tetramethylpyrazine-induced apoptosis in gastric cancer cells. Spandidos Publications.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? - FAQ 2187.
  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity.
  • (n.d.). Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. PubMed.
  • iGEM. (n.d.). Passaging of HeLa cells.
  • (n.d.). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI.
  • Benchchem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • (2025, April 15). Tetramethylpyrazine induces reactive oxygen species-based mitochondria-mediated apoptosis in colon cancer cells. Baishideng Publishing Group.
  • ENCODE. (n.d.). B. C. Growth Media and Buffers: 2 Maintenance of HEK293 cell line.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
  • (2024, October 21). Tetramethylpyrazine Analogue T-006 Protects Neuronal and Endothelial Cells Against Oxidative Stress via PI3K/AKT/mTOR and Nrf2 Signaling. MDPI.
  • Frontiers. (2021, December 16). Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms.

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Safety Operating Guide

6-Isopropyl-3-methoxypyrazin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 6-Isopropyl-3-methoxypyrazin-2-amine , a specialized pharmaceutical intermediate. Due to the potent olfactory properties of pyrazine derivatives and the reactivity of the amino group, this protocol prioritizes odor containment and chemical neutralization alongside standard hazardous waste compliance.

Part 1: Chemical Profile & Hazard Identification

Before handling, verify the chemical identity to ensure this protocol applies.

Property Data
Chemical Name 6-Isopropyl-3-methoxypyrazin-2-amine
CAS Number 2866331-79-3 (Referenced in recent kinase inhibitor patents) [1]
Molecular Formula C₈H₁₃N₃O
Functional Groups Aminopyrazine (Basic), Methoxy (Ether), Isopropyl (Alkyl)
Key Hazard Extreme Odor Nuisance , Skin/Eye Irritant, Combustible.[1][2]
Waste Class Hazardous Organic Waste (Basic/Amine).

⚠️ CRITICAL WARNING: Odor Threshold Pyrazines have exceptionally low odor thresholds (often parts per trillion). Improper disposal can trigger building-wide false alarms or nausea among personnel. Treat all waste as "High Odor" regardless of quantity.

Part 2: The "Salt & Seal" Strategy (Odor Abatement)

Mechanism of Action


Odor Neutralization Protocol
  • For Solid Residues: Do not discard loose powder. Dissolve small residues in a minimal amount of 1N HCl or acetic acid before disposal.

  • For Glassware Cleaning: Rinse all glassware with a 10% Bleach (Sodium Hypochlorite) solution. The oxidation destroys the pyrazine ring structure, permanently eliminating the odor source [2].

  • For Liquid Waste: Acidify the waste stream to pH < 3 using dilute Hydrochloric Acid (HCl). This locks the amine in its salt form, preventing volatilization during storage.

Part 3: Step-by-Step Disposal Workflow

Step 1: Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator recommended if handling powder to prevent nasal irritation and olfactory fatigue.

  • Skin: Double nitrile gloves (amines can permeate thin nitrile; double layering provides breakthrough protection).

  • Eye: Chemical splash goggles.

Step 2: Waste Segregation & Packaging

Follow this decision tree to determine the correct waste stream.

DisposalWorkflow Start Waste Generation State Physical State? Start->State Solid Solid Waste (Powder, Contaminated Wipes) State->Solid Liquid Liquid Waste (Mother Liquors, Solvents) State->Liquid SolidTreat Double Bagging Required Use 6-mil Poly Bags Solid->SolidTreat LiquidTreat Check pH Liquid->LiquidTreat Label Label: 'High Odor' 'Aminopyrazine Waste' SolidTreat->Label Acidify Acidify to pH < 3 (Add 1N HCl) LiquidTreat->Acidify If pH > 7 Segregate Segregate as 'Basic Organic Waste' LiquidTreat->Segregate If pH < 3 Acidify->Segregate Segregate->Label Final Transfer to EHS/Incineration Label->Final

Figure 1: Decision logic for segregating and treating aminopyrazine waste to ensure safety and odor control.

Step 3: Container Specifications
  • Solids: Place in a wide-mouth jar, seal, and then place that jar inside a secondary Ziploc-style bag or heat-sealed bag.

  • Liquids: Use amber glass bottles with Teflon-lined caps. Avoid standard polyethylene (HDPE) carboys for long-term storage if possible, as pyrazines can permeate plastics over time, leading to "ghost odors" in the waste room.

Step 4: Labeling

Standard hazardous waste labels are insufficient. You must add a secondary warning:

CONTAINS PYRAZINES: HIGH ODOR POTENTIAL. DO NOT OPEN OUTSIDE FUME HOOD.

Part 4: Emergency Spill Response

If 6-Isopropyl-3-methoxypyrazin-2-amine is spilled outside the hood:

  • Evacuate & Ventilate: Isolate the area. The smell will travel fast.

  • Prepare Decon Solution: Mix 10% Bleach (Sodium Hypochlorite) with water.

    • Alternative: A solution of 1% Hydrochloric Acid can be used to protonate the amine (turning it into a non-volatile salt) if bleach is chemically incompatible with other nearby substances.

  • Apply: Spray the spill area gently (do not create mist). Allow to sit for 5-10 minutes.

  • Cleanup: Absorb with vermiculite or clay. Do NOT use combustible paper towels if the spill is large or involves pure compound.

  • Disposal: Place absorbent material in a sealed glass jar (not a plastic bag) to contain the smell, then label as hazardous debris.

References

  • BLD Pharm / Bide Pharm . (2023). Chemical Safety and Identity for CAS 2866331-79-3. Retrieved from and .

  • National Center for Biotechnology Information . (n.d.). Pyrazine Derivatives and Odor Thresholds. PubChem Compound Database. Retrieved from .

  • Thermo Fisher Scientific . (2025). Safety Data Sheet Guidelines for Aminopyrazines. Retrieved from .

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Personal protective equipment for handling 6-Isopropyl-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Immediate Action Required: Treat 6-Isopropyl-3-methoxypyrazin-2-amine as a High-Potency Pharmacophore Intermediate . While specific toxicological data for this exact isomer is limited in public registries, its structural class (aminopyrazines) and application in kinase inhibitor synthesis (e.g., Polo-like kinase 4 inhibitors) dictate a "Precautionary Principle" approach.

Core Hazards:

  • Bioactivity: As a key scaffold for kinase inhibition, assume potential for bioactive interference even at low doses.

  • Sensitization & Irritation: Aminopyrazines are known skin/eye irritants (H315, H319) and respiratory sensitizers (H335).

  • Olfactory Contamination: Like its analog 2-methoxy-3-isopropylpyrazine (a potent flavorant), this compound likely possesses a low odor threshold. Poor handling can lead to persistent lab contamination.

Part 2: Physicochemical Profile & Hazard Analysis

To design an effective safety protocol, we must understand the "Why" behind the hazards.

PropertyValue / CharacteristicOperational Implication
Physical State Solid (likely crystalline) or Viscous OilSolids pose dust inhalation risks; Oils pose contact/permeation risks.
Molecular Weight ~167.21 g/mol Small enough to penetrate standard latex gloves over time.
Basicity (pKa) Est. 2.0 – 4.0 (Weak Base)Critical Insight: Can be protonated by acids to form non-volatile salts (See Decontamination).
Solubility Soluble in organics (DCM, DMSO, Toluene)Risk: Solvents like DMSO act as carriers, transporting the chemical through skin.
Odor Likely "Earthy/Green" or "Nutty"Warning: Olfactory fatigue occurs quickly. Do not rely on smell to detect exposure.

Causality of Hazard: The 2-amino group increases electron density on the pyrazine ring, potentially enhancing reactivity with biological nucleophiles compared to neutral pyrazines. This necessitates a barrier strategy that prevents both inhalation of dusts and dermal absorption of solutions.[1][2][3][4]

Part 3: Personal Protective Equipment (PPE) Stratification

We do not use a "one size fits all" approach. PPE is stratified by Operational Risk .

Routine Handling (Weighing < 1g, Closed Vial Transfer)
  • Respiratory: Fume hood (Face velocity > 0.5 m/s). If working with open powder outside a hood (not recommended), use N95/P100.

  • Dermal (Hands): Double Nitrile Gloves (min 0.11 mm thickness).

    • Why? The outer glove protects against gross contamination; the inner glove protects against micro-tears and permeation during doffing.

  • Ocular: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for amines due to vapor irritation risks.

  • Body: Standard cotton lab coat (buttoned).

High-Risk Operations (Synthesis, Scale-up > 1g, Spill Cleanup)
  • Respiratory: Powered Air Purifying Respirator (PAPR) or Full-face respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges .

    • Why? Amines can react with moisture in the air; OV/AG cartridges neutralize basic vapors.

  • Dermal (Hands): Laminated Film (Silver Shield/4H) or Butyl Rubber gloves.

    • Why? Standard nitrile degrades rapidly in the presence of carrier solvents like DCM or Toluene often used with this intermediate.

  • Body: Tyvek® or chemically resistant apron over lab coat.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 6-Isopropyl-3-methoxypyrazin-2-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (in Solvent) State->Liquid Scale_Sol Scale > 1g or Dust Generation? Solid->Scale_Sol Scale_Liq Solvent Type? Liquid->Scale_Liq Routine_Sol Protocol A: Routine Double Nitrile + Goggles Fume Hood Mandatory Scale_Sol->Routine_Sol No High_Sol Protocol B: High Risk P100 Respirator + Tyvek Sleeves Static Control Scale_Sol->High_Sol Yes Solvent_Agg Aggressive (DCM, THF, Toluene)? Scale_Liq->Solvent_Agg Routine_Liq Protocol A: Routine Double Nitrile (Change every 15m) Solvent_Agg->Routine_Liq No (e.g., Water/EtOH) High_Liq Protocol C: Chemical Barrier Silver Shield/Laminate Gloves Face Shield Solvent_Agg->High_Liq Yes

Figure 1: PPE Selection Matrix based on physical state and solvent carrier risks.

Part 4: Operational Protocols

A. Weighing & Transfer (Odor & Dust Control)

Objective: Prevent area contamination and "flavor pollution" of the lab.

  • The "Acid Trap" Setup:

    • Place a small beaker of 1M Citric Acid or Dilute HCl inside the fume hood before opening the vial.

    • Mechanism:[5][6] Any stray amine vapors are neutralized by the acid, forming non-volatile salts (protonation).

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Pyrazines are often "sticky" solids.

  • Transfer:

    • Weigh inside the hood.

    • Immediately wipe the threads of the stock bottle with a Kimwipe dampened in 1M Citric Acid before recapping. This prevents crystals from forming on the cap, which grind and release dust/odor upon next opening.

B. Reaction Setup (Synthesis Context)

Reference context: Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) as seen in kinase inhibitor synthesis.

  • Inert Atmosphere: This amine is susceptible to oxidation. Handle under Nitrogen or Argon.

  • Solvent Choice: If dissolving in Toluene or DCM, verify glove breakthrough times.

    • Self-Validating Step: Check your outer glove fingertips every 10 minutes. If they feel "loose" or "rippled," the solvent has permeated. Change immediately.

  • Temperature: If heating > 40°C, a reflux condenser is mandatory to prevent vapor escape.

Part 5: Decontamination & Disposal

The "Acid-Quench" Protocol Standard soap and water are often insufficient for removing the odor and residue of lipophilic amines.

Decontamination of Glassware/Surfaces

Do not wash directly in the sink.

  • Rinse 1: Rinse glassware with a small volume of Acetone (collect in organic waste).

  • Rinse 2 (The Neutralizer): Rinse with 1M HCl or 10% Citric Acid .

    • Why? This converts the lipophilic amine into a water-soluble, odorless ammonium salt.

  • Final Wash: Standard detergent and water.

Waste Disposal
Waste StreamCompositionPre-Treatment
Solid Waste Contaminated gloves, paper towels, weighing boatsDouble-bag in Ziploc bags before placing in the solid waste drum to contain odor.
Liquid Waste (Organic) Reaction mixtures (Toluene, DCM)Ensure pH is neutral or slightly acidic. Do not mix with strong oxidizers (Nitric acid) to avoid exothermic nitration.
Liquid Waste (Aqueous) Wash solutionsAdjust pH to 5-9 before disposal (if local regulations permit) or treat as hazardous aqueous waste.
Spill Response Workflow

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Resp + Butyl Gloves) Alert->PPE Contain 3. Contain (Absorbent Pads) PPE->Contain Neutralize 4. Acid Wash (Spray 5% Citric Acid) Contain->Neutralize Cleanup 5. Collect (Double Bag Waste) Neutralize->Cleanup Vent 6. Ventilate (Run Hoods High) Cleanup->Vent

Figure 2: Emergency spill response focusing on chemical neutralization.

Part 6: References & Verification

  • Santa Cruz Biotechnology. 2-Aminopyrazine Safety Data Sheet. (Provides baseline toxicity data for the aminopyrazine class).

  • PubChem. 2-Methoxy-3(5 or 6)-isopropylpyrazine Compound Summary. (Physicochemical properties of the structural analog).

  • World Intellectual Property Organization. Patent WO2022240876A1: Polo-like kinase 4 inhibitors. (Establishes usage context as a pharmaceutical intermediate).

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Aminopyrazine. (H315, H319, H335 hazard confirmation).

  • European Food Safety Authority (EFSA). Scientific Opinion on Safety of Pyrazine Derivatives. (Metabolic and excretion pathways).[5]

Disclaimer: This guide is based on structural activity relationships (SAR) and standard operating procedures for high-potency intermediates. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

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